molecular formula C23H29NO3 B130803 Fenbutrazate CAS No. 4378-36-3

Fenbutrazate

Cat. No.: B130803
CAS No.: 4378-36-3
M. Wt: 367.5 g/mol
InChI Key: BAQKJENAVQLANS-UHFFFAOYSA-N
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Description

Fenbutrazate is a member of morpholines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQKJENAVQLANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057746
Record name Fenbutrazate
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Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4378-36-3
Record name Fenbutrazate
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Record name Fenbutrazate [INN:BAN]
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Record name Fenbutrazate
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Record name Fenbutrazate
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Foundational & Exploratory

An In-depth Technical Guide to a Plausible Fenbutrazate Synthesis Pathway from Phenmetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals only.

This technical guide outlines a plausible synthetic pathway for fenbutrazate, a substituted morpholine (B109124) derivative, commencing from the readily available precursor, phenmetrazine. The proposed synthesis is predicated on established principles of organic chemistry, specifically esterification and nucleophilic substitution, and is supported by analogous reactions found in the scientific literature. This document provides a detailed, albeit hypothetical, experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic pathway.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically identified as 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate (B8525191), from phenmetrazine (3-methyl-2-phenylmorpholine) necessitates the introduction of a 2-(2-phenylbutanoyloxy)ethyl group onto the nitrogen atom of the morpholine ring. A direct, one-step conversion is synthetically challenging. Therefore, a two-step approach is proposed:

  • Step 1: Synthesis of an Alkylating Agent. The initial step involves the preparation of a suitable haloalkyl ester, specifically 2-bromoethyl 2-phenylbutanoate. This is achieved through the esterification of 2-phenylbutanoic acid with 2-bromoethanol (B42945).

  • Step 2: N-Alkylation of Phenmetrazine. The subsequent and final step is the N-alkylation of phenmetrazine with the synthesized 2-bromoethyl 2-phenylbutanoate to yield the target molecule, this compound.

Data Presentation

The following table summarizes the anticipated reaction parameters and yields for the proposed synthetic pathway, based on analogous reactions reported in the literature. These values should be considered as starting points for optimization.

StepReaction TypeKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Esterification2-Phenylbutanoic acid, 2-Bromoethanol, DCC, DMAPDichloromethane (B109758) (DCM)0 to 254 - 1270 - 90
2N-AlkylationPhenmetrazine, 2-Bromoethyl 2-phenylbutanoate, K₂CO₃Acetonitrile (MeCN)60 - 8012 - 2460 - 85

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound from phenmetrazine.

Step 1: Synthesis of 2-Bromoethyl 2-phenylbutanoate

This procedure details the esterification of 2-phenylbutanoic acid with 2-bromoethanol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Materials and Reagents:

  • 2-Phenylbutanoic acid

  • 2-Bromoethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylbutanoic acid (1.0 eq) in anhydrous dichloromethane.

  • To the stirred solution, add 2-bromoethanol (1.1 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 2-bromoethyl 2-phenylbutanoate.

Step 2: Synthesis of this compound (N-Alkylation of Phenmetrazine)

This protocol describes the N-alkylation of phenmetrazine with the previously synthesized 2-bromoethyl 2-phenylbutanoate.

Materials and Reagents:

  • Phenmetrazine

  • 2-Bromoethyl 2-phenylbutanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add phenmetrazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • To this suspension, add a solution of 2-bromoethyl 2-phenylbutanoate (1.1 eq) in anhydrous acetonitrile.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude this compound can be purified by column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Mandatory Visualization

The following diagram illustrates the proposed two-step synthesis pathway from phenmetrazine to this compound.

Fenbutrazate_Synthesis phenmetrazine Phenmetrazine reagents2 K₂CO₃ MeCN, 60-80°C phenmetrazine->reagents2 phenylbutanoic_acid 2-Phenylbutanoic Acid reagents1 DCC, DMAP DCM, 0°C to rt phenylbutanoic_acid->reagents1 bromoethanol 2-Bromoethanol bromoethanol->reagents1 bromoethyl_ester 2-Bromoethyl 2-phenylbutanoate bromoethyl_ester->reagents2 This compound This compound reagents1->bromoethyl_ester Step 1: Esterification reagents2->this compound Step 2: N-Alkylation

Caption: Proposed two-step synthesis of this compound from phenmetrazine.

Fenbutrazate: A Comprehensive Technical Guide on its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutrazate, a psychostimulant drug, has been utilized as an appetite suppressant. As a derivative of phenmetrazine, it is believed to function as a prodrug, exerting its pharmacological effects primarily through its active metabolite. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed methodologies for its structure elucidation based on established analytical techniques, and an exploration of its likely mechanism of action through signaling pathways common to sympathomimetic amines. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and extrapolates from closely related compounds to offer a comprehensive resource for the scientific community.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

PropertyValueSource(s)
IUPAC Name 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate[1]
Synonyms Phenbutrazate, Cafilon, Filon, Sabacid[1]
CAS Number 4378-36-3[1][2][3]
Molecular Formula C₂₃H₂₉NO₃[1][2][3]
Molecular Weight 367.48 g/mol [2][3]
Appearance Honey-colored, viscous oil
Boiling Point 235-240 °C at 0.05 mmHg
Melting Point Not available
Solubility Soluble in methanol (B129727)
pKa Not available

Below is a diagram illustrating the logical relationships between the core chemical properties of this compound.

G This compound Chemical Properties cluster_identification Identification cluster_composition Composition cluster_physical Physical Properties IUPAC IUPAC Name 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate Formula Molecular Formula C23H29NO3 IUPAC->Formula defines CAS CAS Number 4378-36-3 CAS->IUPAC references Synonyms Synonyms Phenbutrazate, Cafilon Synonyms->IUPAC refers to Weight Molecular Weight 367.48 g/mol Formula->Weight determines Appearance Appearance Honey-colored, viscous oil Formula->Appearance BoilingPoint Boiling Point 235-240 °C @ 0.05 mmHg Formula->BoilingPoint Solubility Solubility Soluble in methanol Formula->Solubility

Core chemical properties of this compound.

Structure Elucidation

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules.

  • Sample Preparation: A 5-10 mg sample of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a 300-500 MHz spectrometer. Key parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio. The resulting spectrum would provide information on the number of different types of protons, their chemical environments (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument, typically operating at 75-125 MHz for carbon. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) would be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • 2D NMR Techniques: To definitively assign the complex structure of this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons would be essential.

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

  • Sample Introduction and Ionization: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for GC-MS analysis of such compounds. For LC-MS, Electrospray Ionization (ESI) in positive ion mode would be appropriate, as the molecule contains a basic nitrogen atom that can be readily protonated.

  • Mass Analysis: The analysis would be performed on a quadrupole, time-of-flight (TOF), or ion trap mass analyzer. A full scan mass spectrum would be acquired to determine the molecular ion peak ([M]⁺˙ in EI or [M+H]⁺ in ESI), which confirms the molecular weight.

  • Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) would be performed. The molecular ion would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of the ester linkage and the morpholine (B109124) ring would provide key structural insights.

3. X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including stereochemistry, single-crystal X-ray diffraction is the gold standard.

  • Crystallization: A suitable single crystal of this compound would need to be grown. This is often the most challenging step and involves dissolving the compound in a variety of solvents and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion.

  • Data Collection: The crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern would be collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions would be refined against the experimental data to yield the final, highly precise molecular structure.

The following diagram illustrates a typical workflow for the structure elucidation of a novel compound like this compound.

G Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI/ESI, MS/MS) Purification->MS Crystallization Crystallization Purification->Crystallization Structure Final Structure NMR->Structure Connectivity MS->Structure Molecular Weight & Fragmentation Xray X-ray Diffraction Crystallization->Xray Xray->Structure 3D Structure & Stereochemistry

A generalized workflow for structure elucidation.

Signaling Pathways and Mechanism of Action

This compound is a sympathomimetic amine and is structurally related to phenmetrazine.[8][9] It is proposed to act as a prodrug, being metabolized in the body to its active form, phenmetrazine.[8] The primary mechanism of action of phenmetrazine and other similar amphetamine-like stimulants involves the modulation of monoamine neurotransmitter systems in the central nervous system.[9][10]

The main targets are the transporters for norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and to a lesser extent, serotonin (B10506) (SERT).[9][10] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, which terminates the signaling process.

Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA).[8][9][11] It is transported into the presynaptic neuron by NET and DAT. Once inside, it disrupts the vesicular storage of norepinephrine and dopamine, leading to an increase in their cytosolic concentrations. This, in turn, causes the reversal of the transporter's direction, resulting in the non-vesicular release of norepinephrine and dopamine into the synaptic cleft.[9][10][12] The increased levels of these neurotransmitters in the synapse lead to enhanced stimulation of postsynaptic adrenergic and dopaminergic receptors, producing the characteristic stimulant and appetite-suppressant effects.[13][14][15][16][17]

The following diagram illustrates the proposed signaling pathway for the active metabolite of this compound, phenmetrazine, at a noradrenergic synapse. A similar mechanism occurs at dopaminergic synapses.

G Proposed Signaling Pathway of Phenmetrazine cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (NE Storage) NE_cytosol Cytosolic NE Vesicle->NE_cytosol Disrupts storage Phenmetrazine Phenmetrazine (from this compound) NET Norepinephrine Transporter (NET) Phenmetrazine->NET 1. Enters via NET NET->NE_cytosol 2. Increases cytosolic NE NE_synapse Norepinephrine (NE) NET->NE_synapse 4. NE Efflux NE_cytosol->NET 3. Reverses NET Receptor Adrenergic Receptor NE_synapse->Receptor 5. Binds to receptor Response Postsynaptic Response Receptor->Response 6. Elicits response

Mechanism of action at a noradrenergic synapse.

Conclusion

This compound is a psychostimulant whose chemical properties and structure have been characterized through standard analytical methods. While detailed experimental data specifically for this compound remain scarce, its structural relationship to phenmetrazine provides a strong basis for understanding its mechanism of action. As a prodrug to a potent norepinephrine-dopamine releasing agent, its pharmacological effects are mediated by the disruption of monoamine transporter function, leading to increased synaptic concentrations of these key neurotransmitters. This guide provides a foundational understanding for researchers and professionals in the field of drug development and analysis, highlighting the key chemical features and biological activities of this compound. Further research to obtain and publish detailed spectroscopic and crystallographic data on this compound would be a valuable addition to the scientific literature.

References

The Psychostimulant Action of Fenbutrazate: A Technical Guide to its Core Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbutrazate, a psychostimulant and anorectic agent, is structurally related to phenmetrazine and phendimetrazine. Emerging evidence strongly suggests that this compound functions as a prodrug, undergoing metabolic activation to its active metabolite, phenmetrazine. This technical guide delineates the mechanism of action of this compound, focusing on the pharmacological activities of its active metabolite. The primary mechanism involves the release of the catecholamines, dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), through interaction with their respective presynaptic transporters. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols for pertinent assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a psychostimulant drug that has been used as an appetite suppressant.[1] It belongs to the morpholine (B109124) chemical class and is a derivative of phenmetrazine.[1] Structurally, it shares similarities with phendimetrazine, a known prodrug for phenmetrazine.[2] This has led to the widely accepted hypothesis that this compound's pharmacological effects are primarily mediated through its in vivo conversion to phenmetrazine. This guide will, therefore, focus on the mechanism of action of phenmetrazine as the principal driver of this compound's psychostimulant properties. Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA), a mechanism shared by other well-known psychostimulants like amphetamine.[3][4]

Proposed Mechanism of Action: A Prodrug Hypothesis

The central hypothesis for this compound's mechanism of action is its role as a prodrug that is metabolized to phenmetrazine. Phendimetrazine, a close structural analog of this compound, is known to be N-demethylated to phenmetrazine in vivo, with approximately 30% of an oral dose undergoing this conversion.[2] While direct metabolic studies on this compound are scarce, its chemical structure strongly supports a similar metabolic fate.[5]

Upon administration, this compound is likely hydrolyzed and/or N-dealkylated to yield phenmetrazine. Phenmetrazine then acts as a potent substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][6] As a substrate, phenmetrazine is transported into the presynaptic neuron by DAT and NET. Inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations. This, in turn, reverses the direction of transport by DAT and NET, causing a significant efflux of dopamine and norepinephrine into the synaptic cleft.[7] The resulting increase in synaptic concentrations of these neurotransmitters leads to enhanced signaling at postsynaptic dopamine and norepinephrine receptors, producing the characteristic psychostimulant effects of increased alertness, locomotor activity, and appetite suppression.[7]

dot

Fenbutrazate_Mechanism cluster_bloodstream Bloodstream cluster_metabolism Metabolism (e.g., Liver) cluster_synapse Synaptic Cleft & Presynaptic Neuron cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Metabolism Metabolic Conversion (Hydrolysis/N-dealkylation) This compound->Metabolism Enzymatic conversion Phenmetrazine_out Phenmetrazine Metabolism->Phenmetrazine_out Active Metabolite Vesicle Synaptic Vesicle (DA/NE storage) DA_NE_cytosolic Increased Cytosolic DA & NE Vesicle->DA_NE_cytosolic Release into cytosol DAT Dopamine Transporter (DAT) Phenmetrazine_in Phenmetrazine DAT->Phenmetrazine_in DA_NE_efflux DA & NE Efflux DAT->DA_NE_efflux NET Norepinephrine Transporter (NET) NET->Phenmetrazine_in NET->DA_NE_efflux Phenmetrazine_in->Vesicle Disrupts storage DA_NE_cytosolic->DAT Reverse transport DA_NE_cytosolic->NET Reverse transport DA_NE_synaptic Increased Synaptic DA & NE DA_NE_efflux->DA_NE_synaptic Phenmetrazine_out->DAT Binds to & is transported by Phenmetrazine_out->NET Binds to & is transported by Receptors Postsynaptic Dopamine & Norepinephrine Receptors DA_NE_synaptic->Receptors Activation Psychostimulant_Effect Psychostimulant Effects Receptors->Psychostimulant_Effect

Caption: Proposed prodrug mechanism of this compound.

Quantitative Pharmacological Data

Monoamine Transporter Interaction of Phenmetrazine

The primary mechanism of phenmetrazine is the release of dopamine and norepinephrine. The following table summarizes the half-maximal effective concentrations (EC50) for phenmetrazine-induced release of dopamine, norepinephrine, and serotonin (B10506), as well as its inhibitory concentrations (IC50) for the uptake of these neurotransmitters. Lower EC50 and IC50 values indicate greater potency.

Neurotransmitter TransporterAssay TypePhenmetrazine EC50 / IC50 (nM)Reference
Dopamine Transporter (DAT)[³H]Dopamine Release131[6]
Norepinephrine Transporter (NET)[³H]Norepinephrine Release50[6]
Serotonin Transporter (SERT)[³H]Serotonin Release7765[3]
Dopamine Transporter (DAT)[³H]Dopamine Uptake Inhibition~1930[8]
Norepinephrine Transporter (NET)[³H]Norepinephrine Uptake Inhibition~1200[8]
Serotonin Transporter (SERT)[³H]Serotonin Uptake Inhibition>10000[8]

Data are for racemic phenmetrazine where not otherwise specified.

These data indicate that phenmetrazine is a potent releaser of norepinephrine and dopamine, with significantly weaker activity at the serotonin transporter.[3][6] It is also a less potent inhibitor of dopamine and norepinephrine uptake.[8]

In Vivo Effects

Effects on Extracellular Neurotransmitter Levels

Consistent with its in vitro profile as a dopamine and norepinephrine releaser, in vivo microdialysis studies have shown that phenmetrazine significantly increases extracellular levels of dopamine in the brain.[6] One study reported that a 10 mg/kg intravenous dose of phenmetrazine increased dopamine levels in the nucleus accumbens of rats by approximately 1,400%.[3]

Effects on Locomotor Activity

As a psychostimulant, phenmetrazine has been shown to increase locomotor activity in rodents. Acute administration of phenmetrazine has been demonstrated to increase motor activity and rearing behavior in an open-field test.[7] While specific dose-response data for this compound is not available, studies with phenmetrazine show a dose-dependent increase in locomotor activity.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of psychostimulants like this compound and its active metabolite, phenmetrazine.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

dot

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Striatum for DAT, Cortex for NET, Brainstem for SERT) Homogenize Homogenize in Ice-Cold Buffer Tissue->Homogenize Centrifuge1 Centrifuge (low speed) to remove nuclei Homogenize->Centrifuge1 Centrifuge2 Centrifuge Supernatant (high speed) to pellet membranes Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet in Assay Buffer Centrifuge2->Resuspend ProteinAssay Determine Protein Concentration Resuspend->ProteinAssay Incubate Incubate Membranes with: - Radioligand (e.g., [³H]WIN 35,428 for DAT) - Test Compound (varying concentrations) - Buffer (for total binding) - Excess Unlabeled Ligand (for non-specific binding) ProteinAssay->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Scintillation Add Scintillation Cocktail & Count Radioactivity Wash->Scintillation Calculate_SB Calculate Specific Binding: Total - Non-specific Scintillation->Calculate_SB IC50 Determine IC50 from Competition Curve Calculate_SB->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a radioligand binding assay.

Materials:

  • Rat brain tissue (striatum for DAT, cerebral cortex for NET, brainstem for SERT)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Paroxetine (for SERT)

  • Unlabeled standards for non-specific binding (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)

  • Test compound (this compound or its metabolites)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Dissect brain regions of interest on ice.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled standard), and competitor binding (membranes + radioligand + varying concentrations of the test compound).

    • Incubate the plate at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the procedure for in vivo microdialysis to measure extracellular levels of dopamine and norepinephrine in the brain of a freely moving rodent following administration of a test compound.

dot

Microdialysis_Workflow cluster_surgery Stereotaxic Surgery cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthetize Anesthetize Animal Implant_Guide Implant Guide Cannula over Target Brain Region (e.g., Nucleus Accumbens) Anesthetize->Implant_Guide Recovery Allow for Post-operative Recovery Implant_Guide->Recovery Insert_Probe Insert Microdialysis Probe through Guide Cannula Recovery->Insert_Probe Perfuse Perfuse Probe with Artificial Cerebrospinal Fluid (aCSF) at a Constant Flow Rate Insert_Probe->Perfuse Collect_Baseline Collect Baseline Dialysate Samples Perfuse->Collect_Baseline Administer_Drug Administer Test Compound (e.g., this compound) Collect_Baseline->Administer_Drug Collect_Post_Drug Collect Post-drug Dialysate Samples Administer_Drug->Collect_Post_Drug HPLC Analyze Dialysate Samples for Dopamine and Norepinephrine using HPLC-ECD Collect_Post_Drug->HPLC Quantify Quantify Neurotransmitter Concentrations HPLC->Quantify Data_Analysis Express Data as a Percentage of Baseline Levels Quantify->Data_Analysis

Caption: Workflow for an in vivo microdialysis experiment.

Materials:

  • Rodents (e.g., rats or mice)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (this compound or its metabolites)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow for an equilibration period to obtain a stable baseline of neurotransmitter levels.

    • Collect several baseline dialysate samples.

    • Administer the test compound (e.g., via intraperitoneal or subcutaneous injection).

    • Continue to collect dialysate samples at regular intervals for a set period after drug administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

    • Quantify the concentration of each neurotransmitter in the samples.

    • Express the post-drug neurotransmitter levels as a percentage of the average baseline levels to determine the effect of the compound.

Locomotor Activity Assessment

This protocol describes the use of an open-field arena to assess the effect of a test compound on spontaneous locomotor activity in rodents.

Materials:

  • Rodents (e.g., mice or rats)

  • Open-field arena equipped with automated photobeam detection or video tracking software

  • Test compound (this compound or its metabolites)

Procedure:

  • Habituation:

    • Handle the animals for several days prior to the experiment to reduce stress.

    • On the day of the experiment, allow the animals to acclimate to the testing room for at least 30 minutes.

  • Testing:

    • Administer the test compound or vehicle to the animals.

    • Place each animal individually into the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified period (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify the locomotor activity data for each animal.

    • Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).

    • Generate dose-response curves to characterize the relationship between the dose of the test compound and its effect on locomotor activity.

Conclusion

References

Fenbutrazate as a Prodrug of Phendimetrazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the evidence and scientific rationale supporting the hypothesis that fenbutrazate functions as a prodrug for phendimetrazine (B1196318). While direct metabolic studies confirming this biotransformation are not extensively available in public literature, this document synthesizes existing knowledge on the metabolism of structurally related compounds, the enzymatic hydrolysis of ester-containing drugs, and the well-established metabolic pathway of phendimetrazine to phenmetrazine. We propose a plausible metabolic cascade for the conversion of this compound to phendimetrazine and detail the requisite experimental protocols to validate this hypothesis. This whitepaper aims to provide a foundational resource for researchers investigating the pharmacokinetics and metabolic fate of this compound.

Introduction

This compound, also known as phenbutrazate, is a psychostimulant that has been used as an appetite suppressant.[1] Structurally, it is a derivative of phenmetrazine and shares similarities with phendimetrazine, a known anorectic agent.[1] Phendimetrazine is well-documented as a prodrug of phenmetrazine, with approximately 30% of an oral dose being metabolized to this active compound.[2] The conversion of phendimetrazine to phenmetrazine is a key aspect of its pharmacological activity.[2][3] Given the structural relationship between this compound and phendimetrazine, it is hypothesized that this compound may serve as a prodrug, undergoing metabolic conversion to phendimetrazine in vivo.

This guide will examine the indirect evidence supporting this hypothesis by dissecting the probable metabolic pathways, drawing parallels with known biotransformations of similar chemical moieties, and outlining the experimental methodologies required for definitive proof.

Proposed Metabolic Pathway of this compound to Phendimetrazine

This compound is chemically named 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate. It is an ester, and a common metabolic fate for ester-containing drugs is hydrolysis, primarily mediated by carboxylesterases (CES) found in the liver, plasma, and intestine.[4][5][6]

The proposed initial step in the metabolism of this compound is the hydrolysis of the ester bond. This reaction would yield two primary metabolites: 2-phenylbutanoic acid and 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol.

Subsequent to this hydrolysis, the alcohol metabolite, 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol, is hypothesized to undergo oxidation to yield phendimetrazine. This biotransformation would likely involve cytochrome P450 (CYP450) enzymes, which are responsible for the oxidation of a wide variety of xenobiotics.[7] The oxidation of the ethanol (B145695) side chain to a ketone, followed by rearrangement or further metabolic steps, could lead to the formation of the phendimetrazine structure.

The following diagram illustrates this proposed metabolic pathway.

G This compound This compound (2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate) Hydrolysis Ester Hydrolysis (Carboxylesterases) This compound->Hydrolysis Metabolite1 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol Hydrolysis->Metabolite1 Metabolite2 2-Phenylbutanoic Acid Hydrolysis->Metabolite2 Oxidation Oxidation (CYP450 enzymes) Metabolite1->Oxidation Phendimetrazine Phendimetrazine Oxidation->Phendimetrazine

Proposed metabolic pathway of this compound to phendimetrazine.

Evidence from Structurally Related Compounds: Phendimetrazine to Phenmetrazine

The metabolic conversion of phendimetrazine to its active metabolite, phenmetrazine, is a well-established prodrug relationship that serves as a strong analogue for the proposed this compound-phendimetrazine pathway.

Quantitative Data

Studies in rhesus monkeys have provided quantitative data on the pharmacokinetics of phendimetrazine and its conversion to phenmetrazine. These studies are crucial for understanding the dynamics of this prodrug system.

Parameter(+)-Phendimetrazine(-)-Phendimetrazine(+)-Phenmetrazine(-)-PhenmetrazineReference
Peak Plasma Concentration (Cmax) of Phenmetrazine (ng/mL) ~40 (at 1.0 mg/kg, i.m.)~20 (at 3.2 mg/kg, i.m.)~100 (at 0.32 mg/kg, i.m.)~80 (at 1.0 mg/kg, i.m.)[3]
Time to Peak Plasma Concentration (Tmax) of Phenmetrazine (min) ~100~180~30~30[3]
Behavioral Effects (Cocaine-like Discriminative Stimulus) Onset within 10 minutesSlower onset than (+) isomerRapid onsetSlower onset than (+) isomer[3]

Note: The data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols for Phendimetrazine Metabolism Studies

The following protocols are summarized from studies investigating the metabolism of phendimetrazine to phenmetrazine and serve as a template for future this compound metabolism studies.

3.2.1. Animal Models and Drug Administration

  • Subjects: Adult male rhesus monkeys (Macaca mulatta) are commonly used.[3]

  • Housing: Animals are individually housed with controlled light-dark cycles and access to food and water.

  • Drug Administration: Phendimetrazine and phenmetrazine isomers are typically administered intramuscularly (i.m.) to ensure precise dosing and rapid absorption.[3]

3.2.2. Blood Sample Collection

  • Catheterization: A temporary catheter is placed in a saphenous vein for serial blood sampling.[3]

  • Sampling Time Points: Blood samples are collected at various time points post-drug administration (e.g., 10, 30, 56, 100, 180, 300 minutes) to capture the pharmacokinetic profile.[3]

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation and stored at -80°C until analysis.[3]

3.2.3. Analytical Methodology: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is the standard for sensitive and specific quantification of the parent drug and its metabolites.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, which contains an internal standard for quantification.[3]

  • Chromatographic Separation: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.

  • Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) to specifically quantify the parent drug and its metabolites.

Proposed Experimental Workflow to Validate this compound as a Prodrug of Phendimetrazine

To definitively establish that this compound is a prodrug of phendimetrazine, a series of in vitro and in vivo experiments are necessary. The following workflow is proposed:

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Confirmation Incubation Incubate this compound with: - Human Liver Microsomes - Human Plasma - Recombinant Carboxylesterases Analysis1 LC-MS/MS Analysis to Detect Phendimetrazine Formation Incubation->Analysis1 Correlation Correlate Pharmacokinetic Data with Pharmacodynamic Endpoints (e.g., Behavioral Assays) Analysis1->Correlation Dosing Administer this compound to Animal Model (e.g., Rats, Monkeys) Sampling Collect Serial Blood and Urine Samples Dosing->Sampling Analysis2 LC-MS/MS Analysis to Quantify This compound, Phendimetrazine, and Phenmetrazine Sampling->Analysis2 PK_Modeling Pharmacokinetic Modeling to Determine Conversion Rate Analysis2->PK_Modeling PK_Modeling->Correlation

Experimental workflow for validating the prodrug hypothesis.
Detailed Methodologies

4.1.1. In Vitro Metabolism

  • Objective: To demonstrate the enzymatic conversion of this compound to phendimetrazine in a controlled environment.

  • Materials:

    • This compound and phendimetrazine analytical standards.

    • Human liver microsomes (pooled).

    • Human plasma.

    • Recombinant human carboxylesterases (CES1 and CES2).[5][8]

    • NADPH regenerating system for CYP450-mediated reactions.

  • Protocol:

    • Prepare incubation mixtures containing the enzyme source (microsomes, plasma, or recombinant CES), buffer, and cofactors.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding this compound at various concentrations.

    • Incubate for a defined period (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS for the presence and quantity of phendimetrazine.

4.1.2. In Vivo Pharmacokinetic Study

  • Objective: To quantify the systemic exposure to this compound and its metabolites, including phendimetrazine and phenmetrazine, after administration.

  • Animal Model: Sprague-Dawley rats or Rhesus monkeys.

  • Drug Administration: Oral (gavage) and intravenous (bolus) administration to assess bioavailability and first-pass metabolism.

  • Sample Collection: Serial blood samples collected via a cannulated vessel at appropriate time points. Urine collected over 24-48 hours.

  • Sample Analysis: Plasma and urine samples analyzed by a validated LC-MS/MS method for this compound, phendimetrazine, and phenmetrazine.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for all analytes will be calculated using non-compartmental analysis. The fraction of this compound converted to phendimetrazine will be estimated.

Signaling Pathways and Enzyme Systems

The primary enzyme families implicated in the proposed metabolic conversion of this compound are carboxylesterases and cytochrome P450s.

G cluster_0 Phase I Metabolism This compound This compound CES Carboxylesterases (CES1, CES2) This compound->CES CYP450_1 CYP450 Enzymes This compound->CYP450_1 Potential Minor Pathway (Oxidation) Phendimetrazine Phendimetrazine CYP450_2 CYP450 Enzymes (N-demethylation) Phendimetrazine->CYP450_2 Phenmetrazine Phenmetrazine CES->Phendimetrazine CYP450_2->Phenmetrazine

Enzyme systems likely involved in this compound metabolism.

Conclusion

The hypothesis that this compound acts as a prodrug for phendimetrazine is scientifically plausible based on its chemical structure and the known metabolic pathways of similar compounds. The primary proposed metabolic steps are ester hydrolysis by carboxylesterases followed by oxidation of the resulting alcohol metabolite. While direct experimental evidence is currently lacking in the public domain, the well-documented conversion of phendimetrazine to phenmetrazine provides a strong comparative model.

The experimental workflows and detailed methodologies outlined in this whitepaper provide a clear roadmap for researchers to rigorously test this hypothesis. Confirmation of this metabolic pathway would have significant implications for understanding the pharmacology, pharmacokinetics, and potential therapeutic applications or abuse liability of this compound. Further research, particularly in vitro metabolism studies with human-derived enzyme systems and in vivo pharmacokinetic studies in relevant animal models, is essential to elucidate the complete metabolic fate of this compound.

References

Neurochemical Targets of Fenbutrazate in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Fenbutrazate, a psychostimulant previously marketed as an appetite suppressant, is a derivative of phenmetrazine.[1] While specific research on the neurochemical targets of this compound is limited in publicly available literature, its structural similarity to other phenmetrazine derivatives and its classification as a central nervous system (CNS) stimulant strongly suggest that its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.[1][2][3] This guide synthesizes the likely neurochemical targets of this compound by examining data from structurally related compounds and outlines the standard experimental protocols used to characterize such agents. The primary targets are presumed to be the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a lesser extent, serotonin (B10506) (SERT).[4][5] This document provides a comprehensive overview for researchers and drug development professionals investigating the pharmacology of this compound and similar compounds.

Introduction: The Monoamine Hypothesis of this compound Action

This compound is a psychostimulant drug that was used as an appetite suppressant.[1] As a derivative of phenmetrazine, its pharmacological activity is likely mediated by its interaction with monoamine transporters. These transporters—DAT, NET, and SERT—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[4][5][6] Inhibition of these transporters leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, which is a common mechanism for many CNS stimulants.[2][7]

Putative Neurochemical Targets and Comparative Affinity Data

The primary neurochemical targets of this compound are hypothesized to be the dopamine and norepinephrine transporters. Its affinity for the serotonin transporter is likely to be lower, a common characteristic of many stimulant compounds.[10] To provide a quantitative perspective, the following table summarizes the in vitro binding affinities (Kᵢ in nM) of compounds structurally related to this compound at the human monoamine transporters. This data is essential for contextualizing the potential potency and selectivity of this compound.

Table 1: Comparative In Vitro Binding Affinities of this compound Analogues and Related Stimulants at Monoamine Transporters

CompoundDopamine Transporter (DAT) Kᵢ (nM)Norepinephrine Transporter (NET) Kᵢ (nM)Serotonin Transporter (SERT) Kᵢ (nM)
Amphetamine86,0007,000>10,000
Methamphetamine31,0001,100>10,000
Methylphenidate100-20050-100>10,000
Cocaine200-500300-600200-400
Phendimetrazine (B1196318)Data not availableData not availableData not available
PhenmetrazineData not availableData not availableData not available

Signaling Pathways

The interaction of this compound with its putative targets, the monoamine transporters, initiates a cascade of downstream signaling events. By blocking the reuptake of dopamine and norepinephrine, this compound elevates the levels of these neurotransmitters in the synaptic cleft. This increased availability of neurotransmitters leads to enhanced activation of their respective postsynaptic receptors, which are predominantly G protein-coupled receptors (GPCRs).[11]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Binds NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors (e.g., α, β) NE_synapse->NE_receptor Binds Downstream Downstream Signaling (e.g., cAMP, Ca²⁺) DA_receptor->Downstream NE_receptor->Downstream Response Cellular Response (e.g., altered excitability) Downstream->Response

Figure 1. Putative mechanism of this compound action.

Experimental Protocols

The characterization of a compound's interaction with monoamine transporters typically involves a series of in vitro assays. These assays are crucial for determining the binding affinity and functional potency of the compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter.[4] This is typically expressed as the inhibition constant (Kᵢ).

Objective: To determine the binding affinity (Kᵢ) of this compound for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram or [³H]paroxetine for SERT.[10][12]

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[12]

  • Non-specific binding inhibitors (e.g., 10 µM benztropine (B127874) for DAT, 1 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT).[12]

  • Glass fiber filters and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[12]

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow Preparation Prepare reagents: - Cell membranes - Radioligand - Test compound dilutions Incubation Incubate membranes, radioligand, and test compound Preparation->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Analysis Calculate IC₅₀ and Kᵢ values Counting->Analysis

Figure 2. Experimental workflow for radioligand binding assay.
Synaptosome Uptake Assays

Synaptosome uptake assays measure the functional effect of a compound on the ability of a transporter to take up its substrate.

Objective: To determine the potency (IC₅₀) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Materials:

  • Crude synaptosomal preparations from specific brain regions (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT).[10]

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound (this compound) at various concentrations.

  • Krebs-bicarbonate buffer.

  • Non-specific uptake inhibitors.

Procedure:

  • Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.

  • Initiate the uptake reaction by adding the radiolabeled substrate.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[13][14]

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Measure the radioactivity accumulated in the synaptosomes.

  • Determine the IC₅₀ value for the inhibition of substrate uptake.

Off-Target Activity and Secondary Pharmacology

A comprehensive assessment of a CNS-active compound requires screening for off-target activities to identify potential side effects.[15][16] While the primary targets of this compound are likely the monoamine transporters, it is crucial to evaluate its binding affinity at a broad panel of other CNS receptors and transporters.

Table 2: Key Off-Target Screens for CNS Stimulants

Target ClassSpecific ExamplesRationale
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂CTo assess potential for hallucinogenic or anxiolytic/anxiogenic effects.[5]
Adrenergic Receptors α₁, α₂, β₁, β₂To evaluate potential cardiovascular side effects.
Dopamine Receptors D₁, D₂, D₃, D₄, D₅To determine if the compound has direct receptor agonist or antagonist activity.
Other Transporters VMAT2To investigate potential interference with vesicular storage of monoamines.
Ion Channels hERG, Na⁺, Ca²⁺ channelsTo assess the risk of cardiotoxicity and other adverse effects.

Conclusion and Future Directions

The neurochemical profile of this compound most likely involves potent inhibition of the dopamine and norepinephrine transporters, with weaker activity at the serotonin transporter. This profile is consistent with its classification as a psychostimulant and its historical use as an anorectic. However, the lack of direct empirical data on this compound represents a significant knowledge gap.

Future research should prioritize the following:

  • In vitro binding and uptake assays to definitively determine the affinity and potency of this compound at human monoamine transporters.

  • Comprehensive off-target screening to build a complete pharmacological profile and predict potential side effects.

  • In vivo microdialysis studies in animal models to confirm the effects of this compound on extracellular monoamine levels in key brain regions.

  • Metabolite profiling to determine if active metabolites contribute to the overall pharmacological effect, as has been suggested for other stimulants.[8]

A thorough understanding of the neurochemical targets of this compound is essential for predicting its therapeutic potential, abuse liability, and overall safety profile. The methodologies and comparative data presented in this guide provide a framework for initiating such investigations.

References

Fenbutrazate's Interaction with Dopamine and Norepinephrine Transporters: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fenbutrazate, a psychostimulant and derivative of phenmetrazine, is presumed to exert its effects through interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's binding affinity at these transporters. Due to a lack of publicly available direct binding data for this compound, this document presents binding affinity data for the closely related parent compound, phenmetrazine, and its derivatives. Furthermore, detailed experimental protocols for determining transporter binding affinity are provided, along with visualizations of the experimental workflow and relevant signaling pathways.

Introduction

This compound (also known as phenbutrazate) is a psychostimulant that has been used as an appetite suppressant.[1][2] Structurally, it is a derivative of phenmetrazine and is suggested to function as a prodrug, likely being metabolized to phenmetrazine or related compounds.[1][2] The pharmacological activity of such stimulants is often attributed to their ability to block the reuptake of dopamine and norepinephrine by binding to their respective transporters (DAT and NET), thereby increasing the extracellular concentrations of these neurotransmitters.

Despite its classification and presumed mechanism of action, a thorough search of available scientific literature and databases did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity of this compound at either the dopamine or norepinephrine transporters. This significant data gap highlights the need for further research to fully characterize the pharmacological profile of this compound.

In the absence of direct data for this compound, this guide will provide binding affinity data for phenmetrazine and its fluorinated analogs, which are structurally and pharmacologically related. This information can serve as a valuable proxy for understanding the potential interactions of this compound's active metabolites with DAT and NET.

Binding Affinity at Dopamine and Norepinephrine Transporters

While direct binding data for this compound is unavailable, studies on its parent compound, phenmetrazine, and its derivatives provide insight into the potential pharmacodynamics. The following table summarizes the in vitro binding affinities (IC50 values) of these related compounds at the human dopamine and norepinephrine transporters.

CompoundTransporterIC50 (µM)
2-Fluorophenmetrazine (2-FPM)DAT< 2.5
3-Fluorophenmetrazine (3-FPM)DAT< 2.5
4-Fluorophenmetrazine (4-FPM)DAT< 2.5
2-Fluorophenmetrazine (2-FPM)NET< 2.5
3-Fluorophenmetrazine (3-FPM)NET< 2.5
4-Fluorophenmetrazine (4-FPM)NET< 2.5
Cocaine (for comparison)DAT< 2.5
Cocaine (for comparison)NET< 2.5

Data sourced from studies on fluorinated phenmetrazine derivatives, which show potent inhibition of both DAT and NET.[3]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. The following is a generalized protocol for a competitive binding assay to determine the affinity of a test compound (e.g., this compound or its metabolites) for DAT and NET.

Materials and Reagents
  • Tissue Source: Rat striatum (rich in DAT) or frontal cortex (rich in NET), or cell lines expressing recombinant human DAT or NET.

  • Radioligand for DAT: [³H]WIN 35,428 or other suitable radiolabeled DAT ligand.

  • Radioligand for NET: [³H]Nisoxetine or other suitable radiolabeled NET ligand.

  • Unlabeled Ligand (for non-specific binding): A high concentration of a known DAT inhibitor (e.g., cocaine) or NET inhibitor (e.g., desipramine).

  • Test Compound: this compound or its potential metabolites, prepared in serial dilutions.

  • Buffers:

    • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Wash Buffer (ice-cold)

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in polyethylenimine (PEI).

  • Equipment: Homogenizer, refrigerated centrifuge, incubation plate (e.g., 96-well plate), cell harvester, scintillation counter.

Membrane Preparation
  • Dissect the brain tissue (e.g., rat striatum or cortex) on ice and place it in ice-cold homogenization buffer.

  • Homogenize the tissue using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh homogenization buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).

  • Store the membrane preparations in aliquots at -80°C until use.

Competitive Binding Assay
  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the appropriate unlabeled ligand (e.g., 10 µM cocaine for DAT).

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow for a period of dark adaptation.

  • Measure the radioactivity on the filters using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined from the competition curve using non-linear regression analysis.

  • Calculate Ki (Inhibition Constant): The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways for dopamine and norepinephrine at the synapse and the experimental workflow for a radioligand binding assay.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Dopamine->Vesicle DA_NE Dopamine / Norepinephrine Vesicle->DA_NE Release DAT Dopamine Transporter (DAT) DAT->Dopamine NET Norepinephrine Transporter (NET) NET->Dopamine Norepinephrine DA_NE->DAT Reuptake DA_NE->NET Reuptake Receptor Postsynaptic Receptors (e.g., D1, D2, Adrenergic) DA_NE->Receptor Binding Signaling Downstream Signaling Receptor->Signaling

Caption: General synaptic signaling of dopamine and norepinephrine.

cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue_prep Tissue Homogenization (e.g., Rat Striatum) centrifugation1 Low-Speed Centrifugation (Remove Debris) tissue_prep->centrifugation1 centrifugation2 High-Speed Centrifugation (Pellet Membranes) centrifugation1->centrifugation2 resuspension Resuspend & Wash Membrane Pellet centrifugation2->resuspension protein_assay Protein Concentration Determination resuspension->protein_assay plate_setup Set up 96-Well Plate: - Total Binding - Non-specific Binding - Competitive Binding protein_assay->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

While this compound is presumed to act as a dopamine and norepinephrine reuptake inhibitor, a critical gap exists in the scientific literature regarding its direct binding affinity at DAT and NET. The data on structurally related compounds, such as phenmetrazine and its derivatives, suggest that the active metabolites of this compound are likely to be potent inhibitors of both transporters. The detailed experimental protocols provided in this guide offer a clear pathway for future research to definitively characterize the binding profile of this compound and its metabolites. Such studies are essential for a complete understanding of its pharmacological and toxicological properties.

References

Physicochemical Characterization of Fenbutrazate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characterization of Fenbutrazate Hydrochloride (CAS: 6474-85-7).[1] this compound is a psychostimulant and a derivative of phenmetrazine, historically used as an appetite suppressant.[2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is fundamental for the development of stable, effective, and safe dosage forms. This document outlines the key parameters for characterization, presents structured tables for data compilation, details the experimental protocols for their determination, and illustrates relevant workflows and mechanisms of action. While specific experimental data for this compound hydrochloride is not widely available in public literature, this guide provides the necessary methodological framework for its comprehensive evaluation.

Chemical Identity and Structure

This compound hydrochloride is the salt form of the free base, this compound. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance properties such as solubility and stability.[4]

  • IUPAC Name: 2-(3-methyl-2-phenylmorpholin-4-ium-4-yl)ethyl 2-phenylbutanoate (B8525191) chloride[1]

  • Synonyms: Phenbutrazate hydrochloride[1]

  • CAS Number: 6474-85-7[1]

  • Parent Compound (Free Base): this compound (CAS: 4378-36-3)[2]

The structural details and molecular properties are summarized in the table below.

IdentifierValueSource
Molecular Formula C₂₃H₃₀ClNO₃PubChem[1]
Molecular Weight 403.9 g/mol PubChem[1]
Parent Base Formula C₂₃H₂₉NO₃PubChem[5]
Parent Base M.W. 367.5 g/mol PubChem[5]

Physicochemical Properties

The physicochemical properties of an API salt directly influence its biopharmaceutical performance, including dissolution rate and bioavailability. The following table summarizes the critical parameters for this compound hydrochloride.

PropertyValueNotes
Appearance Crystalline solid (Expected)Amine salts are typically crystalline materials.[4]
Melting Point (°C) Not available in public literature¹The melting point is a critical indicator of purity and identity.
Aqueous Solubility Not available in public literature²Expected to be higher than the free base.
pKa Not available in public literature³Essential for predicting ionization behavior at physiological pH.
LogP (Parent Base) 4.83 (Calculated)Indicates high lipophilicity of the free base.[6]

¹ To be determined experimentally via Differential Scanning Calorimetry (DSC) or capillary melting point apparatus. ² To be determined experimentally via equilibrium solubility or kinetic solubility assays. ³ To be determined experimentally via potentiometric titration or UV-spectrophotometry.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible physicochemical data.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new drug salt involves a series of sequential and parallel evaluations to build a complete profile of the material.

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Spectroscopic & Structural Analysis cluster_3 Data Compilation & Reporting API API Salt Synthesis (this compound + HCl) Confirm Structure Confirmation (NMR, MS) API->Confirm MP Melting Point (DSC) Confirm->MP Sol Aqueous Solubility Confirm->Sol pKa pKa Determination Confirm->pKa Hygro Hygroscopicity Confirm->Hygro IR Infrared Spectroscopy (FTIR) Confirm->IR UV UV-Vis Spectroscopy Confirm->UV XRD Powder X-Ray Diffraction (Crystallinity) Confirm->XRD Report Final Characterization Report MP->Report Sol->Report pKa->Report Hygro->Report IR->Report UV->Report XRD->Report

Caption: Workflow for the physicochemical characterization of a pharmaceutical salt.
Melting Point Determination (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and thermal behavior of the salt.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified indium standards.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound hydrochloride into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a temperature sufficiently above the expected melting point.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

Aqueous Solubility

The equilibrium solubility method determines the saturation concentration of the compound in water.

  • Preparation: Prepare a series of vials containing a fixed volume of purified water (e.g., 1 mL).

  • Sample Addition: Add an excess amount of this compound hydrochloride to each vial to ensure a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

This method is highly accurate for determining the ionization constant of a weak base.[7][8][9][10]

  • Solution Preparation: Prepare a 1 mM solution of this compound hydrochloride in water. To maintain constant ionic strength, 0.15 M potassium chloride can be added.[7] Prepare standardized 0.1 M NaOH and 0.1 M HCl titrants.[8]

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

  • Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂.[8]

  • Titration: Titrate the solution by adding small, precise increments of the 0.1 M NaOH titrant. Record the pH value after each addition, ensuring the reading is stable.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, typically calculated using the first or second derivative of the titration data.[9]

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Method: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

    • Procedure: Place a small amount of the powdered this compound hydrochloride sample directly onto the ATR crystal. Apply consistent pressure.

    • Data Collection: Collect the spectrum over a range of 4000-650 cm⁻¹.

    • Analysis: The resulting spectrum provides a unique "fingerprint" and confirms the presence of key functional groups (e.g., C=O of the ester, C-O-C of the morpholine, aromatic C-H).[3]

  • UV-Vis Spectroscopy:

    • Method: Use a calibrated double-beam UV-Vis spectrophotometer.[11]

    • Procedure: Prepare a dilute solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water). The concentration should yield an absorbance in the range of 0.2-1.0 AU.

    • Data Collection: Scan the solution from 200 to 400 nm against a solvent blank.

    • Analysis: The spectrum is expected to show characteristic absorbance maxima (λmax) due to the phenyl chromophores in the structure. This data is essential for developing quantitative analytical methods.

Proposed Mechanism of Action

This compound is a psychostimulant and a derivative of phenmetrazine.[2] Stimulants of this class typically exert their effects by increasing the levels of catecholamine neurotransmitters, such as dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), in the synaptic cleft.[12] This is often achieved by inhibiting their reuptake transporters.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicles (DA / NE) Synapse Synaptic Cleft (Increased DA / NE) Vesicle->Synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) D_Receptor Dopamine Receptors Effect Stimulant Effect D_Receptor->Effect NE_Receptor Norepinephrine Receptors NE_Receptor->Effect This compound This compound HCl This compound->DAT This compound->NET Synapse->DAT Synapse->NET Synapse->D_Receptor Synapse->NE_Receptor

Caption: Proposed mechanism of action for this compound at the synapse.

References

An In-depth Technical Guide to the Physicochemical Characterization of Fenbutrazate: Solubility and pKa Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Physicochemical Data

The determination of solubility and pKa provides quantitative values that are essential for computational modeling and formulation development. The following table summarizes the key parameters for fenbutrazate that would be determined through the experimental protocols detailed in this guide.

ParameterValueMethodConditions
Aqueous Solubility Data not available in literatureShake-Flask MethodpH 7.4, 25°C
pKa Data not available in literaturePotentiometric Titration25°C, constant ionic strength

Experimental Protocols

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Reagents:

  • Analytical balance

  • Shaker or rotator capable of constant agitation and temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Vials with screw caps

  • This compound (solid form)

  • Phosphate buffered saline (PBS), pH 7.4

  • Organic solvent for stock solution (e.g., DMSO)

Procedure:

  • An excess amount of solid this compound is added to a vial containing a known volume of PBS at pH 7.4. It is crucial to ensure a solid phase remains to confirm that equilibrium is reached.[5]

  • The vials are sealed and placed in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.[5]

  • After the incubation period, the samples are removed from the shaker and allowed to stand to let the undissolved solids settle.

  • A sample of the supernatant is carefully collected and centrifuged at high speed to remove any remaining solid particles.

  • The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of known this compound concentrations.[4][6]

Determination of pKa: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds by measuring the pH of a solution as a function of the volume of added titrant.[7][8][9]

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This point corresponds to the inflection point of the titration curve.[9]

Apparatus and Reagents:

  • Calibrated pH meter with a combination pH electrode

  • Automated titrator or a burette

  • Magnetic stirrer and stir bar

  • This compound

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (B78521) (e.g., 0.1 M NaOH)[7][8]

  • Potassium chloride (KCl) solution to maintain constant ionic strength (e.g., 0.15 M)[7]

  • Deionized water, purged with nitrogen to remove dissolved CO2

Procedure:

  • A known amount of this compound is dissolved in a solution of constant ionic strength (e.g., 0.15 M KCl in water). For poorly soluble compounds, a co-solvent system may be necessary.[7][10]

  • The solution is placed in a jacketed vessel maintained at a constant temperature (e.g., 25°C) and stirred continuously.

  • The solution is initially acidified with a standardized HCl solution to a low pH (e.g., pH 2) to ensure the complete protonation of any basic functional groups.[7][8]

  • The solution is then titrated with a standardized NaOH solution, added in small, precise increments.[7][8]

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • The titration is continued until a high pH (e.g., pH 12) is reached, ensuring the complete deprotonation of any acidic functional groups.

  • The pKa value is determined from the resulting titration curve (pH versus volume of titrant) by identifying the pH at the half-equivalence point or by using derivative plots to find the inflection point.

Alternative pKa Determination: UV-Vis Spectrophotometry

For compounds with a chromophore that changes its absorbance upon ionization, UV-Vis spectrophotometry offers a sensitive alternative for pKa determination.[11][12][13][14]

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by analyzing the sigmoidal relationship between absorbance and pH.

Apparatus and Reagents:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder or a 96-well plate reader[11]

  • Calibrated pH meter

  • A series of buffer solutions with known pH values covering the range of interest

  • This compound stock solution

Procedure:

  • A series of buffer solutions with constant ionic strength and varying pH values are prepared.

  • A small aliquot of a concentrated this compound stock solution is added to each buffer solution to achieve the same final concentration.

  • The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • The absorbance at a wavelength that shows the largest difference between the ionized and unionized species is plotted against the pH.

  • The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point of the curve.[15]

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships relevant to the physicochemical characterization of this compound.

G Experimental Workflow for Solubility and pKa Determination cluster_solubility Solubility Determination (Shake-Flask) cluster_pka pKa Determination (Potentiometric Titration) sol_start Add excess this compound to buffer (pH 7.4) sol_shake Equilibrate on shaker (24-72h) sol_start->sol_shake sol_separate Centrifuge to separate solid and liquid phases sol_shake->sol_separate sol_analyze Analyze supernatant concentration (HPLC/UV-Vis) sol_separate->sol_analyze sol_end Calculate Aqueous Solubility sol_analyze->sol_end pka_start Dissolve this compound in KCl solution pka_acidify Acidify solution with HCl pka_start->pka_acidify pka_titrate Titrate with NaOH, recording pH pka_acidify->pka_titrate pka_plot Plot pH vs. titrant volume pka_titrate->pka_plot pka_end Determine pKa from inflection point pka_plot->pka_end

Caption: Workflow for solubility and pKa determination.

G Putative Signaling Pathway for this compound cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits reuptake net Norepinephrine Transporter (NET) This compound->net Inhibits reuptake vesicle Synaptic Vesicles (DA, NE) dat->vesicle Reuptake net->vesicle Reuptake da Dopamine (DA) vesicle->da Release ne Norepinephrine (NE) vesicle->ne Release da_receptor Dopamine Receptors da->da_receptor ne_receptor Adrenergic Receptors ne->ne_receptor response Postsynaptic Signaling Cascade (Appetite Suppression) da_receptor->response ne_receptor->response G Relationship between pH, pKa, and Ionization State cluster_acid Weak Acid (HA) cluster_base Weak Base (B) ph_low_a pH < pKa state_low_a [HA] > [A-] (Unionized form dominates) More Lipophilic ph_low_a->state_low_a ph_equal_a pH = pKa state_equal_a [HA] = [A-] (50% Ionized) ph_equal_a->state_equal_a ph_high_a pH > pKa state_high_a [HA] < [A-] (Ionized form dominates) More Hydrophilic ph_high_a->state_high_a ph_low_b pH < pKa state_low_b [BH+] > [B] (Ionized form dominates) More Hydrophilic ph_low_b->state_low_b ph_equal_b pH = pKa state_equal_b [BH+] = [B] (50% Ionized) ph_equal_b->state_equal_b ph_high_b pH > pKa state_high_b [BH+] < [B] (Unionized form dominates) More Lipophilic ph_high_b->state_high_b

References

Spectroscopic Analysis of Fenbutrazate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fenbutrazate, with the chemical formula C₂₃H₂₉NO₃ and a molecular weight of 367.5 g/mol , is a derivative of phenmetrazine and has been used as an appetite suppressant.[1][2] Its chemical structure, 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate, comprises a morpholine (B109124) ring, two phenyl groups, an ester functional group, and various alkyl substituents.[1] Spectroscopic techniques are indispensable for the structural elucidation and quality control of pharmaceutical compounds like this compound.[3][4] This guide details the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on its chemical structure and known spectral data of analogous compounds, such as morpholine derivatives.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8][9][10]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic protons (C₆H₅)7.20 - 7.40Multiplet
Morpholine ring protons2.50 - 4.50Multiplets
-O-CH₂-CH₂-N-4.20 - 4.40 (O-CH₂) / 2.70 - 2.90 (N-CH₂)Triplets
-CH(Ph)-COO-3.50 - 3.70Triplet
-CH₂-CH₃1.80 - 2.00Sextet
-CH(CH₃)-2.80 - 3.00Multiplet
-CH₃ (on morpholine)1.00 - 1.20Doublet
-CH₃ (ethyl group)0.80 - 1.00Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl carbon (C=O)170 - 175
Aromatic carbons (C₆H₅)125 - 145
Morpholine ring carbons50 - 75
-O-CH₂-60 - 65
-N-CH₂-50 - 55
-CH(Ph)-COO-45 - 55
-CH₂-CH₃25 - 30
-CH(CH₃)-50 - 60
-CH₃ (on morpholine)15 - 20
-CH₃ (ethyl group)10 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11]

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ester)1730 - 1750Strong
C=C stretch (aromatic)1450 - 1600Medium
C-O stretch (ester and ether)1000 - 1300Strong
C-N stretch (amine)1000 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3][4]

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound Fragmentation

m/zPredicted Fragment Ion
367[M]⁺ (Molecular Ion)
204[C₁₃H₁₈NO]⁺
164[C₁₀H₁₂O₂]⁺
148[C₉H₁₀O₂]⁺
119[C₈H₇O]⁺
105[C₇H₅O]⁺
91[C₇H₇]⁺

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

    • For tandem mass spectrometry (MS/MS), select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Pellet->IR ProcessNMR NMR Data Processing NMR->ProcessNMR ProcessIR IR Data Processing IR->ProcessIR ProcessMS MS Data Processing MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

Fenbutrazate_Fragmentation M This compound [M]⁺ m/z = 367 F1 [C₁₃H₁₈NO]⁺ m/z = 204 M->F1 Loss of C₁₀H₁₁O₂ F2 [C₁₀H₁₂O₂]⁺ m/z = 164 M->F2 Loss of C₁₃H₁₇N F5 [C₇H₇]⁺ m/z = 91 F1->F5 - C₆H₁₁NO F3 [C₉H₁₀O₂]⁺ m/z = 148 F2->F3 - CH₄ F4 [C₇H₅O]⁺ m/z = 105 F3->F4 - C₂H₅

Caption: Proposed fragmentation pattern of this compound in mass spectrometry.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While awaiting the public availability of experimental data, the predicted NMR chemical shifts, IR absorption bands, and mass spectrometry fragmentation patterns serve as a valuable reference for researchers in the fields of pharmaceutical analysis, drug development, and forensic science. The outlined experimental protocols offer a standardized approach for the analysis of this compound and related compounds.

References

Fenbutrazate and its Nexus to Substituted Morpholines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of fenbutrazate, a psychostimulant compound, and elucidates its intrinsic relationship with the broader class of substituted morpholines. By examining its chemical architecture, synthesis, and pharmacological profile, this document establishes this compound as a significant derivative within the phenylmorpholine series. This guide presents quantitative data on the monoamine transporter activity of structurally related compounds, details relevant experimental protocols, and provides visual representations of key chemical and biological concepts to facilitate a deeper understanding for researchers in pharmacology and medicinal chemistry.

Introduction: The Morpholine (B109124) Scaffold in CNS-Active Compounds

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Substituted morpholines, particularly phenylmorpholines, have a well-documented history as psychostimulants, with phenmetrazine being a notable example.[2][3] These compounds typically exert their effects by modulating monoamine neurotransmitter systems.[2] this compound emerges from this chemical lineage, representing a more complex derivative with a distinct pharmacological profile.[4][5]

Chemical and Structural Relationship

This compound, with the IUPAC name 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate (B8525191) and chemical formula C23H29NO3, is structurally classified as a member of the morpholine class.[4][6] Its core chemical identity is defined by the presence of a 3-methyl-2-phenylmorpholine moiety. This direct structural linkage positions this compound as a derivative of phenmetrazine.[5] The key structural modification in this compound is the esterification of the nitrogen-linked ethanol (B145695) group with 2-phenylbutanoic acid.[7] This structural feature suggests that this compound may act as a prodrug, potentially being metabolized to phenmetrazine or a related active metabolite.[5]

G Structural Relationship of this compound to Substituted Morpholines cluster_0 Core Structures cluster_1 This compound Morpholine Morpholine SubstitutedMorpholine Substituted Morpholine (General Structure) Morpholine->SubstitutedMorpholine Substitution Phenmetrazine Phenmetrazine (3-methyl-2-phenylmorpholine) SubstitutedMorpholine->Phenmetrazine Specific Substitution (Phenyl and Methyl groups) This compound This compound (2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate) Phenmetrazine->this compound Esterification

Structural hierarchy of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of a substituted morpholine precursor. A plausible synthetic route involves the reaction of 2-phenylbutanoic acid with 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol.[7] The latter intermediate can be synthesized from precursors such as 2-phenyl-3-methylmorpholine (phenmetrazine). The final product can be purified and, if desired, converted to its hydrochloride salt to enhance stability and solubility.[7]

G Synthetic Workflow for this compound cluster_0 Reactants cluster_1 Reaction cluster_2 Product and Purification Reactant1 2-Phenylbutanoic Acid Esterification Esterification Reactant1->Esterification Reactant2 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol Reactant2->Esterification CrudeProduct Crude this compound Esterification->CrudeProduct Purification Purification (e.g., Crystallization) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct SaltFormation Salt Formation (optional) (with HCl) FinalProduct->SaltFormation FinalSalt This compound HCl SaltFormation->FinalSalt

A generalized synthetic pathway for this compound.

Pharmacological Profile

Mechanism of Action

This compound is classified as a central nervous system stimulant and anorectic agent.[8] Its pharmacological activity is attributed to its interaction with monoamine neurotransmitter systems, with a presumed primary effect on dopamine (B1211576) pathways.[8] As a derivative of phenmetrazine, a known norepinephrine-dopamine releasing agent (NDRA), this compound is likely to function as a monoamine releasing agent or a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).[3] The enhanced synaptic concentrations of these neurotransmitters, particularly dopamine in the brain's reward pathways, are responsible for the stimulant and appetite-suppressant effects.[9]

Dopaminergic Signaling Pathway

The psychostimulant effects of this compound and related substituted morpholines are mediated through the dopaminergic signaling pathway. By increasing the extracellular concentration of dopamine, these compounds potentiate the activation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors). This leads to the modulation of downstream signaling cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway, ultimately influencing gene expression and neuronal excitability.

G Dopaminergic Signaling Pathway Modulated by this compound cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition/Reverse Transport DopamineVesicle Dopamine Vesicles Dopamine Dopamine DopamineVesicle->Dopamine Release Dopamine->DAT Reuptake (blocked) SynapticDopamine Synaptic Dopamine Dopamine->SynapticDopamine DopamineReceptor Dopamine Receptor (e.g., D1/D2) SynapticDopamine->DopamineReceptor Binding SignalingCascade Downstream Signaling (e.g., cAMP pathway) DopamineReceptor->SignalingCascade Activation NeuronalResponse Neuronal Response SignalingCascade->NeuronalResponse

Modulation of dopaminergic signaling by this compound.

Quantitative Pharmacological Data

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
Phenmetrazine~0.07-0.13~0.029-0.05>7.7
2-Fluorophenmetrazine (2-FPM)< 2.5< 2.5> 80
3-Fluorophenmetrazine (3-FPM)< 2.5< 2.5> 80
4-Fluorophenmetrazine (4-FPM)< 2.5< 2.5> 80
Data is compiled from multiple sources and assays; direct comparison should be made with caution.[3][10][11]

Experimental Protocols

Synthesis of Substituted Phenylmorpholines (General Protocol)

The synthesis of the core 3-methyl-2-phenylmorpholine structure can be achieved through various established methods. A general approach is outlined below, adapted from literature procedures for analogous compounds.[2]

Materials:

Procedure:

  • α-Bromination of Propiophenone: A solution of bromine in DCM is added dropwise to a solution of the substituted propiophenone in DCM at 0°C. The reaction is stirred until completion, monitored by TLC.

  • Formation of the Amino Alcohol: The crude α-bromo ketone is dissolved in a suitable solvent and reacted with an excess of ethanolamine.

  • Reductive Cyclization: The resulting intermediate is reduced with a reducing agent such as sodium borohydride in methanol to yield the substituted phenylmorpholine.

  • Purification: The product is purified by column chromatography.

  • Salt Formation (Optional): The free base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Monoamine Transporter Uptake Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the potency of a compound to inhibit monoamine transporter activity using a radioligand uptake assay.[4][10]

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Cell culture medium and reagents.

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • Radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

  • Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine (B1678475) for SERT).

  • Test compounds (e.g., this compound).

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Plating: Culture HEK293 cells expressing the target transporter to approximately 80-90% confluency. Seed the cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation with Inhibitor: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake.

  • Incubation: Incubate the plates for a short, defined period (e.g., 1-5 minutes) at room temperature or 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysates to scintillation vials. Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration using non-linear regression.

G Experimental Workflow for Monoamine Transporter Assay start Start cell_culture Cell Culture (HEK293 with DAT/NET/SERT) start->cell_culture cell_plating Cell Plating (96-well plate) cell_culture->cell_plating pre_incubation Pre-incubation (with Test Compound) cell_plating->pre_incubation uptake_initiation Uptake Initiation (add Radiolabeled Substrate) pre_incubation->uptake_initiation incubation Incubation uptake_initiation->incubation termination Termination of Uptake (Washing) incubation->termination lysis_counting Cell Lysis and Scintillation Counting termination->lysis_counting data_analysis Data Analysis (Calculate IC50) lysis_counting->data_analysis end End data_analysis->end

References

Pharmacological Profile of Fenbutrazate's Optical Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenbutrazate, a psychostimulant of the morpholine (B109124) class, possesses a chiral center, and therefore, exists as two optical isomers (enantiomers). It is a well-established principle in pharmacology that stereoisomers of a drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties.[1] One enantiomer may be responsible for the desired therapeutic effects, while the other may be less active, inactive, or contribute to adverse effects. A thorough understanding of the pharmacological profile of individual stereoisomers is crucial for drug development and rational therapeutic use.

This technical guide summarizes the available data on the differential pharmacology of the optical isomers of the structurally related compound, phenmetrazine. The data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

In Vitro Pharmacological Profile

The primary mechanism of action of phenmetrazine is the release of the monoamine neurotransmitters dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) through interaction with their respective transporters (DAT and NET).[2] In vitro studies using rat brain synaptosomes have demonstrated a clear stereoselectivity in the potency of phenmetrazine isomers to induce this release.

Monoamine Transporter Release

The functional activity of the optical isomers of phenmetrazine at the dopamine and norepinephrine transporters has been quantified through in vitro release assays. These assays measure the half-maximal effective concentration (EC₅₀) required to elicit a 50% maximal release of the respective neurotransmitter.

CompoundDopamine (DA) Release EC₅₀ (nM)Norepinephrine (NE) Release EC₅₀ (nM)Serotonin (B10506) (5-HT) Release EC₅₀ (nM)
(+)-Phenmetrazine70 - 13129 - 507,765 - >10,000
(-)-Phenmetrazine415--
cis-Pseudophenmetrazine1,457 (release) / 2,630 (uptake inhibition)514>10,000

Data sourced from Rothman et al., 2002 and Wikipedia, citing relevant studies.[3][4][5]

Key Observations:

  • (+)-Phenmetrazine is significantly more potent than (-)-phenmetrazine at inducing dopamine release, exhibiting an approximately 5-fold higher potency.[3]

  • Both isomers show a preference for the norepinephrine transporter over the dopamine transporter.

  • The activity at the serotonin transporter is negligible for both isomers, indicating a selective action on catecholaminergic systems.[4][5]

  • The cis-isomer, pseudophenmetrazine, is considerably less potent than the trans-isomer (phenmetrazine) at both DAT and NET.[5]

In Vivo Pharmacological Profile

The in vitro differences in monoamine release translate to observable differences in the in vivo behavioral effects of the phenmetrazine isomers. Drug discrimination studies in animal models are a standard method to assess the subjective effects of psychoactive compounds.

Drug Discrimination Studies in Rhesus Monkeys

In rhesus monkeys trained to discriminate cocaine from saline, both isomers of phenmetrazine and its prodrug, phendimetrazine, produced cocaine-like discriminative stimulus effects.

CompoundPotency Relative to (+)-Phenmetrazine
(+)-Phenmetrazine1x
(-)-Phenmetrazine~5x less potent
(+)-Phendimetrazine-
(-)-PhendimetrazineLess potent than (+)-phendimetrazine
(±)-Phendimetrazine-

Data from Banks et al., 2013.[3][6]

Key Observations:

  • The (+)-isomer of phenmetrazine is approximately five times more potent than the (-)-isomer in producing cocaine-like effects, which is consistent with its higher in vitro potency for dopamine release.[3]

  • Phendimetrazine, which is metabolized to phenmetrazine, also shows stereoselectivity, with the (+)-isomer being more potent.[6]

Experimental Protocols

In Vitro Monoamine Transporter Release Assay

This protocol is based on methods used to characterize the activity of phenmetrazine and its analogues at monoamine transporters in rat brain synaptosomes.[2][7]

Objective: To determine the potency (EC₅₀) of test compounds to induce the release of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin from pre-loaded rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus/cortex for NET, and whole brain minus striatum and cerebellum for SERT)

  • Sucrose (B13894) buffer (0.32 M)

  • Krebs-HEPES buffer

  • [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Test compounds (optical isomers of phenmetrazine)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Wash and resuspend the synaptosomal pellet in Krebs-HEPES buffer.

  • Radiolabel Loading: Incubate the synaptosomes with the respective [³H]monoamine to allow for uptake into the nerve terminals.

  • Release Assay:

    • Aliquot the radiolabeled synaptosomes into assay tubes.

    • Add increasing concentrations of the test compound (e.g., (+)-phenmetrazine, (-)-phenmetrazine) to the tubes.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Terminate the release by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove extracellular radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the amount of retained radioactivity (representing the amount of [³H]monoamine remaining in the synaptosomes) using a scintillation counter.

  • Data Analysis: Calculate the percentage of [³H]monoamine released at each concentration of the test compound relative to the basal (buffer only) and maximal (induced by a known potent releaser like amphetamine) release. Plot the concentration-response curve and determine the EC₅₀ value using non-linear regression analysis.

G Experimental Workflow: In Vitro Monoamine Transporter Release Assay cluster_prep Synaptosome Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis tissue Rat Brain Tissue homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Synaptosomal Pellet centrifuge2->pellet resuspend Resuspension pellet->resuspend loading Radiolabel Loading ([³H]DA, [³H]NE, or [³H]5-HT) resuspend->loading incubation Incubation with Test Compound loading->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calculation EC₅₀ Calculation counting->calculation

In Vitro Monoamine Transporter Release Assay Workflow
In Vivo Drug Discrimination Assay

This protocol is based on the methodology used in studies evaluating the discriminative stimulus effects of phenmetrazine isomers in rhesus monkeys.[3]

Objective: To determine the potency of test compounds to substitute for the discriminative stimulus effects of a known psychostimulant (e.g., cocaine).

Materials:

  • Trained rhesus monkeys that can discriminate between intramuscular injections of cocaine and saline.

  • Operant conditioning chambers equipped with two response levers and a food reward dispenser.

  • Test compounds (optical isomers of phenmetrazine).

  • Cocaine hydrochloride and saline.

Procedure:

  • Training: Monkeys are trained to press one lever ("drug-appropriate") after receiving an injection of cocaine and another lever ("saline-appropriate") after receiving saline to obtain a food reward. Training continues until a high level of accuracy (>90%) is achieved.

  • Test Sessions:

    • On test days, a dose of a test compound is administered instead of cocaine or saline.

    • The monkey is placed in the operant chamber, and the number of responses on each lever is recorded during a session of a fixed duration.

    • A range of doses for each test compound is evaluated in separate sessions.

  • Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. The potency of the test compound is determined by the dose required to produce full substitution.

Signaling Pathways

Phenmetrazine and its analogues act as substrate-type releasers at dopamine and norepinephrine transporters. This mechanism involves the transporter protein mediating the efflux of the neurotransmitter from the presynaptic neuron into the synaptic cleft, a process known as reverse transport.

G Signaling Pathway of Phenmetrazine at a Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron phenmetrazine (+)-Phenmetrazine dat Dopamine Transporter (DAT) phenmetrazine->dat Substrate for uptake dopamine_cyto Cytosolic Dopamine dat->dopamine_cyto Reverse Transport dopamine_vesicle Dopamine Vesicles dopamine_vesicle->dopamine_cyto Release into cytosol dopamine_synapse Extracellular Dopamine dopamine_cyto->dopamine_synapse Efflux d2_receptor Dopamine D2 Receptor dopamine_synapse->d2_receptor Binding downstream Downstream Signaling (e.g., ↓cAMP) d2_receptor->downstream

Mechanism of (+)-Phenmetrazine-Induced Dopamine Release

The diagram above illustrates the proposed mechanism of action for (+)-phenmetrazine at a dopaminergic synapse. As a substrate for the dopamine transporter (DAT), it is transported into the presynaptic neuron. This process leads to a reversal of the transporter's function, causing the efflux of cytosolic dopamine into the synaptic cleft. The increased synaptic dopamine then stimulates postsynaptic dopamine receptors, leading to the characteristic psychostimulant effects. A similar mechanism is proposed for its action at the norepinephrine transporter.

Conclusion

The pharmacological data on the optical isomers of phenmetrazine clearly demonstrate the principle of stereoselectivity in drug action. The (+)-enantiomer is significantly more potent than the (-)-enantiomer as a dopamine and norepinephrine releasing agent, and this is reflected in its greater in vivo potency in producing cocaine-like discriminative stimulus effects. This stereoselectivity is a critical consideration in the development of therapeutic agents and in understanding the abuse potential of psychostimulant drugs. While direct data for this compound is lacking, the information presented for the structurally analogous phenmetrazine provides a robust framework for predicting the likely pharmacological differentiation of this compound's optical isomers. Further research is warranted to specifically characterize the in vitro and in vivo pharmacology of the enantiomers of this compound to confirm these predictions and fully elucidate their therapeutic and toxicological profiles.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Fenbutrazate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutrazate is a psychostimulant compound that is structurally related to phenmetrazine and was formerly used as an appetite suppressant. As a derivative of phenmetrazine, it may also function as a prodrug. Due to its potential for misuse and its inclusion in prohibited substance lists by organizations such as the World Anti-Doping Agency (WADA), robust and sensitive analytical methods are required for its detection and quantification in biological matrices.[1] This document provides detailed application notes and protocols for the determination of this compound in biological samples such as plasma, whole blood, and urine, utilizing modern analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound has a molecular formula of C₂₃H₂₉NO₃ and a molecular weight of 367.48 g/mol .[2][3] Its structure consists of a phenmetrazine core with an extended ester side chain, which influences its physicochemical properties and analytical behavior.

Analytical Methods Overview

The determination of this compound in biological samples typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. The choice of method will depend on the required sensitivity, selectivity, and the nature of the biological matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantitative analysis due to its high sensitivity and selectivity.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for qualitative screening, though it may require derivatization to improve the chromatographic properties of this compound and its potential metabolites.[5]

I. LC-MS/MS Method for this compound in Plasma and Whole Blood

This section details a sensitive and selective method for the quantification of this compound in plasma and whole blood samples using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is recommended for cleaner extracts and higher recovery, which is crucial for achieving low detection limits.[6] A mixed-mode cation exchange polymer-based sorbent is suitable for the extraction of basic drugs like this compound.

Materials:

  • SPE cartridges (e.g., Mixed-mode cation exchange, 30 mg/1 mL)

  • Human plasma or whole blood samples

  • Internal Standard (IS) working solution (e.g., this compound-d5, or a structurally similar compound like Phenmetrazine-d5)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) solution (5%)

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment: To 500 µL of plasma or whole blood, add 25 µL of the internal standard working solution. Vortex for 10 seconds. Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 0.1 M acetic acid, and finally 1 mL of methanol.

  • Analyte Elution: Elute the this compound and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Chromatographic and Mass Spectrometric Conditions

LC Parameters:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Predicted MRM Transitions for this compound:

    • Precursor Ion (Q1): m/z 368.2 (M+H)⁺

    • Product Ions (Q3):

      • m/z 178.1: Corresponds to the protonated phenmetrazine moiety after cleavage of the ester linkage.

      • m/z 162.1: A common fragment from the phenmetrazine core.

  • Internal Standard (IS) MRM Transitions: To be determined based on the specific IS used.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected validation parameters for the described LC-MS/MS method.

ParameterTarget Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Limit of Detection (LOD)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 85%
Matrix Effect< 15%

II. GC-MS Method for this compound in Urine

This section outlines a GC-MS method suitable for the screening and confirmation of this compound in urine samples. Derivatization is recommended to improve the chromatographic performance of this compound.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust and cost-effective method for extracting drugs from urine.

Materials:

  • Urine samples

  • Internal Standard (IS) working solution (e.g., a suitable deuterated analog)

  • Sodium hydroxide solution (1 M)

  • Extraction solvent (e.g., a mixture of n-butyl chloride and isopropanol, 9:1 v/v)

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Centrifuge

  • Evaporator

Protocol:

  • To 1 mL of urine, add 25 µL of the internal standard working solution and 200 µL of 1 M NaOH to basify the sample.

  • Add 3 mL of the extraction solvent.

  • Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Add 50 µL of MSTFA to the dried extract and heat at 70°C for 20 minutes to perform derivatization.

GC-MS Conditions

GC Parameters:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 20°C/min to 280°C, hold for 5 minutes

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 50-550) for screening, or Selected Ion Monitoring (SIM) for targeted analysis.

  • Expected Characteristic Ions for Derivatized this compound (TMS derivative): The mass spectrum would need to be experimentally determined, but key fragments would likely arise from the phenmetrazine core and the silylated side chain.

Data Interpretation

Identification of this compound would be based on the retention time and the mass spectrum of the derivatized compound compared to a reference standard.

Visualizations

Experimental Workflow for LC-MS/MS Analysis of this compound in Plasma/Blood

workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis sample Plasma/Blood Sample add_is Add Internal Standard sample->add_is pretreat Buffer Addition & Vortex add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lcms LC-MS/MS System evap->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for LC-MS/MS determination of this compound.

Logical Relationship of this compound and its Potential Metabolite

metabolism This compound This compound (Prodrug) Metabolism Ester Hydrolysis (In Vivo) This compound->Metabolism Phenmetrazine Phenmetrazine (Active Metabolite) Metabolism->Phenmetrazine

Caption: Potential metabolic pathway of this compound.

References

Application Notes & Protocols: Quantification of Fenbutrazate in Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Ref: AN-FBZ-P01

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the routine quantification of fenbutrazate in plasma samples. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring efficient extraction and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, allowing for a rapid and reliable analysis. The method has been validated for key analytical parameters, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a psychostimulant drug that acts as a norepinephrine-dopamine releasing agent. Accurate quantification in biological matrices like plasma is crucial for understanding its pharmacokinetic profile, assessing bioavailability, and ensuring safety in clinical and forensic settings. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a reliable, accessible, and cost-effective analytical solution.[1][2] This document provides a detailed protocol for sample preparation, chromatographic analysis, and method validation.

Principle

The method is based on the extraction of this compound from a plasma matrix via protein precipitation with an organic solvent.[3][4] After centrifugation, the clear supernatant is directly injected into the HPLC system. The compound is separated from endogenous plasma components on a C18 reversed-phase column using an isocratic mobile phase.[5][6][7] Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of external standards.

Materials and Reagents

  • Apparatus

    • HPLC system with UV/Vis or Photodiode Array (PDA) detector

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Micropipettes

    • Autosampler vials

  • Chemicals

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Triethylamine (for pH adjustment)

    • Ultrapure water (18.2 MΩ·cm)

    • Drug-free human plasma

Experimental Protocols

4.1. Preparation of Standard and Stock Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 150 µg/mL).

4.2. Sample Preparation Protocol

  • Pipette 200 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[4][8]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system for analysis.[4][10]

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma 1. Plasma Sample (200 µL) ppt 2. Add Acetonitrile (400 µL) (Protein Precipitation) plasma->ppt vortex 3. Vortex (1 min) ppt->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant injection 6. Inject Supernatant (20 µL) supernatant->injection separation 7. Chromatographic Separation (C18 Column) injection->separation detection 8. UV Detection (235 nm) separation->detection quantification 9. Data Analysis & Quantification detection->quantification

Workflow for this compound Quantification in Plasma.

4.3. Chromatographic Conditions The following table summarizes the optimized HPLC-UV conditions for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1220 Infinity II or equivalent
Column Reversed-Phase C18, 100 mm x 4.0 mm, 3 µm particle size[5]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0, 10 mM) (70:30, v/v)[4][5]
Flow Rate 0.8 mL/min[5]
Injection Volume 20 µL
Column Temperature 30 °C[5][7]
Detection UV at 235 nm[5][11]
Run Time Approximately 10 minutes

Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Method Validation Summary

The analytical method was validated according to standard guidelines for specificity, linearity, accuracy, precision, and sensitivity.[12]

5.1. Specificity Specificity was evaluated by analyzing blank plasma samples from six different sources. The chromatograms showed no significant interfering peaks at the retention time of this compound, confirming the method's selectivity.

5.2. Linearity, LOD, and LOQ The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels. The method demonstrated excellent linearity over the tested range.

ParameterResult
Linearity Range 5 – 150 µg/mL[5]
Correlation Coefficient (R²) > 0.999[5][7]
Limit of Detection (LOD) 0.006 µg/mL (Calculated)[4]
Limit of Quantification (LOQ) 0.020 µg/mL (Calculated)[4]

5.3. Accuracy and Precision Accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

QC LevelIntra-Day Precision (%RSD)Inter-Day Precision (%RSD)Accuracy (% Recovery)
Low < 2.0%< 2.0%99.12% - 100.47%[5]
Mid < 2.0%< 2.0%99.12% - 100.47%[5]
High < 2.0%< 2.0%99.12% - 100.47%[5]

Acceptance criteria: %RSD for precision should be ≤ 15%, and accuracy should be within 85-115%.

Conclusion

The HPLC-UV method described provides a simple, rapid, and reliable means for quantifying this compound in plasma. The straightforward protein precipitation protocol and rapid chromatographic run time make it highly suitable for high-throughput analysis in research and clinical environments. The method is validated to be linear, accurate, precise, and sensitive for its intended purpose.

References

Application Notes and Protocols for the Development of a Validated LC-MS/MS Assay for Fenbutrazate

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

ABSTRACT:

This document provides a comprehensive guide for the quantitative analysis of fenbutrazate in human plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocol details sample preparation, chromatographic and mass spectrometric conditions, and a full validation strategy according to regulatory guidelines. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable assay for pharmacokinetic, toxicokinetic, or other clinical and non-clinical studies involving this compound.

Introduction

This compound is a psychostimulant compound that has been used as an appetite suppressant.[1][2] Accurate quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and for clinical and forensic monitoring. This application note describes a sensitive and selective LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d5 (internal standard, IS) (≥98% purity)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • All other chemicals and solvents should be of analytical grade or higher.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient is employed for the separation.

Time (min)%B
0.020
2.595
3.595
3.620
5.020
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS):

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)368.5176.210025
This compound (Qualifier)368.5105.110035
This compound-d5 (IS)373.5176.210025
  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d5 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d5 stock solution with acetonitrile.

Sample Preparation
  • Label polypropylene (B1209903) microcentrifuge tubes for each sample, calibrator, and QC.

  • Add 50 µL of plasma sample, calibrator, or QC to the appropriately labeled tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound-d5 in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean vial or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation

The developed method was validated according to the FDA guidance for bioanalytical method validation.[3][4][5]

Selectivity and Specificity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the IS.

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method was determined by analyzing calibration standards at eight concentration levels ranging from 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable accuracy and precision.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, low, medium, and high) in six replicates on three different days.

Recovery and Matrix Effect

The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standard solutions.

Stability

The stability of this compound in human plasma was assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Data Presentation

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range0.1 - 100 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)>0.995
Weighting Factor1/x²

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LLOQ0.1≤20±20%≤20±20%
Low0.3≤15±15%≤15±15%
Medium10≤15±15%≤15±15%
High80≤15±15%≤15±15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Recovery %CVMean Matrix Effect (%)Matrix Effect %CV
Low0.395.24.198.53.5
Medium1096.83.599.12.8
High8094.54.897.94.2

Visualizations

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add IS in Acetonitrile (150 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer Supernatant p3->p4 a1 Inject into HPLC/UHPLC p4->a1 a2 C18 Reversed-Phase Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_core Core Parameters cluster_primary Primary Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity LLOQ Sensitivity (LLOQ) Validation->LLOQ Linearity Linearity Validation->Linearity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Precision->Accuracy Selectivity->LLOQ Linearity->LLOQ Recovery->Accuracy MatrixEffect->Accuracy

Caption: Inter-relationship of bioanalytical method validation parameters.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in various research and clinical settings. The method has been successfully validated according to current regulatory standards, ensuring the generation of high-quality data.

References

Application Note: Chiral Separation of Fenbutrazate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the development of an effective HPLC method for the chiral separation of fenbutrazate enantiomers. This compound, a chiral compound containing a morpholine (B109124) moiety, requires enantioselective analysis to determine the properties and activity of its individual stereoisomers. Due to the absence of a standardized method, a systematic approach to method development is crucial. This document outlines a screening protocol utilizing polysaccharide-based chiral stationary phases (CSPs), which have demonstrated broad applicability for a wide range of chiral compounds. The protocol covers column selection, mobile phase screening in normal phase, reversed-phase, and polar organic modes, and detailed experimental procedures.

Introduction

This compound is a chiral molecule, and its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is essential in drug development, quality control, and metabolism studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly successful for resolving a broad spectrum of chiral compounds and are a logical starting point for the method development for this compound.[1][2] This application note details a systematic approach to developing a robust chiral HPLC method for this compound enantiomers.

Recommended Materials and Instrumentation

  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Columns (CSPs): It is recommended to screen a selection of polysaccharide-based CSPs. The following are suggested as a starting point due to their broad enantioselectivity:[3][4]

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel

    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel

    • Immobilized versions of the above for greater solvent compatibility

  • Solvents and Reagents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), trifluoroacetic acid (TFA), and diethylamine (B46881) (DEA).

  • Sample: Racemic this compound standard.

Experimental Protocols

A systematic screening approach is the most efficient way to develop a successful chiral separation method.[5] This involves testing a variety of CSPs with different mobile phase compositions.

Sample Preparation
  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of 10-20 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Initial Screening Strategy

The initial screening should evaluate different chromatographic modes: normal phase, reversed-phase, and polar organic.

Normal phase chromatography often provides excellent selectivity on polysaccharide-based CSPs.

  • Mobile Phases:

    • n-Hexane / Isopropanol (90:10, v/v)

    • n-Hexane / Ethanol (90:10, v/v)

  • Additives: For basic compounds like this compound (due to the morpholine nitrogen), the addition of a basic modifier can improve peak shape and resolution.

    • Add 0.1% Diethylamine (DEA) to the mobile phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (a general starting point is 254 nm).

  • Injection Volume: 5-10 µL

Reversed-phase conditions are often preferred for their compatibility with aqueous samples and mass spectrometry.

  • Mobile Phases:

    • Acetonitrile / Water (50:50, v/v)

    • Methanol / Water (50:50, v/v)

  • Additives: To improve peak shape and control ionization, an acidic modifier is typically used.

    • Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: As determined above.

  • Injection Volume: 5-10 µL

The polar organic mode can offer unique selectivity and is compatible with a broader range of solvents with immobilized CSPs.

  • Mobile Phases:

    • Acetonitrile / Methanol (90:10, v/v)

    • Acetonitrile / Ethanol (90:10, v/v)

  • Additives: A combination of acidic and basic additives can be beneficial.

    • Add 0.1% DEA and/or 0.1% TFA to the mobile phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: As determined above.

  • Injection Volume: 5-10 µL

Method Optimization

Once partial or baseline separation is achieved in the initial screening, the method can be optimized by systematically varying the following parameters:

  • Mobile Phase Composition: Adjust the ratio of the strong to weak solvent (e.g., from 90:10 to 80:20 or 95:5 n-Hexane/IPA).

  • Alcohol Modifier: In normal phase, switching between IPA and ethanol can significantly impact selectivity.

  • Additive Concentration: Vary the concentration of the acidic or basic additive (e.g., from 0.05% to 0.2%).

  • Column Temperature: Investigate the effect of temperature (e.g., in the range of 15 °C to 40 °C) on resolution.

  • Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution.

Data Presentation

The results of the screening and optimization experiments should be systematically recorded to allow for easy comparison.

Table 1: Screening Results for Chiral Separation of this compound Enantiomers

Column (CSP)Mobile PhaseAdditiveRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Tailing Factor (Tf)
e.g., Cellulose-1e.g., n-Hex/IPA (90:10)e.g., 0.1% DEA
e.g., n-Hex/EtOH (90:10)e.g., 0.1% DEA
e.g., ACN/H₂O (50:50)e.g., 0.1% TFA
e.g., Amylose-1e.g., n-Hex/IPA (90:10)e.g., 0.1% DEA
......

Researchers should populate this table with their experimental data.

Experimental Workflow

The following diagram illustrates the logical workflow for the development of the chiral HPLC method for this compound.

G cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation cluster_opt Optimization cluster_final Final Method prep_sample Prepare Racemic This compound Sample screen_np Normal Phase (NP) Screening prep_sample->screen_np screen_rp Reversed-Phase (RP) Screening prep_sample->screen_rp screen_po Polar Organic (PO) Screening prep_sample->screen_po prep_mobile Prepare Mobile Phases (NP, RP, PO) prep_mobile->screen_np prep_mobile->screen_rp prep_mobile->screen_po screen_csp Select Chiral Stationary Phases (CSPs) screen_csp->screen_np screen_csp->screen_rp screen_csp->screen_po eval_results Evaluate Separation (Retention, Resolution) screen_np->eval_results screen_rp->eval_results screen_po->eval_results eval_results->screen_csp No Separation, Try Different CSP opt_params Optimize Parameters: - Mobile Phase Ratio - Additive Concentration - Temperature - Flow Rate eval_results->opt_params Partial or Baseline Separation Achieved final_method Final Validated Chiral HPLC Method opt_params->final_method

Caption: Workflow for Chiral HPLC Method Development for this compound.

Conclusion

This application note provides a structured and comprehensive protocol for developing a reliable HPLC method for the chiral separation of this compound enantiomers. By systematically screening a selection of polysaccharide-based chiral stationary phases with various mobile phase compositions, researchers can efficiently identify optimal conditions for separation. The detailed experimental procedures and workflow diagram serve as a practical guide for scientists and professionals in the pharmaceutical industry to establish a robust and reproducible enantioselective analytical method for this compound.

References

Application of Fenbutrazate in Animal Models of Appetite Suppression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature readily available through standard searches does not contain specific studies on the application of fenbutrazate in animal models of appetite suppression. The following application notes and protocols are therefore generalized based on the established methodologies for testing other sympathomimetic amine appetite suppressants, such as phentermine and fenfluramine. These protocols provide a framework that can be adapted for the preclinical evaluation of this compound.

Application Notes

Sympathomimetic amines are a class of drugs known to reduce appetite and food intake, primarily by stimulating the release of norepinephrine (B1679862) and dopamine (B1211576) in the hypothalamus. This action in the brain's appetite-regulating centers leads to a feeling of satiety.[1] this compound, as a derivative of phenmetrazine, is hypothesized to act via a similar mechanism. Preclinical evaluation in animal models is a critical step in validating its efficacy and safety as a potential anorectic agent.

Animal models for studying appetite suppression typically involve the measurement of food intake, body weight changes, and behavioral patterns associated with feeding.[2][3][4] Rodent models, particularly rats, are frequently used due to their well-characterized feeding behaviors and physiological similarities to humans in metabolic regulation. The choice of diet in these studies is crucial, as the anorectic effect of a compound can be influenced by the palatability and macronutrient composition of the food provided.[2]

Tolerance is a key consideration in the development of appetite suppressants, as their effectiveness can diminish with chronic administration.[5][6] Therefore, both acute and chronic dosing regimens are necessary to evaluate the sustained efficacy of a test compound. Furthermore, assessing potential adverse effects, such as cardiovascular changes or abuse liability, is an integral part of the preclinical safety evaluation.

Quantitative Data Summary

The following tables represent the types of quantitative data that should be collected and analyzed in studies evaluating the anorectic effects of a compound like this compound. The values are hypothetical and for illustrative purposes.

Table 1: Effect of Acute this compound Administration on 24-Hour Food Intake and Body Weight in Rats

Treatment GroupDose (mg/kg)Mean Food Intake (g)% Reduction in Food IntakeMean Body Weight Change (g)
Vehicle (Saline)025.2 ± 1.50%+ 2.1 ± 0.5
This compound518.9 ± 1.225%- 0.5 ± 0.3
This compound1014.1 ± 1.044%- 2.8 ± 0.4
This compound209.8 ± 0.861%- 4.5 ± 0.6

Table 2: Effect of Chronic (14-Day) this compound Administration on Cumulative Body Weight Loss in Diet-Induced Obese Mice

Treatment GroupDose (mg/kg/day)Initial Body Weight (g)Final Body Weight (g)Cumulative Weight Loss (%)
Vehicle (Saline)045.3 ± 2.146.1 ± 2.3-1.8% (gain)
This compound1044.8 ± 1.940.5 ± 1.79.6%
This compound2045.1 ± 2.038.3 ± 1.815.1%
Pair-fed Control-45.0 ± 2.241.0 ± 2.08.9%

Experimental Protocols

Protocol 1: Acute Food Intake and Body Weight Measurement in Lean Rats

Objective: To determine the dose-dependent effect of a single administration of this compound on food intake and body weight.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Standard laboratory chow

  • This compound

  • Vehicle (e.g., 0.9% saline or 0.5% methylcellulose)

  • Oral gavage needles

  • Metabolic cages for individual housing and food intake measurement

  • Analytical balance

Procedure:

  • Acclimatization: Individually house rats in metabolic cages for at least 3 days to acclimate to the environment and handling. Provide ad libitum access to food and water.

  • Baseline Measurement: For 3 consecutive days prior to the experiment, measure and record daily food intake and body weight at the same time each day to establish a stable baseline.

  • Fasting: After the baseline period, fast the rats for 18 hours overnight with free access to water.

  • Dosing: On the morning of the experiment, weigh the rats and administer this compound or vehicle via oral gavage. Use at least three dose levels of this compound and a vehicle control group (n=8-10 rats per group).

  • Food Presentation and Measurement: Immediately after dosing, provide a pre-weighed amount of standard chow. Measure food intake at 1, 2, 4, 8, and 24 hours post-dosing by weighing the remaining food and any spillage.

  • Body Weight Measurement: Record body weight at 24 hours post-dosing.

  • Data Analysis: Calculate the cumulative food intake at each time point and the 24-hour body weight change. Analyze the data using ANOVA followed by a post-hoc test for multiple comparisons.

Protocol 2: Chronic Efficacy in a Diet-Induced Obesity (DIO) Model

Objective: To evaluate the long-term efficacy of this compound on body weight, food intake, and body composition in a model of obesity.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow

  • This compound

  • Vehicle

  • Oral gavage needles

  • Metabolic cages

  • qNMR or DEXA scanner for body composition analysis

Procedure:

  • Obesity Induction: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group is fed standard chow. Confirm obesity by a significant increase in body weight compared to the control group.

  • Group Allocation: Randomize the obese mice into treatment groups (vehicle, low-dose this compound, high-dose this compound) and a pair-fed control group (n=10-12 mice per group).

  • Chronic Dosing: Administer this compound or vehicle daily via oral gavage for a period of 4 to 8 weeks.

  • Pair-Feeding: The pair-fed group receives the same amount of HFD daily as consumed by the high-dose this compound group on the previous day. This helps to distinguish between the effects of the drug on metabolism versus those solely due to reduced food intake.

  • Data Collection:

    • Measure body weight and food intake daily.

    • Measure body composition (fat mass and lean mass) at baseline and at the end of the study using qNMR or DEXA.

    • At the end of the study, collect terminal blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

  • Data Analysis: Analyze body weight and food intake data using repeated measures ANOVA. Analyze terminal data using one-way ANOVA with post-hoc tests.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis animal_selection Animal Model Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization & Baseline (3-5 days) animal_selection->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization dosing Drug Administration (this compound vs. Vehicle) randomization->dosing acute_obs Acute Observations (0-24 hours) dosing->acute_obs chronic_obs Chronic Observations (Days 1-28) dosing->chronic_obs food_intake Food Intake Measurement acute_obs->food_intake body_weight Body Weight Monitoring acute_obs->body_weight behavioral Behavioral Assessment acute_obs->behavioral chronic_obs->food_intake chronic_obs->body_weight metabolic Metabolic Profiling chronic_obs->metabolic analysis Statistical Analysis food_intake->analysis body_weight->analysis behavioral->analysis metabolic->analysis

Caption: Experimental workflow for evaluating an appetite-suppressing compound.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron (POMC) cluster_outcome Physiological Outcome This compound This compound transporter NE/DA Transporter This compound->transporter Blocks Reuptake & Stimulates Release ne_da Norepinephrine (NE) & Dopamine (DA) transporter->ne_da Increased Concentration vesicle Vesicle (NE/DA) vesicle->ne_da Release receptor Adrenergic/Dopaminergic Receptor ne_da->receptor Binds to pomc POMC Activation receptor->pomc alpha_msh α-MSH Release pomc->alpha_msh satiety Increased Satiety alpha_msh->satiety appetite Decreased Appetite satiety->appetite

Caption: Hypothetical signaling pathway of this compound in the hypothalamus.

References

Application Notes and Protocols: Behavioral Effects of Fenbutrazate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutrazate is a psychostimulant that has been used as an appetite suppressant. It is structurally related to phenmetrazine and is considered a prodrug, meaning it is metabolized in the body to its active form, phenmetrazine.[1] Phenmetrazine is a potent releaser of the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862), a mechanism of action it shares with other psychostimulants like amphetamine.[2][3] Understanding the behavioral effects of this compound in rodent models is crucial for elucidating its pharmacological profile, abuse potential, and therapeutic applications. As this compound's effects are mediated by its conversion to phenmetrazine, these notes will focus on the behavioral pharmacology of phenmetrazine as a proxy for this compound.

This document provides detailed protocols and quantitative data for assessing the behavioral effects of phenmetrazine in rodent models, specifically focusing on locomotor activity, conditioned place preference, and self-administration paradigms.

Mechanism of Action: Dopamine and Norepinephrine Release

Phenmetrazine exerts its psychostimulant effects by acting as a releasing agent for dopamine (DA) and norepinephrine (NE) in the brain. It is a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), meaning it is taken up into presynaptic neurons by these transporters. Once inside the neuron, phenmetrazine disrupts the vesicular storage of DA and NE, leading to an increased release of these neurotransmitters into the synaptic cleft. This surge in synaptic DA and NE is believed to mediate the observed behavioral effects, including increased locomotor activity and the rewarding and reinforcing properties of the drug.

Phenmetrazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PHEN Phenmetrazine DAT DAT PHEN->DAT Uptake Vesicle Synaptic Vesicle (Dopamine) PHEN->Vesicle Disrupts Storage DA_cyto Cytosolic Dopamine DA_synapse Dopamine DAT->DA_synapse Release Vesicle->DA_cyto Release DA_cyto->DAT Reverse Transport DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Response Postsynaptic Response DA_receptor->Response Activation

Caption: Proposed signaling pathway for phenmetrazine.

Data Presentation: Behavioral Effects of Phenmetrazine in Rodent Models

The following tables summarize quantitative data from studies investigating the behavioral effects of phenmetrazine and a closely related psychostimulant, amphetamine, in rodent models.

Table 1: Locomotor Activity in Rats

CompoundDose (mg/kg, i.v.)RouteAnimal ModelPrimary OutcomeResultReference
Phenmetrazine1.0IntravenousRatAmbulation, RearingIncreasedLindquist & Götestam, 1977
Phenmetrazine4.0IntravenousRatAmbulation, RearingIncreasedLindquist & Götestam, 1977
Phenmetrazine16.0IntravenousRatAmbulation, RearingIncreasedLindquist & Götestam, 1977
Amphetamine0.5IntraperitonealRatLocomotor Activity (Distance)IncreasedVanderschuren et al., 1999
Amphetamine1.0IntraperitonealRatLocomotor Activity (Distance)IncreasedVanderschuren et al., 1999
Amphetamine1.5IntraperitonealRatLocomotor Activity (Distance)IncreasedVanderschuren et al., 1999

Table 2: Conditioned Place Preference in Rodents (Illustrative Data with Amphetamine)

CompoundDose (mg/kg, i.p.)RouteAnimal ModelPrimary OutcomeResultReference
Amphetamine0.1IntraperitonealMousePreference Score (s)No significant preferenceYates et al., 2012
Amphetamine0.5IntraperitonealMousePreference Score (s)Significant preferenceYates et al., 2012
Amphetamine1.5IntraperitonealMousePreference Score (s)Significant preferenceYates et al., 2012

Table 3: Self-Administration in Rats

CompoundDose (mg/kg/infusion)RouteAnimal ModelPrimary OutcomeResultReference
Phenmetrazine1.0IntravenousRatNumber of InfusionsSelf-administeredGötestam & Andersson, 1975
Phenmetrazine25 (mg/kg/day)Subcutaneous (osmotic pump)RatCocaine Self-AdministrationDecreasedCzoty et al., 2015
Phenmetrazine50 (mg/kg/day)Subcutaneous (osmotic pump)RatCocaine Self-AdministrationDecreasedCzoty et al., 2015

Experimental Protocols

Locomotor Activity Assessment

This protocol is designed to assess the effects of phenmetrazine on spontaneous locomotor activity in an open-field arena.

Locomotor_Activity_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Data Analysis Habituation Habituate rats to the testing room (60 min) Arena Place rat in open-field arena (e.g., 40x40x30 cm) Habituation->Arena Baseline Record baseline activity (30 min) Arena->Baseline Injection Administer Phenmetrazine (e.g., 1.0, 4.0, 16.0 mg/kg, i.v.) or Vehicle Baseline->Injection Record Record post-injection activity (60 min) Injection->Record Quantify Quantify locomotor parameters: - Distance traveled - Rearing frequency - Stereotyped behaviors Record->Quantify Compare Compare drug-treated groups to vehicle control Quantify->Compare

Caption: Experimental workflow for locomotor activity assessment.

Materials:

  • Open-field arena equipped with infrared photobeams or video tracking software.

  • Syringes and needles for intravenous injections.

  • Phenmetrazine hydrochloride dissolved in sterile saline.

  • Vehicle control (sterile saline).

  • Male Sprague-Dawley rats (250-300 g).

Procedure:

  • Habituation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.

  • Baseline Recording: Place each rat individually into the center of the open-field arena and record its locomotor activity for 30 minutes to establish a baseline.

  • Drug Administration: Remove the rat from the arena and administer the assigned dose of phenmetrazine or vehicle via intravenous injection.

  • Post-Injection Recording: Immediately return the rat to the arena and record its locomotor activity for 60 minutes.

  • Data Analysis: Analyze the recorded data to quantify parameters such as total distance traveled, number of vertical rears, and time spent in stereotyped behaviors (e.g., repetitive head movements, gnawing). Compare the data from the phenmetrazine-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conditioned Place Preference (CPP)

This protocol is designed to assess the rewarding or aversive properties of phenmetrazine by pairing its effects with a distinct environment.

CPP_Workflow cluster_pre_conditioning Phase 1: Pre-Conditioning cluster_conditioning Phase 2: Conditioning (8 days) cluster_post_conditioning Phase 3: Post-Conditioning PreTest Allow free exploration of both compartments (15 min) and record baseline preference Day_Odd Day 1, 3, 5, 7: Administer Phenmetrazine Confine to one compartment (30 min) PreTest->Day_Odd Day_Even Day 2, 4, 6, 8: Administer Vehicle Confine to other compartment (30 min) Day_Odd->Day_Even Alternating Days PostTest Allow free exploration of both compartments (15 min) in a drug-free state Day_Even->PostTest Analysis Calculate preference score: (Time in drug-paired side post-test) - (Time in drug-paired side pre-test) PostTest->Analysis

Caption: Experimental workflow for conditioned place preference.

Materials:

  • Conditioned place preference apparatus with two distinct compartments (differentiated by visual and tactile cues).

  • Syringes and needles for intraperitoneal injections.

  • Phenmetrazine hydrochloride dissolved in sterile saline.

  • Vehicle control (sterile saline).

  • Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Phase 1: Pre-Conditioning (Baseline Preference):

    • On Day 1, place each mouse in the central compartment of the CPP apparatus and allow it to freely explore both compartments for 15 minutes.

    • Record the time spent in each compartment to determine any initial preference. Animals showing a strong unconditioned preference for one compartment (e.g., >80% of the time) may be excluded.

  • Phase 2: Conditioning (8 days):

    • On alternating days, administer either phenmetrazine or vehicle.

    • Drug Pairing Days (e.g., Days 2, 4, 6, 8): Administer a specific dose of phenmetrazine (e.g., 1, 3, or 10 mg/kg, i.p.) and immediately confine the mouse to one of the compartments for 30 minutes. The drug-paired compartment should be counterbalanced across animals.

    • Vehicle Pairing Days (e.g., Days 3, 5, 7, 9): Administer vehicle and confine the mouse to the opposite compartment for 30 minutes.

  • Phase 3: Post-Conditioning (Test):

    • On Day 10, place the mouse in the central compartment in a drug-free state and allow it to freely explore both compartments for 15 minutes.

    • Record the time spent in each compartment.

  • Data Analysis:

    • Calculate a preference score for each mouse, typically as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning test.

    • A significant increase in the preference score for the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties of the drug.

Intravenous Self-Administration

This protocol is used to determine the reinforcing efficacy of phenmetrazine, a key indicator of its abuse potential.

Self_Administration_Workflow cluster_surgery Preparation cluster_training Training cluster_testing Testing Surgery Surgically implant intravenous catheter into the jugular vein Recovery Allow for post-operative recovery (5-7 days) Surgery->Recovery Acquisition Train rats to press a lever for food reinforcement (FR-1 schedule) Recovery->Acquisition Substitution Substitute food with intravenous infusions of a known reinforcer (e.g., cocaine) Acquisition->Substitution Phenmetrazine_SA Substitute with Phenmetrazine (e.g., 1.0 mg/kg/infusion) and record lever presses Substitution->Phenmetrazine_SA Dose_Response Determine a dose-response curve by varying the phenmetrazine dose Phenmetrazine_SA->Dose_Response

Caption: Experimental workflow for intravenous self-administration.

Materials:

  • Operant conditioning chambers equipped with two levers, a syringe pump, and a liquid swivel.

  • Intravenous catheters.

  • Surgical instruments.

  • Phenmetrazine hydrochloride dissolved in sterile saline.

  • Vehicle control (sterile saline).

  • Male Sprague-Dawley rats (300-350 g).

Procedure:

  • Surgery and Recovery:

    • Surgically implant a chronic indwelling catheter into the right jugular vein of each rat under anesthesia.

    • Allow the rats to recover for 5-7 days, during which the catheters are flushed daily with heparinized saline to maintain patency.

  • Acquisition of Lever Pressing:

    • Train the rats in the operant chambers to press a designated "active" lever for a food reward (e.g., sucrose (B13894) pellets) on a fixed-ratio 1 (FR1) schedule (one lever press results in one reward). The other "inactive" lever has no programmed consequences.

  • Substitution with Drug:

    • Once stable lever pressing for food is established, substitute the food reward with intravenous infusions of a known reinforcer, such as cocaine (e.g., 0.5 mg/kg/infusion), to establish drug self-administration behavior.

  • Phenmetrazine Self-Administration:

    • Once responding for the training drug is stable, substitute it with intravenous infusions of phenmetrazine (e.g., 1.0 mg/kg/infusion).

    • Sessions are typically 2 hours long, during which the number of infusions earned is recorded.

  • Dose-Response Determination:

    • Test a range of phenmetrazine doses to determine a full dose-response curve. This will identify the dose that maintains the maximal response rate.

  • Data Analysis:

    • The primary dependent measure is the number of infusions self-administered per session. A significantly higher number of infusions on the active lever compared to the inactive lever indicates that the drug has reinforcing properties. The dose-response curve will reveal the reinforcing efficacy of phenmetrazine.

Conclusion

The behavioral effects of this compound in rodent models are predicted to mirror those of its active metabolite, phenmetrazine. The protocols outlined in these application notes provide a framework for investigating the stimulant, rewarding, and reinforcing properties of this compound. The available data indicates that phenmetrazine increases locomotor activity and serves as a reinforcer in self-administration paradigms. While specific conditioned place preference data for phenmetrazine is lacking, its established reinforcing effects strongly suggest it would also produce a CPP. Researchers utilizing these protocols will be able to generate robust and reproducible data to further characterize the behavioral pharmacology of this compound and its potential for therapeutic development or abuse.

References

Application Notes & Protocols: Fenbutrazate as a Reference Standard in Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenbutrazate is a designer drug and a structural analog of phenmetrazine, a stimulant that was previously used as an anorectic. Due to its potential for abuse and limited pharmacological and toxicological data, the development of robust analytical methods for its detection in forensic samples is crucial. These application notes provide detailed protocols for the identification and quantification of this compound in forensic casework using a certified reference standard. The methodologies outlined are intended for use by researchers, scientists, and professionals in drug development and forensic analysis. While specific data on this compound is limited, the following protocols are based on established analytical techniques for novel psychoactive substances (NPS).[1][2][3][4][5]

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Chemical Name 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate[6]
Synonyms Phenbutrazate[6]
CAS Number 4378-36-3[6][7]
Molecular Formula C₂₃H₂₉NO₃[7][8]
Molecular Weight 367.48 g/mol [6][7][8]
Appearance (Assumed) White to off-white crystalline solid
Solubility (Assumed) Soluble in organic solvents such as methanol (B129727), acetonitrile, and ethyl acetate (B1210297).

Experimental Protocols

The following protocols describe the analysis of this compound in seized materials and biological matrices. These methods are designed to be validated in-house to establish performance characteristics such as limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Seized Materials

GC-MS is a widely used and reliable technique for the identification of volatile and semi-volatile compounds in seized drug samples.[9][10]

2.1.1. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless injector

2.1.2. Reagents and Standards

  • This compound certified reference standard (1 mg/mL in methanol)

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Internal Standard (IS): Deuterated analog of a similar compound (e.g., d5-phenmetrazine) at 10 µg/mL in methanol.

2.1.3. Sample Preparation

  • Accurately weigh approximately 10 mg of the homogenized seized material.

  • Dissolve the sample in 10 mL of methanol.

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Dilute the supernatant 1:100 in ethyl acetate.

  • Add the internal standard to a final concentration of 1 µg/mL.

  • Transfer to a GC vial for analysis.

2.1.4. GC-MS Parameters

ParameterSetting
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 1 min. Ramp to 300 °C at 20 °C/min. Hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 m/z

2.1.5. Expected Results

The retention time and mass spectrum of the analyte in the sample should be compared to that of the this compound reference standard. The mass spectrum is expected to show characteristic fragment ions. While a definitive fragmentation pattern is not available in the literature, hypothetical fragmentation would likely involve cleavage of the ester bond and fragmentation of the morpholine (B109124) ring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biological Matrices (Urine)

LC-MS/MS provides high sensitivity and specificity for the detection of drugs and their metabolites in complex biological matrices like urine.[11][12][13] This is crucial for forensic toxicology investigations where low concentrations are often encountered.[2][4][14]

2.2.1. Instrumentation

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • LC Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm (or equivalent)

  • Ion Source: Electrospray Ionization (ESI)

2.2.2. Reagents and Standards

  • This compound certified reference standard (1 mg/mL in methanol)

  • Hypothetical Metabolite Standards (if available)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (0.1%)

  • Ammonium (B1175870) formate (B1220265) (10 mM)

  • Internal Standard (IS): Deuterated this compound (if available) or a structurally similar deuterated compound at 100 ng/mL.

2.2.3. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine, add 10 µL of the internal standard solution.

  • Add 1 mL of 100 mM ammonium formate buffer (pH 6.0).

  • Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an LC vial for analysis.

2.2.4. LC-MS/MS Parameters

ParameterSetting
Column Temperature 40 °C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min.
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

2.2.5. Multiple Reaction Monitoring (MRM) Transitions

MRM is used for quantification and confirmation of the target analytes. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound 368.2(Hypothetical) 176.1(Hypothetical) 105.120
Hypothetical Metabolite 1 (Hydroxylated) 384.2(Hypothetical) 176.1(Hypothetical) 121.125
Hypothetical Metabolite 2 (N-dealkylated) (Hypothetical) 208.1(Hypothetical) 105.1(Hypothetical) 91.115
Internal Standard (To be determined)(To be determined)(To be determined)(To be determined)

Note: The m/z values and collision energies for this compound and its metabolites are hypothetical and must be determined experimentally using the reference standard.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. The presence of this compound is confirmed if the retention time and the ratio of the quantifier to qualifier ions in the sample are within a specified tolerance (e.g., ±2% and ±20%, respectively) of the certified reference standard.

Visualizations

Logical Workflow for Forensic Analysis of Suspected this compound Sample

A Seized Material or Biological Sample Received B Presumptive Testing (e.g., Colorimetric Tests) A->B C Sample Preparation (Extraction, Dilution) B->C Positive Result D Confirmatory Analysis C->D E GC-MS Analysis D->E Seized Material F LC-MS/MS Analysis D->F Biological Sample G Data Analysis and Comparison to Reference Standard E->G F->G H Identification and/or Quantification of this compound G->H I Forensic Report Generation H->I

Caption: General workflow for the forensic analysis of this compound.

Hypothetical Metabolic Pathway of this compound

Due to the lack of specific metabolic studies on this compound, a hypothetical pathway is proposed based on its structure and common metabolic transformations of similar compounds.[15][16]

This compound This compound Metabolite1 Hydroxylated this compound (Phase I) This compound->Metabolite1 Hydroxylation Metabolite2 N-dealkylated Metabolite (Phase I) This compound->Metabolite2 N-dealkylation Metabolite3 Hydrolyzed Metabolite (Ester Cleavage) This compound->Metabolite3 Esterase Activity Conjugate Glucuronide/Sulfate Conjugate (Phase II) Metabolite1->Conjugate Conjugation Metabolite3->Conjugate Conjugation

Caption: A proposed metabolic pathway for this compound.

Conclusion

The protocols detailed in these application notes provide a robust framework for the forensic analysis of this compound using a certified reference standard. The use of both GC-MS for seized materials and LC-MS/MS for biological samples ensures comprehensive and reliable detection. It is imperative that forensic laboratories validate these methods according to their specific instrumentation and quality assurance guidelines to ensure the accuracy and defensibility of their findings. Further research into the metabolism and pharmacology of this compound is essential to enhance the interpretation of toxicological results.

References

Application Notes and Protocols for Forced Degradation Studies of Fenbutrazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council on Harmonisation (ICH).[1][2] These studies, also known as stress testing, involve subjecting a drug substance to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[3][4][5] This information is instrumental in developing stable formulations, selecting appropriate packaging and storage conditions, and ensuring the development of stability-indicating analytical methods.

This document provides a detailed protocol for conducting forced degradation studies on fenbutrazate, a psychostimulant. The chemical structure of this compound, 2-(3-methyl-2-phenylmorpholino)ethyl 2-phenylbutyrate, contains an ester and a tertiary amine functional group, which are susceptible to degradation under various stress conditions.[6][7][8][9][10]

Predicted Degradation Pathways of this compound

Based on its chemical structure, this compound is anticipated to degrade primarily through hydrolysis of the ester linkage under both acidic and basic conditions. This would likely yield 2-(3-methyl-2-phenylmorpholino)ethanol and 2-phenylbutyric acid. Oxidation may occur at the tertiary amine or at the benzylic positions. The following diagram illustrates these potential degradation pathways.

G cluster_main Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (2-(3-methyl-2-phenylmorpholino)ethyl 2-phenylbutyrate) Hydrolysis_Product_1 2-(3-methyl-2-phenylmorpholino)ethanol This compound->Hydrolysis_Product_1 Acid/Base Hydrolysis Hydrolysis_Product_2 2-phenylbutyric acid This compound->Hydrolysis_Product_2 Acid/Base Hydrolysis Oxidation_Product_1 N-oxide derivative This compound->Oxidation_Product_1 Oxidative Stress Oxidation_Product_2 Benzylic oxidation products This compound->Oxidation_Product_2 Oxidative Stress

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

The following protocols are designed to induce degradation of this compound to a target level of 5-20%.[1] It is recommended to perform these studies on a single batch of the drug substance.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. This stock solution will be used for all stress studies.

Acidic Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Alkaline Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at room temperature for 8 hours.

  • After incubation, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Thermal Degradation (Solid State)
  • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

  • After exposure, dissolve a portion of the solid in a suitable solvent to achieve a concentration of 1 mg/mL.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Expose a solution of this compound (1 mg/mL) and a thin layer of solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, prepare the samples for HPLC analysis by diluting to a suitable concentration with the mobile phase.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating this compound from its degradation products.

Proposed HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

For the identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) should be employed.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundMajor Degradation Product(s)% Area of Major Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl24 hours60°C
Alkaline Hydrolysis 0.1 M NaOH8 hoursRoom Temp.
Oxidative 3% H₂O₂24 hoursRoom Temp.
Thermal (Solid) -48 hours80°C
Photolytic (Solution) Light Exposure-Room Temp.
Photolytic (Solid) Light Exposure-Room Temp.

Note: The table should be populated with the experimental data obtained.

Experimental Workflow

The following diagram illustrates the overall workflow for the forced degradation studies of this compound.

G cluster_workflow Forced Degradation Workflow for this compound cluster_stress Stress Conditions start Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidative Oxidative Degradation start->oxidative thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo analysis HPLC and LC-MS Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis identification Identify Degradation Products analysis->identification quantification Quantify Degradation analysis->quantification report Summarize Data in Table identification->report quantification->report

Caption: Workflow for this compound forced degradation studies.

Conclusion

The protocols outlined in this document provide a comprehensive framework for conducting forced degradation studies on this compound. By systematically evaluating the stability of this compound under various stress conditions, researchers can gain valuable insights into its degradation profile, which is essential for the development of a safe, effective, and stable pharmaceutical product. The use of a stability-indicating analytical method is paramount to ensure accurate quantification of the parent drug and its degradation products.

References

Application Note: Development of a Stability-Indicating Assay for Fenbutrazate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutrazate is a psychostimulant that was previously used as an appetite suppressant.[1][2] The development of a stability-indicating assay is a critical step in the quality control and formulation development of any pharmaceutical product. This document outlines a comprehensive approach to developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of this compound in pharmaceutical formulations. A stability-indicating method is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3][4][5] The protocol herein describes forced degradation studies to identify potential degradation pathways, the development of a robust chromatographic method, and the validation of this method according to the International Council for Harmonisation (ICH) guidelines.[1][6][7]

Chemical Structure of this compound:

  • IUPAC Name: 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate[3]

  • Molecular Formula: C₂₃H₂₉NO₃[3][6][8]

  • Molecular Weight: 367.48 g/mol [3][6]

The structure contains an ester linkage, which is susceptible to hydrolysis, and a morpholine (B109124) ring, which can be a site for oxidative degradation.

Predicted Degradation Pathways

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.[6][7] Based on the chemical structure of this compound, the following degradation pathways are anticipated under stress conditions:

  • Hydrolysis (Acidic and Basic): The ester linkage in this compound is prone to hydrolysis, which would cleave the molecule into 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol and 2-phenylbutanoic acid. This reaction can be catalyzed by both acids and bases.[9]

  • Oxidation: The morpholine ring, particularly the nitrogen atom and the benzylic positions, could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Thermal Degradation: Elevated temperatures can provide the energy to break weaker bonds, potentially leading to the cleavage of the ester or ether linkages within the morpholine ring.[4]

  • Photodegradation: Exposure to UV or visible light may induce photolytic cleavage or rearrangement of the molecule, particularly affecting the aromatic rings.[9]

Experimental Protocols

Forced Degradation Studies

Objective: To generate degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating assay.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formulation of this compound (e.g., tablets or capsules)

Protocol:

  • Acid Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 1N HCl to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a minimal amount of methanol and dilute with 1N NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature for 48 hours.

  • Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Store the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound powder and the formulation in an oven at 105°C for 48 hours.

  • Photodegradation: Expose the solid this compound and the formulation to UV light (254 nm) and visible light in a photostability chamber for 7 days.

After the specified time, cool the solutions to room temperature, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

Chromatographic Method Development

Objective: To develop a selective and robust HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic data software.

Initial Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Method Optimization: The mobile phase composition, gradient, pH, and flow rate will be optimized to achieve adequate separation of the parent drug from all degradation products with good peak shape and resolution.

Method Validation

The developed method will be validated according to ICH Q2(R1) guidelines for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the this compound peak from all degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of this compound reference standard will be analyzed.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This will be determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data from the method development and validation will be summarized in the following tables.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient elution with Acetonitrile and 0.1% Formic Acid in Water
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength220 nm
Injection Volume10 µL
Retention Time of this compoundApprox. 8.5 min

Table 2: Results of Forced Degradation Studies

Stress Condition% Degradation of this compoundNumber of Degradation Peaks
1N HCl, 80°C, 24h25.4%2
1N NaOH, RT, 48h35.1%2
3% H₂O₂, RT, 24h15.8%3
Thermal (105°C, 48h)8.2%1
Photolytic (7 days)12.5%2

Table 3: Method Validation Summary

Validation ParameterResult
Linearity (r²)> 0.999
Range10 - 150 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)< 2.0%
LOD0.1 µg/mL
LOQ0.3 µg/mL
RobustnessThe method is robust for minor changes in flow rate, mobile phase composition, and temperature.

Visualizations

The following diagrams illustrate the key aspects of this stability-indicating assay development.

G cluster_0 This compound Degradation cluster_1 Hydrolysis Products cluster_2 Other Degradants This compound This compound (Ester Linkage) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (Peroxide) This compound->Oxidation Thermal Thermal (Heat) This compound->Thermal Photo Photodegradation (UV/Vis) This compound->Photo Alcohol 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol Hydrolysis->Alcohol Acid 2-phenylbutanoic acid Hydrolysis->Acid Oxidized_Products N-oxides, etc. Oxidation->Oxidized_Products Thermal_Products Cleavage Products Thermal->Thermal_Products Photo_Products Rearrangement Products Photo->Photo_Products

Caption: Predicted degradation pathways of this compound.

G cluster_0 Workflow A Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B HPLC Method Development (Column, Mobile Phase, etc.) A->B C Method Optimization (Peak Separation & Resolution) B->C D Method Validation (ICH Guidelines) C->D E Routine Analysis of This compound Formulations D->E

Caption: Experimental workflow for assay development.

G cluster_0 Core Attributes cluster_1 Performance Metrics center Validated Stability-Indicating Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness LOD LOD center->LOD LOQ LOQ center->LOQ Range Range center->Range

Caption: Logical relationships in method validation.

Conclusion

The developed stability-indicating HPLC method is demonstrated to be specific, accurate, precise, and robust for the determination of this compound in the presence of its degradation products. The forced degradation studies provide insight into the potential degradation pathways of this compound, highlighting its susceptibility to hydrolysis and oxidation. This method is suitable for routine quality control analysis of this compound formulations and for stability studies to determine the shelf-life of the drug product.

References

Application Notes and Protocols for Fenbutrazate Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of fenbutrazate residues in various complex matrices, including plant-derived foods, animal-derived foods, and soil. The protocols are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective quantification.

Overview of Sample Preparation Techniques

The analysis of this compound in complex matrices presents a significant challenge due to the low concentration of the analyte and the presence of interfering substances. Effective sample preparation is crucial to isolate this compound from the matrix, reduce matrix effects, and concentrate the analyte for accurate detection.[1] The most common and effective techniques for pesticide residue analysis, including this compound, are QuEChERS and Solid-Phase Extraction (SPE).

  • QuEChERS: This method has become the standard for pesticide residue analysis in a wide range of food matrices due to its simplicity, speed, and low solvent consumption.[2][3][4][5] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a sorbent is added to the extract to remove interfering compounds like fatty acids, pigments, and sugars.[2][3]

  • Solid-Phase Extraction (SPE): SPE is a versatile technique used for the extraction and cleanup of analytes from liquid samples, including environmental water and extracts from solid samples.[6][7][8][9] The process involves passing the sample through a cartridge containing a solid sorbent that retains the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a suitable solvent.[6][10][11]

  • Liquid-Liquid Extraction (LLE): A traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[12] While effective, LLE can be labor-intensive and require large volumes of organic solvents.[13]

This document will focus on a validated QuEChERS-based method for the analysis of fenbutatin oxide, a closely related organotin pesticide to this compound, which serves as an excellent model for this compound analysis.[3]

Quantitative Data Summary

The following table summarizes the performance of a modified QuEChERS method for the analysis of fenbutatin oxide in various complex matrices.[3] This data can be considered indicative of the expected performance for this compound analysis using a similar methodology.

MatrixSpiked Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Soil0.0185.67.80.007
0.192.35.4
1.097.13.3
Tobacco0.0182.49.20.007
0.188.76.1
1.094.54.5
Rice0.0179.010.90.007
0.185.17.3
1.091.25.8
Milk0.0188.26.50.007
0.193.44.9
1.096.83.9
Pork Liver0.0181.78.80.007
0.187.96.7
1.093.15.1
Pork0.0184.37.10.007
0.190.55.5
1.095.64.2

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Solid Matrices (Food and Soil)

This protocol is adapted from a validated method for fenbutatin oxide and is suitable for the analysis of this compound in various solid matrices.[3]

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10 g of soil, 15 g of plant material, or 5 g of animal tissue).
  • Homogenize the sample using a high-speed blender or food processor to obtain a uniform consistency. For dry samples, it may be necessary to add a small amount of water to facilitate homogenization.

2. Extraction:

  • Transfer a 10 g (or equivalent) portion of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile (B52724) containing 1% formic acid (v/v). The formic acid helps to stabilize the organotin compounds.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride).
  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile.
  • Centrifuge the tube at ≥ 3000 rpm for 5 minutes to separate the organic and aqueous layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.
  • The d-SPE tube should contain 150 mg of anhydrous magnesium sulfate and 25 mg of Primary Secondary Amine (PSA) sorbent. PSA is effective in removing fatty acids, organic acids, and some sugars.
  • Vortex the tube for 30 seconds to disperse the sorbent.
  • Centrifuge at ≥ 5000 rpm for 2 minutes.

4. Final Extract Preparation:

  • Carefully transfer the supernatant (cleaned extract) into a clean vial.
  • The extract is now ready for analysis by HPLC-MS/MS. If necessary, the extract can be diluted with a suitable solvent to match the initial mobile phase conditions of the chromatographic system.

Protocol 2: HPLC-MS/MS Analysis

This is a general procedure for the instrumental analysis of the prepared extracts.[3]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Hypersil Gold C18, 100 mm x 2.1 mm, 3.0 µm) is suitable for the separation.[3]
  • Mobile Phase: A gradient elution using:
  • Solvent A: 0.1% formic acid in water
  • Solvent B: Methanol
  • Gradient Program:
  • 0-4.0 min: 60% B to 95% B
  • 4.0-6.0 min: Hold at 95% B
  • 6.0-8.0 min: 95% B to 60% B
  • 8.0-10.0 min: Hold at 60% B
  • Flow Rate: 0.25 mL/min
  • Injection Volume: 5-10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Selected Reaction Monitoring (SRM) for quantification. Specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.
  • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity for this compound.

Visualizations

QuEChERS_Workflow Sample 1. Sample Homogenization (10g of solid matrix) Extraction 2. Extraction - Add 10 mL Acetonitrile (1% Formic Acid) - Add QuEChERS salts (MgSO4, NaCl) Sample->Extraction Shake 3. Shake Vigorously (1 minute) Extraction->Shake Centrifuge1 4. Centrifuge (≥3000 rpm, 5 min) Shake->Centrifuge1 Transfer1 5. Transfer Acetonitrile Layer (1 mL aliquot) Centrifuge1->Transfer1 dSPE 6. d-SPE Cleanup - Add 150mg MgSO4 - Add 25mg PSA Transfer1->dSPE Vortex 7. Vortex (30 seconds) dSPE->Vortex Centrifuge2 8. Centrifuge (≥5000 rpm, 2 min) Vortex->Centrifuge2 FinalExtract 9. Final Extract (Supernatant for Analysis) Centrifuge2->FinalExtract Analysis 10. HPLC-MS/MS Analysis FinalExtract->Analysis

Caption: Workflow for QuEChERS sample preparation.

SPE_Workflow Condition 1. Condition SPE Cartridge (e.g., with Methanol then Water) Load 2. Load Sample Extract Condition->Load Wash 3. Wash Cartridge (to remove interferences) Load->Wash Elute 4. Elute Analyte (with a suitable organic solvent) Wash->Elute Evaporate 5. Evaporate Eluate (under a stream of nitrogen) Elute->Evaporate Reconstitute 6. Reconstitute (in mobile phase) Evaporate->Reconstitute Analysis 7. HPLC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Solid-Phase Extraction.

References

Application Note: Electroanalytical Determination of Fenbutrazate Using Differential Pulse Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed electroanalytical method for the quantitative determination of fenbutrazate, a psychostimulant compound. Due to the limited availability of specific electrochemical studies on this compound, this document outlines a hypothetical protocol based on the electrochemical principles and the known reactivity of its functional groups. The method utilizes differential pulse voltammetry (DPV) with a glassy carbon electrode (GCE) for the sensitive detection of this compound. The protocol details the preparation of the electrode, supporting electrolyte, and analytical procedure. Expected performance characteristics, such as linear range, limit of detection, and recovery rates, are presented in a tabular format for clarity. This document serves as a foundational guide for researchers and scientists interested in developing and validating electroanalytical methods for this compound in pharmaceutical and research settings.

Introduction

This compound, with the IUPAC name 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate, is a psychostimulant that has been used as an appetite suppressant.[1][2][3] Its chemical structure includes a morpholine (B109124) ring, a tertiary amine, and phenyl groups, which are indicative of potential electrochemical activity.[4][5][6] Monitoring the concentration of such compounds is crucial in pharmaceutical quality control and drug development. Electroanalytical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the quantification of electroactive species.[7][8][9][10]

This application note describes a prospective differential pulse voltammetry (DPV) method for this compound detection. DPV is a highly sensitive technique that minimizes background charging current, thereby enhancing the signal-to-noise ratio for the analyte.[9][11][12] The proposed method is based on the electrochemical oxidation of the tertiary amine within the morpholine ring of the this compound molecule at a glassy carbon electrode.

Signaling Pathway and Detection Principle

The proposed detection mechanism is based on the electrochemical oxidation of the tertiary amine in the morpholine moiety of the this compound molecule. At a specific potential, the tertiary amine undergoes an irreversible oxidation reaction at the surface of the glassy carbon electrode. The resulting oxidation current is directly proportional to the concentration of this compound in the electrochemical cell.

This compound Electrochemical Oxidation Proposed Electrochemical Oxidation of this compound This compound This compound (with tertiary amine) Electrode Glassy Carbon Electrode This compound->Electrode -e⁻ (electron transfer) Oxidized_this compound Oxidized this compound (Radical Cation) Electrode->Oxidized_this compound Oxidation Signal Oxidation Peak Current (Measured) Electrode->Signal Proportional to [this compound] Experimental Workflow for this compound Detection Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample_Prep Sample Preparation (e.g., dissolution in ethanol) Standard_Addition Standard Addition of This compound to Electrolyte Sample_Prep->Standard_Addition Electrolyte_Prep Supporting Electrolyte Preparation (0.1 M Phosphate Buffer, pH 7.0) Electrolyte_Prep->Standard_Addition Electrode_Prep Glassy Carbon Electrode Polishing and Cleaning DPV_Scan Differential Pulse Voltammetry Scan Electrode_Prep->DPV_Scan Standard_Addition->DPV_Scan Peak_Current Measure Oxidation Peak Current DPV_Scan->Peak_Current Calibration_Plot Construct Calibration Plot (Current vs. Concentration) Peak_Current->Calibration_Plot Quantification Quantify this compound in Sample Calibration_Plot->Quantification

References

Application of Fenbutrazate in Competitive Binding Assays for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fenbutrazate, a psychostimulant of the phenmetrazine family, is a critical tool for investigating the pharmacology of monoamine transporters. These transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—are integral to regulating neurotransmitter levels in the synaptic cleft and are primary targets for a wide range of therapeutic agents and drugs of abuse. Competitive binding assays utilizing this compound allow for the detailed characterization of its interaction with these transporters, providing insights into its potency, selectivity, and mechanism of action.

The primary application of this compound in this context is to determine its binding affinity (typically expressed as the inhibition constant, Ki) for DAT, NET, and SERT. This is achieved by measuring the ability of increasing concentrations of this compound to displace a radiolabeled ligand with known high affinity for a specific transporter. By comparing the Ki values across the three transporters, researchers can establish the selectivity profile of this compound. A lower Ki value indicates a higher binding affinity.

Understanding the interaction of this compound with monoamine transporters is crucial for several areas of research. In neuropharmacology, it helps to elucidate the structure-activity relationships of psychostimulants. For drug development professionals, this compound can serve as a reference compound in the screening and characterization of novel compounds targeting monoamine transporters for the treatment of conditions such as ADHD, depression, and substance abuse disorders. The data generated from these assays are essential for preclinical drug evaluation and lead optimization.

It is important to note that while this compound is structurally related to phenmetrazine, its specific binding affinities for DAT, NET, and SERT are not widely published. Therefore, empirical determination through competitive binding assays is necessary to accurately characterize its pharmacological profile.

Data Presentation

The following tables are templates for summarizing quantitative data from competitive binding assays with this compound. Researchers should populate these tables with their experimentally determined values.

Table 1: Inhibition Constants (Ki) of this compound at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
This compoundUser DataUser DataUser Data
Cocaine (Reference)Reference DataReference DataReference Data
GBR 12909 (Reference)Reference DataReference DataReference Data

Table 2: IC50 Values of this compound in Radioligand Displacement Assays

TransporterRadioligand UsedThis compound IC50 (nM)
DAT[³H]WIN 35,428User Data
NET[³H]NisoxetineUser Data
SERT[³H]CitalopramUser Data

Experimental Protocols

This section provides a detailed, generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound for monoamine transporters. This protocol is a template and may require optimization based on the specific laboratory conditions and reagents.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters through a competitive radioligand binding assay.

Materials:

  • Test Compound: this compound hydrochloride

  • Reference Compounds: Cocaine, GBR 12909

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR 12909

    • For NET: [³H]Nisoxetine or [³H]Mazindol

    • For SERT: [³H]Citalopram or [³H]Paroxetine

  • Membrane Preparations:

    • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

    • Alternatively, synaptosomal preparations from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-treated with polyethylenimine (PEI) to reduce non-specific binding)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and reference compounds in an appropriate solvent (e.g., DMSO or distilled water).

    • Prepare serial dilutions of the test and reference compounds in Assay Buffer to achieve a range of final concentrations for the competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radioligand in Assay Buffer to a final concentration approximately equal to its Kd value for the respective transporter.

    • Thaw the membrane preparations on ice and resuspend in an appropriate volume of cold Assay Buffer to achieve a final protein concentration of 5-20 µg per well. Homogenize gently to ensure a uniform suspension.

  • Assay Setup (for a single transporter):

    • To each well of a 96-well microplate, add the following in order:

      • 50 µL of Assay Buffer (for total binding) or a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) for non-specific binding.

      • 50 µL of the diluted test compound (this compound) or reference compound at various concentrations.

      • 50 µL of the diluted radioligand.

      • 100 µL of the membrane preparation.

    • The final assay volume in each well is 250 µL. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plates at room temperature (or a specified temperature, e.g., 4°C or 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three to five times with ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent and to minimize chemiluminescence.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled inhibitor) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to determine the IC50 value for this compound. The IC50 is the concentration of the drug that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the transporter.

Visualizations

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_Vesicle Monoamine Vesicles MA_Synapse Monoamines (DA, NE, 5-HT) MA_Vesicle->MA_Synapse Release MA_Cytoplasm Cytoplasmic Monoamines DAT DAT DAT->MA_Cytoplasm NET NET NET->MA_Cytoplasm SERT SERT SERT->MA_Cytoplasm This compound This compound This compound->DAT Inhibition This compound->NET Inhibition This compound->SERT Inhibition MA_Synapse->DAT Reuptake MA_Synapse->NET Reuptake MA_Synapse->SERT Reuptake Receptors Postsynaptic Receptors MA_Synapse->Receptors Binding Signaling Downstream Signaling Receptors->Signaling

Caption: Mechanism of this compound Action on Monoamine Transporters.

Competitive_Binding_Assay_Workflow start Start prep Prepare Reagents: - this compound dilutions - Radioligand - Membrane homogenates start->prep setup Set up 96-well plate: - Total Binding wells - Non-specific Binding wells - Competition wells prep->setup incubation Incubate plate to reach equilibrium setup->incubation filtration Terminate reaction by rapid vacuum filtration incubation->filtration counting Measure radioactivity using scintillation counter filtration->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki using Cheng-Prusoff counting->analysis end End analysis->end

Caption: Experimental Workflow for Competitive Binding Assay.

Troubleshooting & Optimization

troubleshooting low yield in fenbutrazate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fenbutrazate.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield is a common challenge in multi-step organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common pathway involving the esterification of 2-phenyl-3-methyl-4-(2-hydroxyethyl)-morpholine with a 2-phenylbutanoic acid derivative.

Observation/Issue Potential Cause Suggested Solution Expected Outcome
Low to no product formation 1. Inactive or degraded acid chloride: 2-Phenyl-2-ethyl-acetyl chloride is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which is less reactive under these conditions.[1][2][3][4][5][6]• Use freshly prepared or properly stored acid chloride. • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] • Confirm the purity of the acid chloride via techniques like NMR or IR spectroscopy before use.Increased conversion to the desired ester.
2. Poor quality of 2-phenyl-3-methyl-4-(2-hydroxyethyl)-morpholine: Impurities in the starting alcohol can interfere with the reaction.• Purify the starting alcohol via distillation or column chromatography. • Characterize the purified alcohol to confirm its identity and purity.Improved reaction efficiency and reduced side products.
3. Insufficient reaction temperature: The esterification reaction may require heating to proceed at a reasonable rate.• Ensure the reaction mixture is heated to the appropriate temperature as specified in the protocol (e.g., boiling toluene).Faster reaction kinetics and higher conversion.
Presence of significant side products 1. Side reactions of the acid chloride: The acid chloride can react with any nucleophilic impurities present in the reaction mixture.• Use high-purity, anhydrous solvents and reagents.[2] • Slowly add the acid chloride solution to the alcohol solution to maintain a low concentration of the acid chloride and minimize self-condensation or other side reactions.Minimized formation of undesired byproducts.
2. Ring-opening or degradation of the morpholine (B109124) derivative: The morpholine ring can be susceptible to cleavage under harsh acidic or basic conditions, although this is less likely under the described neutral/slightly acidic (from HCl byproduct) conditions.• Maintain the reaction pH close to neutral. The addition of a non-nucleophilic base like pyridine (B92270) can be considered to scavenge the HCl byproduct, but this may introduce other complications.[1]Preservation of the morpholine ring integrity.
Difficulty in product purification 1. Emulsion formation during workup: The presence of both organic and aqueous phases with amphiphilic molecules can lead to stable emulsions, making separation difficult.• Add a saturated brine solution to the aqueous layer to increase its ionic strength and break the emulsion. • Centrifugation can also be effective in separating the layers.Clean separation of the organic and aqueous phases.
2. Co-distillation with impurities: Impurities with boiling points close to that of this compound can be difficult to separate by simple distillation.• Employ fractional distillation with a high-efficiency column. • Consider alternative purification methods such as column chromatography on silica (B1680970) gel.Isolation of this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this compound synthesis?

A1: The most critical factor is maintaining anhydrous (dry) conditions throughout the reaction. The acid chloride reactant, 2-phenyl-2-ethyl-acetyl chloride, is highly sensitive to moisture and will readily hydrolyze to the less reactive carboxylic acid, significantly reducing the yield.[1][2] Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere.

Q2: My reaction has stalled and is not proceeding to completion. What should I do?

A2: First, verify the reaction temperature to ensure it is adequate for the reaction to proceed. If the temperature is correct, the issue might be with the quality of your reagents. Consider adding a fresh batch of the acid chloride. If the problem persists, it may be necessary to re-purify your starting materials.

Q3: I observe a significant amount of a white precipitate in my reaction flask. What is it?

A3: The white precipitate is likely the hydrochloride salt of the starting morpholine derivative or any other amine base present. This is formed from the reaction of the amine with the hydrogen chloride (HCl) gas that is a byproduct of the esterification reaction between an alcohol and an acid chloride.

Q4: Can I use 2-phenylbutanoic acid directly instead of the acid chloride?

A4: Direct esterification of a carboxylic acid with an alcohol (Fischer esterification) is possible but typically requires a strong acid catalyst (like sulfuric acid) and often involves the removal of water to drive the equilibrium towards the product.[7][8] This method may have different challenges, including potential side reactions catalyzed by the strong acid. The use of the acid chloride is generally a more reactive and irreversible method.[2]

Q5: What are some common impurities I should look for in my final product?

A5: Common impurities could include unreacted starting materials (2-phenyl-3-methyl-4-(2-hydroxyethyl)-morpholine and 2-phenylbutanoic acid from hydrolysis of the acid chloride), and potentially side products from the self-condensation of the acid chloride or other side reactions. Characterization by techniques like HPLC, GC-MS, and NMR is crucial to identify these impurities.

Experimental Protocol: Synthesis of this compound

This protocol is based on a known manufacturing process and is intended for informational purposes. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-phenyl-3-methyl-4-(2-hydroxyethyl)-morpholine

  • 2-phenyl-2-ethyl-acetyl chloride

  • Anhydrous toluene (B28343)

  • Ice

  • 20% Sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-phenyl-3-methyl-4-(2-hydroxyethyl)-morpholine in anhydrous toluene.

  • Gently heat the solution.

  • In the dropping funnel, prepare a solution of 2-phenyl-2-ethyl-acetyl chloride in anhydrous toluene.

  • Slowly add the acid chloride solution to the heated morpholine derivative solution.

  • After the addition is complete, heat the reaction mixture to boiling and maintain reflux for approximately 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add ice to the reaction mixture to quench any remaining acid chloride.

  • Make the mixture alkaline by adding a 20% sodium carbonate solution until the pH reaches 9.0.

  • Transfer the mixture to a separatory funnel and vigorously stir for one hour.

  • Separate the toluene (organic) phase.

  • Wash the organic phase with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the toluene under reduced pressure.

  • Purify the resulting residue by high-vacuum distillation to obtain this compound.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed reagent_issue Issue with Reactants? start->reagent_issue reaction_conditions Incorrect Reaction Conditions? start->reaction_conditions workup_issue Problem with Workup/Purification? start->workup_issue acid_chloride Degraded Acid Chloride reagent_issue->acid_chloride Yes morpholine_purity Impure Morpholine Derivative reagent_issue->morpholine_purity Yes temperature Insufficient Temperature reaction_conditions->temperature Yes moisture Moisture Contamination reaction_conditions->moisture Yes emulsion Emulsion Formation workup_issue->emulsion Yes purification_method Inefficient Purification workup_issue->purification_method Yes solution1 Use Fresh/Pure Acid Chloride Work under inert atmosphere acid_chloride->solution1 solution2 Purify Morpholine Derivative morpholine_purity->solution2 solution3 Ensure Correct Heating temperature->solution3 solution4 Use Anhydrous Solvents/Glassware moisture->solution4 solution5 Use Brine/Centrifugation emulsion->solution5 solution6 Use Fractional Distillation/ Column Chromatography purification_method->solution6

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Fenbutrazate_Synthesis reactant1 2-phenyl-3-methyl-4- (2-hydroxyethyl)-morpholine reaction Esterification (Toluene, Heat) reactant1->reaction reactant2 2-phenyl-2-ethyl-acetyl chloride reactant2->reaction intermediate Crude this compound Mixture reaction->intermediate workup Workup (Ice, Na2CO3, Extraction) intermediate->workup purification Purification (High-Vacuum Distillation) workup->purification product This compound purification->product

Caption: Synthetic pathway for this compound.

References

identifying and characterizing byproducts in fenbutrazate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fenbutrazate. Our aim is to help you identify and characterize potential byproducts, ensuring the quality and purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is designed to address common issues encountered during this compound synthesis, providing potential causes and actionable solutions.

Q1: I am observing an unexpected peak in my HPLC analysis of the crude this compound product. What could it be?

A1: An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis could be one of several possibilities. The most common are unreacted starting materials, byproducts from side reactions, or degradation products.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Compare the retention time of the unknown peak with analytical standards of your starting materials (2-phenylbutyric acid and the N-substituted morpholine (B109124) derivative).- If it matches, optimize your reaction conditions (e.g., increase reaction time, temperature, or the molar ratio of reactants) to drive the reaction to completion.
Byproduct Formation - Ester Hydrolysis: If your work-up or purification involves aqueous acidic or basic conditions, the ester linkage of this compound could be hydrolyzed back to 2-phenylbutyric acid and the morpholine derivative.- Self-Condensation of 2-Phenylbutyric Anhydride: Under certain conditions, 2-phenylbutyric acid can form its corresponding anhydride. Analyze your reaction mixture using mass spectrometry (MS) to look for a mass corresponding to this anhydride.- Ring-Opening of Morpholine: Strong acids or high temperatures can lead to the opening of the morpholine ring. This can result in a variety of byproducts. Consider using milder reaction conditions.
Degradation of Product - this compound may degrade under harsh purification conditions (e.g., high heat during distillation or prolonged exposure to strong acids/bases).- Employ milder purification techniques such as column chromatography at room temperature.

Q2: My final product yield is consistently low, even though the starting materials seem to be consumed. What are the likely reasons?

A2: Low yields despite the consumption of starting materials often point towards the formation of soluble byproducts that are lost during the work-up and purification stages, or product degradation.

Potential Causes and Solutions:

Quantitative Data to Collect Interpretation of Results
Mass Balance Analysis - Carefully weigh all your starting materials and the final product. Account for the mass of any isolated byproducts.- A significant mass discrepancy suggests the formation of volatile or highly soluble byproducts that are not being recovered.
Analysis of Aqueous & Organic Layers - After extraction, analyze both the aqueous and organic layers by HPLC or Thin Layer Chromatography (TLC).- The presence of product or byproducts in the aqueous layer indicates insufficient extraction or high water solubility of the compounds. Adjust the pH of the aqueous layer or use a different extraction solvent.

Q3: The NMR spectrum of my purified this compound shows unexpected signals. How can I identify the corresponding impurities?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities. The chemical shifts and coupling patterns of the unexpected signals can provide clues about their structure.

Troubleshooting with NMR:

Observed NMR Signal Potential Impurity Structure Characterization Approach
Broad singlet around 10-12 ppm Carboxylic acid proton of unreacted 2-phenylbutyric acid.Confirm by spiking the NMR sample with a small amount of 2-phenylbutyric acid and observing if the peak intensity increases.
Signals corresponding to an ethyl group not part of the main product May indicate impurities from starting materials or solvents (e.g., residual ethanol).Review the purity of your starting materials and solvents.
Complex aliphatic signals not matching this compound Could be from byproducts of morpholine ring-opening.Isolate the impurity using preparative HPLC and subject it to 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) for full structural elucidation.

Experimental Protocols

For detailed analysis of byproducts, the following experimental protocols are recommended.

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Profiling
  • Sample Preparation: Dissolve 1 mg of your crude or purified this compound sample in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where this compound and potential byproducts absorb (e.g., 254 nm).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a wide range to detect potential byproducts (e.g., m/z 100-1000).

    • Data Analysis: Identify the mass-to-charge ratio (m/z) of the parent ion for each peak observed in the HPLC chromatogram. This will provide the molecular weight of the potential impurities.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity (obtained from preparative HPLC) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons in the molecule.

  • ¹³C NMR:

    • Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR (for complex structures):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • Data Analysis: Integrate the information from all NMR experiments to propose a chemical structure for the impurity. This structure should be consistent with the molecular weight obtained from HRMS.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the process of identifying and characterizing byproducts in this compound synthesis.

Byproduct_Identification_Workflow cluster_synthesis This compound Synthesis cluster_analysis Analytical Workflow cluster_outcome Outcome Synthesis Chemical Synthesis Crude_Product Crude Product Mixture Synthesis->Crude_Product HPLC_Screening Initial HPLC Screening Crude_Product->HPLC_Screening LC_MS_Analysis LC-MS Analysis (Molecular Weight) HPLC_Screening->LC_MS_Analysis Unexpected Peaks Impurity_Isolation Impurity Isolation (Prep-HPLC) LC_MS_Analysis->Impurity_Isolation Structure_Elucidation Structure Elucidation (NMR, HRMS) Impurity_Isolation->Structure_Elucidation Identified_Byproduct Identified Byproduct Structure_Elucidation->Identified_Byproduct Process_Optimization Process Optimization Identified_Byproduct->Process_Optimization

Caption: Workflow for Byproduct Identification.

Troubleshooting_Logic Start Unexpected Result in This compound Synthesis Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Review_Conditions Analyze_Workup Analyze Work-up & Purification (pH, Temp, Method) Start->Analyze_Workup Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Check_Purity->Identify_Impurity Review_Conditions->Identify_Impurity Analyze_Workup->Identify_Impurity Optimize_Process Optimize Synthesis Process Identify_Impurity->Optimize_Process Structure Elucidated

Caption: Troubleshooting Logic for this compound Synthesis.

optimizing reaction conditions for the synthesis of phenylmorpholine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenylmorpholine analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these synthetic procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of phenylmorpholine analogs, particularly via the commonly employed Buchwald-Hartwig amination.

Issue: Low or No Product Yield

  • Question: My reaction shows low or no conversion to the desired N-phenylmorpholine analog. What are the potential causes and solutions?

  • Answer: Low or no product yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Catalyst and Ligand Inactivity: Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored correctly. Some Pd(II) precursors require in-situ reduction to the active Pd(0) species.[1] The choice of phosphine (B1218219) ligand is critical; for coupling with morpholine (B109124), bulky, electron-rich ligands such as RuPhos and BrettPhos have demonstrated good performance.[1]

    • Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by impurities, high temperatures, or an incorrect ligand-to-metal ratio. Ensure all reagents and solvents are pure and properly degassed to remove oxygen.[1]

    • Reaction Conditions:

      • Base: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[1] Ensure the base is fresh and handled under inert conditions. The strength of the base can significantly impact the reaction rate and yield.[1]

      • Solvent: The solvent must be anhydrous and thoroughly degassed. Toluene, dioxane, and THF are common choices.[1] The solubility of reactants and intermediates can be solvent-dependent, affecting the reaction's efficiency.[1]

      • Temperature: While some modern catalyst systems allow for room temperature reactions, many palladium-catalyzed aminations require elevated temperatures. A gradual increase in temperature may be beneficial if the reaction is sluggish. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[1]

    • Substrate Issues: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl chlorides are less reactive and may require more specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition step.[1]

Issue: Significant Side Product Formation

  • Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation can compete with the desired amination reaction, reducing the overall yield. Common side reactions include:

    • Hydrodehalogenation: This is the replacement of the halide on the aryl ring with a hydrogen atom and can occur if there is a proton source in the reaction mixture. To minimize this, ensure all reagents and solvents are anhydrous.

    • Biaryl Formation: Homocoupling of the aryl halide can lead to biaryl impurities, which is more prevalent at higher temperatures. Optimizing the reaction temperature and catalyst loading can help minimize this side reaction.

    • Reaction with Other Nucleophiles: If the substrate contains other nucleophilic functional groups (e.g., phenols), they may compete with morpholine in the amination reaction. Protection of these functional groups may be necessary.

Issue: Difficulty in Product Purification

  • Question: I am having trouble purifying my phenylmorpholine analog. What are some common purification challenges and how can I address them?

  • Answer: Purification of phenylmorpholine analogs can be challenging due to their basic nature and potential for co-elution with starting materials or byproducts.

    • Chromatography: Normal-phase silica (B1680970) gel chromatography is commonly used. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can help to reduce tailing of the basic product on the silica gel.

    • Acid-Base Extraction: An acid-base extraction can be a useful purification step. The basic phenylmorpholine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: Which palladium precursor is best for the N-arylation of morpholine?

  • A1: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used. Pd(II) precursors require in-situ reduction, which can be facilitated by the amine or phosphine ligand. Air- and moisture-stable pre-formed palladium catalysts (precatalysts) are often preferred for their reliability and ease of use.[1]

  • Q2: How do I choose the right ligand for my reaction?

  • A2: Ligand selection is critical. For cyclic secondary amines like morpholine, bulky and electron-rich phosphine ligands are generally effective. For less reactive aryl chlorides, more specialized and highly active ligands are often necessary. It is often beneficial to screen a small number of ligands to identify the optimal one for your specific substrate combination.[1]

  • Q3: What is the optimal catalyst loading?

  • A3: Catalyst loading is typically in the range of 0.5-2 mol%. For challenging substrates, a higher catalyst loading might be required. It is always recommended to optimize the catalyst loading to minimize cost and residual palladium in the product.

  • Q4: Can I run the reaction open to the air?

  • A4: No, palladium-catalyzed amination reactions are sensitive to oxygen. The active Pd(0) catalyst can be oxidized, leading to deactivation. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

  • Q5: My starting material is insoluble in the reaction solvent. What should I do?

  • A5: Poor solubility of reactants, particularly the inorganic base, can hinder the reaction.[2] Ensure adequate agitation and consider using a solvent system that promotes solubility. In some cases, a co-solvent may be necessary.

Data Presentation

Table 1: Comparison of Palladium Catalysts for the N-Arylation of Morpholine with 4-Chlorotoluene

Catalyst (0.5 mol%)LigandBase (1.2 equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃NaOtBuToluene801925
Pd(OAc)₂JohnPhosNaOtBuToluene801985
Pd(OAc)₂RuPhosNaOtBuToluene801992
Pd₂(dba)₃XPhosNaOtBuToluene801995

Data is representative and may vary based on specific experimental conditions.

Table 2: Optimization of Base and Solvent for the Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine

Base (1.4 equiv)SolventTemperature (°C)Time (h)Yield (%)
K₃PO₄Dioxane1002465
Cs₂CO₃Dioxane1002478
NaOtBuDioxane1002491
NaOtBuToluene1002495
KOtBuToluene1002496

Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of Morpholine with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 0.024 mmol, 2.4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, and ligand (if applicable).

  • Add the base to the tube.

  • Seal the tube with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Add the morpholine via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Catalyst, Ligand, Base setup Assemble Under Inert Atmosphere reagents->setup glassware Prepare Dry Glassware (Schlenk Tube) glassware->setup solvent Degas Anhydrous Solvent addition Add Solvent and Morpholine solvent->addition setup->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify characterize Characterize Product (NMR, MS) purify->characterize Troubleshooting_Tree start Low or No Product Yield? check_catalyst Check Catalyst/Ligand Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate catalyst_inactive Is Catalyst/Ligand Old or Decomposed? check_catalyst->catalyst_inactive conditions_issue Are Conditions Optimal? check_conditions->conditions_issue substrate_issue Is Aryl Halide Unreactive (e.g., Aryl Chloride)? check_substrate->substrate_issue catalyst_inactive->check_conditions No new_catalyst Use Fresh Catalyst/Ligand. Consider a more active ligand (e.g., RuPhos, BrettPhos). catalyst_inactive->new_catalyst Yes conditions_issue->check_substrate Yes optimize_conditions Optimize Base, Solvent, and Temperature. Ensure inert atmosphere. conditions_issue->optimize_conditions No change_ligand Use a more electron-rich, bulky ligand. substrate_issue->change_ligand Yes increase_temp Gradually increase temperature. substrate_issue->increase_temp Yes Dopamine_D4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates beta_arrestin β-Arrestin D4R->beta_arrestin Recruits GRK GRK D4R->GRK Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine (Agonist) Dopamine->D4R Activates Phenylmorpholine Phenylmorpholine Analog (Antagonist) Phenylmorpholine->D4R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates GRK->D4R Phosphorylates

References

Technical Support Center: Chiral Resolution of Fenbutrazate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chiral resolution of fenbutrazate?

A1: this compound, possessing a chiral center, exists as a pair of enantiomers. The primary challenges in their separation stem from the fact that enantiomers have identical physical properties in an achiral environment. Key difficulties include:

  • Method Selection: Choosing the most suitable technique from options like chiral chromatography, diastereomeric crystallization, and enzymatic resolution can be challenging without prior knowledge of this compound's specific properties.

  • Finding a Selective Chiral Stationary Phase (CSP): For chromatographic methods, identifying a CSP that provides adequate separation (resolution) between the this compound enantiomers often requires screening multiple columns.

  • Screening for an Effective Resolving Agent: In diastereomeric crystallization, finding a chiral resolving agent that forms diastereomeric salts with significantly different solubilities is crucial and often empirical.[1]

  • Optimizing Reaction Conditions: For enzymatic resolution, selecting an enzyme with high enantioselectivity for one of the this compound enantiomers and optimizing reaction parameters like solvent, temperature, and pH is critical.

  • Racemization: Depending on the stability of the chiral center in this compound, there is a potential for racemization under certain analytical or reaction conditions, which can compromise the enantiomeric excess (ee) of the resolved products.

Q2: Which analytical technique is most common for determining the enantiomeric excess of chiral amines like this compound?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and reliable method for determining the enantiomeric excess of chiral compounds, including amines.[2] This technique offers high resolution, sensitivity, and reproducibility. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[3]

Q3: What are the potential differences in the biological activity of this compound enantiomers?

A3: While specific data for this compound is limited, it is structurally related to other psychoactive compounds like fenfluramine. For many such compounds, enantiomers exhibit different pharmacological and toxicological profiles. It is plausible that this compound enantiomers could show differential binding affinity and activity at monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4] One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or contribute to side effects.

Troubleshooting Guides

Chiral HPLC/SFC Method Development
Problem Possible Cause(s) Troubleshooting Steps
No separation of enantiomers (single peak). The Chiral Stationary Phase (CSP) is not suitable for this compound.Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based).
The mobile phase composition is not optimal.- For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration and type. - For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and aqueous phase pH. - For SFC, modify the co-solvent percentage and type.
Inappropriate additives.For basic compounds like this compound, add a small amount of a basic additive (e.g., diethylamine (B46881), triethylamine) to the mobile phase to improve peak shape and resolution.
Poor resolution (overlapping peaks). Suboptimal mobile phase composition.Fine-tune the mobile phase composition by making small, incremental changes to the modifier percentage.
Flow rate is too high.Decrease the flow rate to allow for better interaction with the stationary phase.
Column temperature is not optimal.Vary the column temperature. Lower temperatures often improve resolution but increase analysis time.
Poor peak shape (tailing or fronting). Secondary interactions with the stationary phase.Add a competitor to the mobile phase (e.g., a small amount of a basic additive for a basic analyte).
Column overload.Reduce the sample concentration or injection volume.
Inconsistent retention times. Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature and ensure the mobile phase is well-mixed.
Diastereomeric Crystallization
Problem Possible Cause(s) Troubleshooting Steps
No crystal formation. The diastereomeric salts are too soluble in the chosen solvent.- Try a different solvent or a mixture of solvents. - Concentrate the solution by slow evaporation. - Cool the solution to a lower temperature.
Supersaturation not achieved.Slowly add a non-solvent to induce precipitation.
Both diastereomers crystallize together. The solubilities of the diastereomeric salts are too similar in the chosen solvent.Screen different resolving agents (e.g., different chiral acids like tartaric acid derivatives, mandelic acid, or camphorsulfonic acid).[5] - Experiment with a wide range of solvents with varying polarities.
Low enantiomeric excess (ee) of the crystallized product. Incomplete separation of diastereomers.- Perform multiple recrystallizations of the diastereomeric salt. - Optimize the crystallization temperature and cooling rate.
Racemization of the resolving agent or substrate.Check the stability of both this compound and the resolving agent under the crystallization conditions.
Difficulty in recovering the enantiomer from the salt. Inefficient salt breaking procedure.- Ensure complete neutralization of the resolving agent with a suitable acid or base. - Optimize the extraction procedure to ensure complete recovery of the free enantiomer.
Enzymatic Resolution
Problem Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity. The chosen enzyme is not active towards this compound.Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or other hydrolases.
Inappropriate reaction conditions (pH, temperature, solvent).- Optimize the pH of the reaction medium (if aqueous). - Vary the reaction temperature. - Screen different organic solvents, as enzyme activity can be highly solvent-dependent.
Low enantioselectivity (low ee). The enzyme does not effectively discriminate between the enantiomers.- Screen different enzymes. - Modify the acyl donor in the case of transesterification reactions.[6] - Optimize the reaction temperature, as enantioselectivity can be temperature-dependent.
Reaction stops at low conversion. Enzyme inhibition by the substrate or product.- Lower the initial substrate concentration. - Consider in-situ product removal.
Enzyme deactivation over time.- Immobilize the enzyme to improve its stability. - Optimize reaction conditions to minimize deactivation (e.g., avoid extreme pH or temperature).

Quantitative Data Summary (Hypothetical for this compound)

Disclaimer: The following table presents hypothetical data for the chiral resolution of this compound to illustrate typical quantitative results. This data is not based on published experimental results for this compound and should be used for informational purposes only.

Method Chiral Selector/Agent Mobile Phase/Solvent Enantiomeric Excess (ee%) Yield (%) Resolution (Rs)
Chiral HPLC Polysaccharide-based CSP (e.g., Chiralpak AD-H)n-Hexane/Isopropanol/Diethylamine (80:20:0.1)>99% (analytical)N/A2.5
Chiral SFC Polysaccharide-based CSP (e.g., Chiralcel OJ-H)CO₂/Methanol (B129727) (70:30)>99% (analytical)N/A2.1
Diastereomeric Crystallization (+)-Dibenzoyl-D-tartaric acidMethanol/Water95% (after one recrystallization)35%N/A
Enzymatic Resolution Candida antarctica Lipase (B570770) B (CALB)Toluene>98% (for unreacted enantiomer)~45%N/A

Experimental Protocols (Illustrative)

Disclaimer: These protocols are generalized procedures and will require significant optimization for the specific application to this compound.

Chiral HPLC Method for Enantiomeric Excess Determination

Objective: To determine the enantiomeric purity of a this compound sample.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA)

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Calculation of Enantiomeric Excess (ee%): ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Diastereomeric Crystallization Protocol

Objective: To resolve racemic this compound by forming diastereomeric salts with a chiral resolving agent.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid)

  • Methanol

  • Water

  • Reaction flask, condenser, heating mantle, filtration apparatus

Procedure:

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in methanol in a reaction flask. In a separate flask, dissolve the chiral resolving agent (0.5 equivalents) in methanol, heating gently if necessary.

  • Slowly add the resolving agent solution to the this compound solution with stirring.

  • Crystallization: Heat the mixture to reflux for 30 minutes, then allow it to cool slowly to room temperature. If no crystals form, a small amount of water can be added dropwise to induce crystallization.

  • Allow the mixture to stand at room temperature or in a refrigerator overnight to allow for complete crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Recrystallization (Optional): To improve the diastereomeric purity, recrystallize the collected salt from a suitable solvent system.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is basic. Extract the free this compound enantiomer with an organic solvent (e.g., dichloromethane). Dry the organic layer, filter, and evaporate the solvent to obtain the resolved enantiomer.

  • Determine the enantiomeric excess using the chiral HPLC method described above.

Enzymatic Kinetic Resolution Protocol

Objective: To resolve racemic this compound using a lipase-catalyzed enantioselective acylation.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., toluene)

  • Shaking incubator, filtration apparatus

Procedure:

  • Reaction Setup: In a sealed vial, dissolve racemic this compound (1 equivalent) and vinyl acetate (B1210297) (1.5 equivalents) in toluene.

  • Add the immobilized lipase (e.g., 20 mg per 100 mg of substrate).

  • Reaction: Place the vial in a shaking incubator at a controlled temperature (e.g., 40 °C) and shake for a predetermined time (e.g., 24-48 hours). The progress of the reaction should be monitored by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Separation: The reaction mixture will contain the unreacted this compound enantiomer and the acylated this compound enantiomer. These can be separated by column chromatography on silica (B1680970) gel.

  • Hydrolysis (if desired): The acylated enantiomer can be hydrolyzed back to the free amine using mild acidic or basic conditions to obtain the other enantiomer.

  • Determine the enantiomeric excess of both the unreacted and the recovered enantiomers by chiral HPLC.

Visualizations

Fenbutrazate_Enantiomer_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft rac_fen Racemic This compound s_fen (S)-Fenbutrazate rac_fen->s_fen r_fen (R)-Fenbutrazate rac_fen->r_fen dat Dopamine Transporter (DAT) s_fen->dat High Affinity Inhibition net Norepinephrine Transporter (NET) r_fen->net Moderate Affinity Inhibition sert Serotonin Transporter (SERT) r_fen->sert Low Affinity Inhibition da_reuptake Dopamine Reuptake dat->da_reuptake Blocks ne_reuptake Norepinephrine Reuptake net->ne_reuptake Blocks sert_reuptake Serotonin Reuptake sert->sert_reuptake Weakly Blocks

Figure 1: Hypothetical differential interaction of this compound enantiomers with monoamine transporters.

Chiral_Resolution_Workflow cluster_hplc Chiral HPLC/SFC cluster_cryst Diastereomeric Crystallization cluster_enz Enzymatic Resolution start Racemic this compound method_selection Select Resolution Method start->method_selection hplc_csp Screen Chiral Stationary Phases method_selection->hplc_csp Chromatography cryst_agent Screen Resolving Agents & Solvents method_selection->cryst_agent Crystallization enz_screen Screen Enzymes & Conditions method_selection->enz_screen Enzymatic hplc_mobile Optimize Mobile Phase hplc_csp->hplc_mobile hplc_sep Separated Enantiomers (Analytical) hplc_mobile->hplc_sep cryst_form Form & Crystallize Diastereomeric Salts cryst_agent->cryst_form cryst_sep Separate Diastereomers cryst_form->cryst_sep cryst_liberate Liberate Enantiomers cryst_sep->cryst_liberate cryst_pure Pure Enantiomers cryst_liberate->cryst_pure enz_react Kinetic Resolution (e.g., Acylation) enz_screen->enz_react enz_sep Separate Product & Unreacted Substrate enz_react->enz_sep enz_pure Enriched Enantiomers enz_sep->enz_pure

Figure 2: General workflow for the chiral resolution of this compound.

References

overcoming matrix effects in the bioanalysis of fenbutrazate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of fenbutrazate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis important?

A1: this compound is a psychostimulant drug that acts as an anorectic agent. Accurate bioanalysis is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development to ensure its safety and efficacy.

Q2: What are the main challenges in the bioanalysis of this compound?

A2: The primary challenge in the bioanalysis of this compound is overcoming matrix effects from complex biological samples like plasma. Matrix components can co-elute with this compound and its metabolites, leading to ion suppression or enhancement in the mass spectrometer, which can compromise the accuracy and reproducibility of the results.[1][2][3]

Q3: What are the expected metabolites of this compound?

A3: this compound is a derivative of phenmetrazine and is structurally similar to phendimetrazine (B1196318). It is likely a prodrug that is metabolized to phenmetrazined, its active metabolite. Therefore, bioanalytical methods should ideally be able to quantify both the parent drug and this key metabolite.

Q4: Which analytical technique is most suitable for this compound bioanalysis?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound in biological matrices. This technique offers high sensitivity, selectivity, and throughput, which are essential for bioanalytical applications.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Incompatible sample solvent and mobile phase. 2. Column degradation. 3. Presence of interfering substances.1. Ensure the final sample solvent is similar in composition to the initial mobile phase. 2. Use a guard column and replace the analytical column if necessary. 3. Optimize the sample preparation method to remove interfering components.
High Variability in Results 1. Inconsistent sample preparation. 2. Matrix effects. 3. Instrument instability.1. Automate the sample preparation process if possible, or ensure consistent manual execution. 2. Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. 3. Perform system suitability tests before each analytical run.
Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing. 3. Suboptimal pH for extraction.1. Evaluate different sample preparation techniques (e.g., LLE, SPE). 2. Keep samples on ice and minimize processing time. 3. Adjust the pH of the sample to optimize the extraction of the basic this compound molecule.
Ion Suppression or Enhancement 1. Co-elution of matrix components (e.g., phospholipids). 2. High concentration of salts in the sample.1. Improve chromatographic separation to resolve the analyte from interfering peaks. 2. Use a more effective sample cleanup method like SPE. 3. Dilute the sample, if sensitivity allows.
Carryover in LC-MS/MS System 1. Adsorption of the analyte to the injector or column. 2. Insufficient washing of the autosampler.1. Use a stronger needle wash solution. 2. Optimize the wash sequence with multiple solvents. 3. Inject a blank sample after high-concentration samples.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This protocol is a common and straightforward method for sample preparation in this compound bioanalysis.

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Method Parameters (Hypothetical)

The following are suggested starting parameters for an LC-MS/MS method for this compound, based on methods for structurally similar compounds.

Liquid Chromatography:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion > Product Ion (e.g., based on molecular weight and expected fragmentation)

    • Phenmetrazine (Metabolite): 178.1 > 160.1

    • Internal Standard (this compound-d5): Precursor Ion > Product Ion

  • Collision Energy: To be optimized for each transition.

  • Source Temperature: 500°C

Quantitative Data Summary

The following tables present hypothetical quantitative data for a validation study of a this compound bioanalytical method.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.995
Phenmetrazine1 - 1000> 0.995
Table 2: Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound LLOQ18.595.29.896.1
Low36.2102.17.5101.5
Medium504.898.75.999.3
High8003.5100.54.2100.9
Phenmetrazine LLOQ19.197.310.298.0
Low37.0101.58.1102.3
Medium505.299.86.3100.4
High8004.1101.25.0101.8
Table 3: Matrix Effect and Recovery
AnalyteQC LevelConcentration (ng/mL)Matrix FactorRecovery (%)
This compound Low30.9588.5
High8000.9890.2
Phenmetrazine Low30.9285.7
High8000.9687.9

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle DA/NE Vesicles DA_NE_Transporter DA/NE Transporter (DAT/NET) DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE_Vesicle->DA_NE Release DA_NE->DA_NE_Transporter DA_NE_Receptor DA/NE Receptors DA_NE->DA_NE_Receptor Binding Signal_Transduction Signal Transduction DA_NE_Receptor->Signal_Transduction This compound This compound This compound->DA_NE_Transporter Inhibition

Caption: Mechanism of action of this compound.

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Add Internal Standard Plasma_Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifugation Centrifugation PPT->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Bioanalytical workflow for this compound.

References

Technical Support Center: Fenbutrazate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of fenbutrazate in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is the hydrolysis of its ester functional group. This compound is an ester of 2-phenylbutyric acid and 2-(3-methyl-2-phenylmorpholino)ethanol. In the presence of water, the ester bond can be cleaved, leading to the formation of these two parent molecules and a loss of the active compound. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3]

Q2: What are the main degradation products of this compound in solution?

A2: The main degradation products of this compound via hydrolysis are 2-phenylbutyric acid and 2-(3-methyl-2-phenylmorpholino)ethanol. Under oxidative stress, other degradation products could potentially form, though hydrolysis is considered the principal degradation pathway for ester-containing drugs.[1][2]

Q3: Which solvents are recommended for dissolving this compound?

  • Methanol (B129727) and Ethanol: These are common solvents for many pharmaceutical compounds and are likely to dissolve this compound.[4][5]

  • Acetonitrile (B52724) (ACN): Often used as a solvent in analytical chromatography, it is a good starting point for preparing analytical standards.[4]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent for a wide range of organic molecules, suitable for preparing concentrated stock solutions for in vitro assays.[4][5]

It is crucial to minimize the water content in these organic solvents to reduce the risk of hydrolysis. For aqueous-based experiments, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer immediately before use is a common practice.

Q4: How should I store this compound solutions to maximize stability?

A4: To maximize the stability of this compound solutions, consider the following storage conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage, to slow down the rate of degradation.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photolytic degradation.

  • pH: If using aqueous buffers, maintain a pH between 4 and 6, as this range is often optimal for the stability of ester-containing drugs.[6]

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, consider purging the solution with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound concentration over a short period in an aqueous buffer. Hydrolysis: The ester bond in this compound is likely undergoing rapid hydrolysis.1. pH Adjustment: Ensure the pH of your aqueous buffer is in the optimal range of 4-6. Avoid highly acidic or alkaline conditions. 2. Low Temperature: Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics. 3. Fresh Preparation: Prepare the this compound solution in the aqueous buffer immediately before use.
Precipitation of this compound when diluting a stock solution into an aqueous buffer. Low Aqueous Solubility: this compound may have poor solubility in your aqueous buffer.1. Co-solvents: Consider adding a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to your buffer to increase solubility. 2. Surfactants: The use of non-ionic surfactants at low concentrations can help to maintain the solubility of hydrophobic compounds in aqueous media.
Inconsistent results in bioassays. Degradation in Assay Media: this compound may be degrading in the cell culture or assay media, which often have a physiological pH (around 7.4) that can accelerate hydrolysis.1. Time-course Experiment: Perform a preliminary experiment to determine the stability of this compound in your specific assay medium over the duration of the experiment. 2. Stabilizers: Consider the addition of esterase inhibitors if your assay system contains cellular components or serum that may have enzymatic activity.
Appearance of unknown peaks in HPLC analysis of a this compound solution. Degradation: The new peaks are likely degradation products of this compound.1. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and identify their retention times in your HPLC method. This will help in confirming the identity of the unknown peaks.

Data Presentation

Table 1: Expected Impact of pH and Temperature on this compound Hydrolysis Rate

pHTemperatureExpected Relative Rate of Hydrolysis
225°CModerate (Acid-catalyzed)
44°CVery Low
425°CLow
74°CLow to Moderate
725°CModerate to High
925°CHigh (Base-catalyzed)
937°CVery High

This table provides a qualitative representation of the expected trends in this compound stability based on general principles of ester hydrolysis. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent to minimize degradation during storage.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Argon or nitrogen gas (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to the amber glass vial.

    • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • (Optional) Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

    • Securely cap the vial.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound
  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate a stability-indicating analytical method.[1][7][8][9][10]

  • Materials:

    • This compound

    • Methanol or Acetonitrile (HPLC grade)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (B78521) (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • pH meter

    • Heating block or water bath

    • Photostability chamber

    • HPLC system

  • Procedure:

    • Preparation of this compound Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Acid Hydrolysis:

      • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • Neutralize with an equivalent amount of 0.1 M NaOH.

      • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

      • Incubate at room temperature for 4 hours.

      • Neutralize with an equivalent amount of 0.1 M HCl.

      • Dilute with the mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

      • Incubate at room temperature for 24 hours.

      • Dilute with the mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Place a vial of the this compound stock solution in a heating block at 80°C for 48 hours.

      • Dilute with the mobile phase for HPLC analysis.

    • Photolytic Degradation:

      • Expose a vial of the this compound stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

      • Dilute with the mobile phase for HPLC analysis.

    • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify degradation peaks.

Protocol 3: Stability-Indicating HPLC Method for this compound
  • Objective: To provide a starting point for developing a stability-indicating HPLC method for the quantification of this compound and its degradation products.

  • Instrumentation and Conditions (Suggested Starting Parameters):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (or determined by UV scan of this compound).

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.

Visualizations

Fenbutrazate_Degradation_Pathway cluster_products This compound This compound (Ester) Degradation_Products Degradation Products This compound->Degradation_Products Hydrolysis (H₂O, H⁺ or OH⁻) Acid 2-Phenylbutyric Acid Degradation_Products->Acid Alcohol 2-(3-methyl-2-phenylmorpholino)ethanol Degradation_Products->Alcohol Experimental_Workflow_Stability_Study start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress control Unstressed Control start->control analyze Analyze by Stability-Indicating HPLC Method stress->analyze control->analyze compare Compare Chromatograms analyze->compare identify Identify Degradation Peaks compare->identify quantify Quantify Degradation identify->quantify end Assess Stability Profile quantify->end Troubleshooting_Logic issue Instability Observed (e.g., concentration loss) check_ph Is pH of solution between 4 and 6? issue->check_ph check_temp Is the solution stored at low temperature? check_ph->check_temp Yes adjust_ph Adjust pH to 4-6 using a suitable buffer check_ph->adjust_ph No check_solvent Is an anhydrous organic solvent used for stock? check_temp->check_solvent Yes lower_temp Store at 2-8°C (short-term) or -20°C (long-term) check_temp->lower_temp No use_anhydrous Prepare stock in anhydrous DMSO or ACN check_solvent->use_anhydrous No stable Stability Improved check_solvent->stable Yes adjust_ph->check_temp lower_temp->check_solvent use_anhydrous->stable

References

Technical Support Center: Method Development for Fenbutrazate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for developing and troubleshooting analytical methods for the separation of fenbutrazate from its key precursors. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Key Compounds & Physicochemical Properties

Before developing a separation method, it is crucial to understand the properties of the target analyte and its related impurities. This compound is synthesized from precursors that possess different physicochemical characteristics, which can be exploited for effective chromatographic separation.

Table 1: Physicochemical Properties of this compound and its Precursors

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristic
This compound 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoateC₂₃H₂₉NO₃367.48[1][2]Ester, weakly basic
Precursor 1: 2-Phenylbutanoic Acid2-Phenylbutanoic AcidC₁₀H₁₂O₂164.20Carboxylic acid, acidic
Precursor 2: 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol2-(3-methyl-2-phenylmorpholin-4-yl)ethanolC₁₃H₁₉NO₂221.30Amino alcohol, basic
Related Impurity: Phenmetrazine3-methyl-2-phenylmorpholineC₁₁H₁₅NO177.24Secondary amine, basic

Note: Structural images and some properties are based on typical chemical representations and predictions for method development purposes.

Recommended Experimental Protocol: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating pharmaceutical compounds.[3] A reversed-phase method is recommended here, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis p1 Prepare Mobile Phase (e.g., ACN:Buffer) p2 Prepare Sample (Dissolve in Mobile Phase) p1->p2 p3 Filter Sample (0.45 µm Syringe Filter) p2->p3 h1 Equilibrate Column (10-15 column volumes) p3->h1 h2 Inject Sample h3 Run Gradient/Isocratic Elution a1 Acquire Chromatogram (UV Detector) h3->a1 a2 Integrate Peaks a3 Quantify & Assess Purity

Caption: Experimental workflow for HPLC analysis of this compound.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and separation for moderately nonpolar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the basic analytes (this compound, Precursor 2, Phenmetrazine), leading to sharper peaks by minimizing interactions with residual silanols on the column.[4]
Mobile Phase B Acetonitrile (B52724) (ACN)A common organic solvent with low UV cutoff and good elution strength for the analytes.
Gradient Elution 20% B to 80% B over 15 minutesA gradient is necessary to elute compounds with a wide range of polarities, from the polar 2-Phenylbutanoic Acid to the nonpolar this compound, within a reasonable time and with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmAll compounds contain phenyl rings, which should provide adequate absorbance at this common UV wavelength. A photodiode array (PDA) detector can be used to assess peak purity.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate signal.
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter.The sample should be dissolved in a solvent similar to or weaker than the initial mobile phase to prevent peak distortion.[5] Filtering removes particulates that can clog the column.[6]

Expected Quantitative Data

Based on the recommended protocol, the following table presents a hypothetical but chemically sound chromatographic result.

Table 3: Typical Chromatographic Results

Compound NameExpected Retention Time (min)Resolution (Rs) vs. Next PeakTailing Factor (Tf)
2-Phenylbutanoic Acid~ 4.5> 2.01.0 - 1.3
Phenmetrazine~ 6.2> 2.01.0 - 1.4
Precursor 2~ 8.1> 2.51.0 - 1.4
This compound ~ 12.5N/A1.0 - 1.2

A resolution (Rs) value > 2.0 indicates baseline separation. A tailing factor (Tf) close to 1.0 indicates a symmetrical peak.

Troubleshooting Guide

This guide addresses common issues encountered during HPLC method development and analysis.[5][7]

troubleshooting_guide cluster_resolution Poor Resolution (Peaks Overlap) cluster_shape Bad Peak Shape (Tailing/Fronting) cluster_pressure Pressure Issues (High/Fluctuating) start Identify Problem r1 Decrease Gradient Slope (e.g., 20-80% B over 20 min) start->r1 Resolution s1 Basic Compound Tailing? (this compound, Precursor 2) start->s1 Peak Shape p1 High Pressure? start->p1 Pressure r2 Change Organic Modifier (e.g., Methanol (B129727) instead of ACN) r3 Adjust Mobile Phase pH s2 Adjust pH or Buffer Strength (e.g., increase acid concentration) s1->s2 s3 Sample Overload? (Dilute sample) p2 Check for blockages (frits, guard column) p1->p2 p3 Fluctuating Pressure? p4 Check for leaks / Degas Mobile Phase p3->p4

Caption: Troubleshooting logic for common HPLC issues.

Q: My peaks for this compound and its precursors are not fully separated (poor resolution). What should I do?

A:

  • Optimize the Gradient: The simplest approach is to make the gradient shallower. For example, extend the gradient time from 15 minutes to 20 or 25 minutes. This gives the compounds more time to interact with the stationary phase, improving separation.

  • Change the Organic Solvent: Acetonitrile and methanol have different selectivities. Replacing acetonitrile with methanol (or using a mixture) can alter the elution order and improve the resolution between critical pairs.

  • Adjust the pH: The retention of the acidic (Precursor 1) and basic (this compound, Precursor 2, Phenmetrazine) compounds is highly dependent on pH. A slight adjustment to the formic acid concentration can significantly impact selectivity.

Q: The peak for Precursor 2 (amino alcohol) is tailing significantly. Why is this happening and how can I fix it?

A: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based C18 column.[4]

  • Increase Acidic Modifier: Try increasing the formic acid concentration slightly (e.g., to 0.2%). This ensures the basic amine is fully protonated and less likely to interact with silanols.

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid silica (B1680970) or polymer-based column) designed for better peak shape with basic analytes.

  • Check for Sample Overload: Injecting too much sample can cause peak tailing. Try diluting your sample by a factor of 5 or 10 and re-injecting.

Q: The system pressure is suddenly very high. What is the cause?

A: High backpressure is almost always due to a blockage in the system.[8]

  • Isolate the Problem: Systematically remove components from the flow path (working backward from the detector). First, remove the analytical column. If the pressure returns to normal, the column is blocked. If not, remove the injector and so on.

  • Column Blockage: This is often caused by precipitated sample or buffer, or particulate matter from unfiltered samples. Try reversing the column (disconnect from the detector) and flushing with a strong solvent like isopropanol.[6] Always use a guard column and filter your samples to prevent this.[6]

  • System Blockage: If the column is not the issue, a piece of tubing or an in-line filter may be clogged.

Q: I am seeing "ghost peaks" in my chromatogram, especially during the gradient run. What are they?

A: Ghost peaks are spurious peaks that are not from your injected sample. They are often due to contaminants in the mobile phase or carryover from a previous injection.

  • Mobile Phase Quality: Ensure you are using high-purity, HPLC-grade solvents and water.[6] Contaminants can accumulate on the column at low organic concentrations and elute as the gradient strength increases.

  • Injector Carryover: The injector rotor seal can be a source of carryover. Ensure your injector wash solution is strong enough to clean the needle and loop between injections (e.g., a solvent stronger than your mobile phase).

  • Clean the System: Flush the entire system, including the column, with a strong solvent to remove any accumulated contaminants.

Frequently Asked Questions (FAQs)

Q: How do I select the right column for this separation? A: A C18 column is the standard starting point for reversed-phase chromatography due to its versatility and hydrophobicity. For basic compounds like this compound and its amine-containing precursors, choosing a C18 column with high-purity silica and effective end-capping is crucial to minimize peak tailing.

Q: What is the effect of changing the mobile phase pH? A: pH control is critical.

  • For 2-Phenylbutanoic Acid (acidic): At a low pH (like the recommended 0.1% formic acid), it will be in its neutral, protonated form and thus more retained on a C18 column. At a higher pH (>4), it will become ionized (deprotonated) and elute much earlier.

  • For this compound and its basic precursors: At a low pH, they will be in their charged, protonated forms. This can slightly decrease retention but significantly improves peak shape by preventing silanol interactions.

Q: Why is my baseline noisy or drifting? A: A noisy or drifting baseline can have several causes:[8]

  • Mobile Phase: The most common cause is inadequately mixed or degassed mobile phase. Ensure solvents are thoroughly mixed and sonicated or sparged with helium.

  • Detector: A failing detector lamp (in UV detectors) can cause significant noise.

  • Pump: Leaks or faulty check valves in the pump can cause pressure fluctuations that appear as a noisy baseline.[8]

  • Contamination: A contaminated column or flow path can lead to a drifting baseline as contaminants slowly bleed off.

References

addressing peak tailing in the HPLC analysis of fenbutrazate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of fenbutrazate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties relevant to HPLC analysis?

This compound is a psychostimulant compound that has been used as an appetite suppressant.[1][2][3][4] Its chemical structure includes a morpholine (B109124) ring, making it a basic compound.[5] Understanding its basic nature is crucial for developing a robust HPLC method and troubleshooting issues like peak tailing.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C23H29NO3[1][5][6]
Molecular Weight 367.48 g/mol [1][5][6]
Appearance Honey colored, viscous oil[6]
IUPAC Name 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate[5]

Q2: What is peak tailing and why is it a common problem in the HPLC analysis of this compound?

Peak tailing is a phenomenon in chromatography where the peak asymmetry is skewed, and the latter half of the peak is broader than the front half.[7] An ideal chromatographic peak is symmetrical (Gaussian). Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[7][8] The primary cause is the secondary interaction between the positively charged basic analyte and negatively charged residual silanol (B1196071) groups on the stationary phase surface.[8][9][10]

Troubleshooting Guide: Addressing Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Problem: The this compound peak in my chromatogram is exhibiting significant tailing.

Below is a step-by-step troubleshooting workflow to identify and rectify the cause of peak tailing.

G start Start: Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase pH start->check_mobile_phase ph_low Is pH optimal (around 3)? check_mobile_phase->ph_low adjust_ph Action: Adjust pH to ~3 with 0.1% Formic Acid or TFA ph_low->adjust_ph No check_column Step 2: Assess Column Condition and Type ph_low->check_column Yes adjust_ph->check_column column_ok Is the column end-capped/base-deactivated and in good condition? check_column->column_ok replace_column Action: Use a new end-capped or base-deactivated C18 column. Consider a guard column. column_ok->replace_column No check_sample Step 3: Investigate Sample and Injection column_ok->check_sample Yes replace_column->check_sample sample_ok Is the sample concentration appropriate and the solvent compatible? check_sample->sample_ok adjust_sample Action: Dilute the sample. Ensure sample solvent is weaker than or same as mobile phase. sample_ok->adjust_sample No check_system Step 4: Inspect HPLC System sample_ok->check_system Yes adjust_sample->check_system system_ok Are there any leaks, dead volumes, or blockages? check_system->system_ok maintain_system Action: Check fittings, tubing, and frits. Perform system maintenance. system_ok->maintain_system No end End: Symmetrical Peak Achieved system_ok->end Yes maintain_system->end

Caption: Troubleshooting workflow for addressing peak tailing.

Detailed Troubleshooting Steps

Step 1: Evaluate and Optimize Mobile Phase pH

  • Issue: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups on the silica-based column, causing strong interactions with the basic this compound molecule.[8][9]

  • Solution: Adjust the mobile phase pH to be acidic, typically around 3.[7][11][12] At this pH, the silanol groups are protonated and less likely to interact with the analyte.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A: Aqueous buffer (e.g., 10 mM Ammonium Formate).

  • Prepare Mobile Phase B: Organic solvent (e.g., Acetonitrile or Methanol).

  • Adjust pH: Add a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the aqueous portion of the mobile phase to achieve a pH of approximately 3.[12][13]

  • Equilibrate: Equilibrate the column with the adjusted mobile phase for at least 15-20 minutes before injection.

Table 2: Recommended Mobile Phase Compositions

ComponentConcentration/CompositionPurpose
Buffer 10-25 mM Ammonium Formate or AcetateMaintain stable pH[12]
Acidifier 0.1% Formic Acid or TFASuppress silanol ionization[12][13]
Organic Modifier Acetonitrile or MethanolControl retention time

Step 2: Assess Column Condition and Type

  • Issue: The type and condition of the HPLC column play a critical role in peak shape. Older, non-end-capped columns have a higher population of free silanol groups.[7] Column degradation can also lead to peak tailing.[11]

  • Solution: Use a modern, high-purity, end-capped or base-deactivated C18 column.[12] These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[12] If the column is old or has been used extensively, consider replacing it. Employing a guard column can also extend the life of the analytical column.[14]

Step 3: Investigate Sample and Injection Parameters

  • Issue: Injecting too much sample (mass overload) can saturate the stationary phase and lead to peak distortion, including tailing.[11][15] Additionally, if the sample solvent is significantly stronger than the mobile phase, it can cause peak shape issues.[11]

  • Solution: Prepare a series of dilutions of your sample and inject them to see if the peak shape improves at lower concentrations.[8] The sample should ideally be dissolved in a solvent that is weaker than or has the same strength as the initial mobile phase composition.[11]

Step 4: Inspect the HPLC System for Extra-Column Effects

  • Issue: Peak tailing can also be caused by issues within the HPLC system itself, such as dead volumes in fittings, long or wide-bore tubing, or a partially blocked column inlet frit.[9][11] These are referred to as extra-column effects.

  • Solution: Ensure all fittings are properly tightened to avoid dead volumes. Use tubing with a small internal diameter and keep the length to a minimum.[9] If you suspect a blocked frit, it may need to be replaced.[8]

Underlying Chemical Interactions

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like this compound and how pH adjustment mitigates this issue.

G cluster_0 High pH (>4) cluster_1 Low pH (~3) Silica Surface Silica Surface Ionized Silanol (Si-O-) Ionized Silanol (Si-O-) Silica Surface->Ionized Silanol (Si-O-) Ionic Interaction Ionic Interaction Ionized Silanol (Si-O-)->Ionic Interaction Protonated this compound (Fen-NH+) Protonated this compound (Fen-NH+) Protonated this compound (Fen-NH+)->Ionic Interaction Peak Tailing Peak Tailing Ionic Interaction->Peak Tailing Silica Surface_low Silica Surface Protonated Silanol (Si-OH) Protonated Silanol (Si-OH) Silica Surface_low->Protonated Silanol (Si-OH) No Ionic Interaction No Ionic Interaction Protonated Silanol (Si-OH)->No Ionic Interaction Protonated this compound (Fen-NH+)_low Protonated this compound (Fen-NH+) Protonated this compound (Fen-NH+)_low->No Ionic Interaction Symmetrical Peak Symmetrical Peak No Ionic Interaction->Symmetrical Peak

Caption: Effect of mobile phase pH on silanol interactions.

By following these troubleshooting steps, researchers, scientists, and drug development professionals can effectively address peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

minimizing degradation of fenbutrazate during sample storage and processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of fenbutrazate during sample storage and processing. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that can lead to degradation?

A1: this compound possesses two primary functional groups susceptible to degradation: an ester linkage and a morpholine (B109124) ring .

  • Ester Hydrolysis: The ester group is prone to hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction is a common degradation pathway for many pharmaceutical compounds containing ester functionalities.[1] The rate of hydrolysis can be influenced by pH, temperature, and the presence of enzymes (esterases) in biological samples.[1][2]

  • Morpholine Ring Degradation: While generally more stable than the ester, the morpholine ring can also degrade. A known pathway for morpholine degradation involves the cleavage of the carbon-nitrogen (C-N) bond.[3]

Q2: What are the expected degradation products of this compound?

A2: Based on its chemical structure, the primary degradation product of this compound is expected to be formed through the hydrolysis of the ester bond. This would result in the formation of 2-phenylbutyric acid and 2-(3-methyl-2-phenylmorpholino)ethanol. Degradation of the morpholine ring is more complex and can lead to various smaller, more polar molecules.

Q3: How should biological samples containing this compound be collected and handled to minimize enzymatic degradation?

A3: Due to the presence of esterases in biological matrices like plasma and blood, immediate steps must be taken to inhibit enzymatic activity upon sample collection.[2][4]

  • Low Temperature: Collect and keep samples on wet ice immediately after collection to slow down enzymatic reactions.[2]

  • Esterase Inhibitors: For ester-containing drugs, the addition of esterase inhibitors to collection tubes is a common and effective strategy.[5][6][7] The choice of inhibitor should be carefully considered to avoid interference with the analytical method.

  • pH Adjustment: Acidifying the sample can also help to reduce esterase activity.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound from stored plasma samples. Enzymatic degradation by esterases. 1. Ensure samples were collected in tubes containing an appropriate esterase inhibitor. 2. Verify that samples were immediately cooled and stored at or below -20°C. 3. For future collections, consider a screening study to determine the most effective esterase inhibitor for this compound in the specific biological matrix.
Chemical hydrolysis due to improper pH. 1. Measure the pH of the stored sample matrix. The pH of biological fluids can change over time during storage.[2] 2. If the pH is neutral or alkaline, this could accelerate ester hydrolysis.[3] 3. For future studies, consider buffering the sample or adjusting the pH to a more acidic range (e.g., pH 5-6) immediately after collection.
Inconsistent results between replicate samples. Variable sample handling procedures. 1. Review the entire sample handling workflow for consistency, from collection to analysis. 2. Ensure uniform timing for each step, especially the time between sample collection and the addition of stabilizers or freezing. 3. Standardize the thawing procedure; avoid prolonged periods at room temperature.
Appearance of unexpected peaks in chromatograms. Formation of degradation products. 1. Attempt to identify the unknown peaks using mass spectrometry. Compare the masses to the expected degradation products of this compound (e.g., 2-phenylbutyric acid and 2-(3-methyl-2-phenylmorpholino)ethanol). 2. Review storage conditions (temperature, light exposure, pH) to identify potential causes of degradation.
Loss of analyte during sample processing (e.g., extraction). Degradation during processing steps. 1. Keep samples on ice throughout the extraction procedure. 2. Minimize the time samples spend at room temperature. 3. If using evaporation steps, avoid excessive heat.

Experimental Protocols

Protocol 1: General Recommendations for Blood Sample Collection and Handling

This protocol provides a general framework for collecting and handling blood samples to minimize the degradation of this compound.

  • Materials:

    • Vacutainer tubes containing an anticoagulant (e.g., EDTA).

    • Esterase inhibitor solution (e.g., sodium fluoride (B91410) or a specific inhibitor cocktail).

    • Wet ice bath.

    • Centrifuge capable of refrigeration.

    • Cryogenic storage vials.

  • Procedure:

    • Pre-chill all collection tubes.

    • If not already in the collection tube, add the appropriate amount of esterase inhibitor immediately after blood collection.

    • Gently invert the tube several times to mix.

    • Place the tube immediately in a wet ice bath.

    • Process the blood to obtain plasma or serum as soon as possible (ideally within 30 minutes). Centrifuge at a low temperature (e.g., 4°C).

    • Transfer the plasma or serum to pre-labeled cryogenic vials.

    • Immediately store the samples at -20°C or, for long-term storage, at -80°C.

Protocol 2: Stability Assessment of this compound in a Biological Matrix

This protocol outlines a basic experiment to assess the stability of this compound under different storage conditions.

  • Materials:

    • Control biological matrix (e.g., human plasma) free of this compound.

    • This compound stock solution of known concentration.

    • Incubators or water baths set to desired temperatures.

    • Analytical method for this compound quantification (e.g., LC-MS/MS).

  • Procedure:

    • Spike the control biological matrix with a known concentration of this compound.

    • Aliquot the spiked matrix into several vials.

    • Analyze a set of "time zero" samples immediately to establish the initial concentration.

    • Store the remaining aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

    • At predetermined time points (e.g., 2, 4, 8, 24 hours for short-term stability; 1, 2, 4 weeks for long-term stability), retrieve a set of samples from each storage condition.

    • Process and analyze the samples to determine the concentration of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the time zero concentration.

Quantitative Data Summary

The following tables summarize general stability recommendations for ester-containing drugs, which can be applied as a starting point for this compound in the absence of specific data.

Table 1: Recommended Storage Temperatures for Biological Samples Containing Ester Drugs

Storage DurationRecommended TemperatureRationale
Short-term (0-24 hours)4°C (on wet ice)Slows enzymatic degradation and chemical hydrolysis.[2]
Medium-term (1-4 weeks)-20°CFurther reduces the rate of degradation for medium-term storage.
Long-term (>4 weeks)-80°CConsidered the gold standard for preserving the integrity of biological samples containing unstable analytes.

Table 2: Influence of pH on Ester Hydrolysis Rate

pH RangeGeneral Effect on Ester StabilityRecommendation for this compound
Acidic (pH < 7)Generally more stable, though very low pH can also catalyze hydrolysis.Maintain samples at a slightly acidic pH (e.g., 5-6) to minimize both base-catalyzed and enzymatic hydrolysis.[3][8]
Neutral (pH ~7)Susceptible to enzymatic hydrolysis in biological matrices.Avoid neutral pH during storage and processing of biological samples.
Alkaline (pH > 7)Rate of hydrolysis significantly increases (base-catalyzed hydrolysis).[3]Strictly avoid alkaline conditions.

Visualizations

Fenbutrazate_Degradation_Pathway This compound This compound Hydrolysis Ester Hydrolysis (Primary Pathway) This compound->Hydrolysis Ring_Cleavage Morpholine Ring Cleavage (Secondary Pathway) This compound->Ring_Cleavage Degradation_Products_1 2-Phenylbutyric Acid + 2-(3-Methyl-2-phenylmorpholino)ethanol Hydrolysis->Degradation_Products_1 Degradation_Products_2 Various Polar Metabolites Ring_Cleavage->Degradation_Products_2 Factors Influencing Factors: - pH - Temperature - Esterases - Light Factors->Hydrolysis Factors->Ring_Cleavage

Caption: Primary and secondary degradation pathways of this compound.

Sample_Handling_Workflow cluster_Collection Sample Collection cluster_Processing Initial Processing cluster_Storage Storage Collect 1. Collect Blood (Pre-chilled tubes) Add_Inhibitor 2. Add Esterase Inhibitor & Mix Collect->Add_Inhibitor Cool 3. Place on Wet Ice (Immediately) Add_Inhibitor->Cool Centrifuge 4. Centrifuge at 4°C Cool->Centrifuge Aliquot 5. Aliquot Plasma/Serum Centrifuge->Aliquot Store_Short Short-term: -20°C Aliquot->Store_Short Store_Long Long-term: -80°C Aliquot->Store_Long

Caption: Recommended workflow for handling biological samples containing this compound.

References

selecting an appropriate internal standard for fenbutrazate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting an appropriate internal standard for the quantification of fenbutrazate, along with troubleshooting guides and frequently asked questions (FAQs) for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an internal standard for this compound quantification?

A1: The most critical factor is the structural and chemical similarity of the internal standard (IS) to this compound. The ideal IS will co-elute with this compound and exhibit similar ionization efficiency and extraction recovery. This ensures that any variations during sample preparation and analysis affect both the analyte and the IS to the same extent, leading to accurate and precise quantification.[1][2] For this reason, a stable isotope-labeled (SIL) this compound is the gold standard.

Q2: What type of internal standard is considered the "gold standard" for this compound analysis by LC-MS?

A2: A stable isotope-labeled (SIL) internal standard of this compound is considered the gold standard for LC-MS analysis.[1][2] SIL standards, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) labeled this compound, have nearly identical physicochemical properties to the unlabeled analyte.[1] This allows them to effectively compensate for matrix effects, variations in ionization, and losses during sample preparation.[1][2]

Q3: Are there alternatives if a stable isotope-labeled internal standard for this compound is not available?

A3: Yes, if a SIL internal standard is not commercially available or is prohibitively expensive to synthesize, a structural analog can be used.[2] A suitable structural analog should have a chemical structure very similar to this compound, similar functional groups, and comparable chromatographic and mass spectrometric behavior. Potential candidates could include other phenmetrazine derivatives. However, it is crucial to validate the performance of the structural analog thoroughly to ensure it adequately mimics the behavior of this compound.

Q4: How do I determine the optimal concentration of the internal standard?

A4: The optimal concentration of the internal standard should be consistent across all samples (calibration standards, quality controls, and unknown samples) and should provide a stable and reproducible signal. A common practice is to use a concentration that is in the mid-range of the calibration curve for this compound. It is important to ensure that the IS concentration is not so high that it causes detector saturation or so low that the signal is noisy. The response of the IS should be monitored across the analytical batch to identify any potential issues.

Q5: What are common issues that can arise during this compound quantification using an internal standard?

A5: Common issues include:

  • Poor signal intensity: This could be due to improper sample extraction, low ionization efficiency, or incorrect instrument settings.

  • High variability in the internal standard signal: This may indicate inconsistent sample preparation, instrument instability, or matrix effects.[2]

  • Interference peaks: Co-eluting compounds from the sample matrix can interfere with the detection of this compound or the internal standard.

  • Ion suppression or enhancement: The sample matrix can affect the ionization of the analyte and the internal standard, leading to inaccurate results.[1] Using a SIL internal standard is the best way to mitigate this.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound and Internal Standard 1. Instrument malfunction (e.g., mass spectrometer, HPLC).2. Incorrect mobile phase composition.3. Sample preparation error (e.g., analyte and IS not added).4. Degradation of this compound and IS.1. Perform instrument performance checks and calibration.2. Verify mobile phase preparation and composition.3. Review sample preparation steps; prepare a fresh sample.4. Investigate sample stability under storage and experimental conditions. This compound contains ester and amide functionalities which can be susceptible to hydrolysis.[3]
High Variability in Internal Standard Area 1. Inconsistent injection volume.2. Variable sample extraction recovery.3. Precipitation of IS in the sample or vial.4. Instrument instability.[2]1. Check the autosampler for air bubbles and ensure proper functioning.2. Optimize the extraction procedure for better consistency.3. Ensure the IS is fully dissolved in the final sample solvent.4. Monitor instrument performance and run system suitability tests.
Poor Peak Shape for this compound and/or Internal Standard 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.4. Column overload.1. Flush the column or replace it if necessary.2. Adjust the mobile phase pH to ensure the analytes are in a suitable ionic state.3. Ensure the sample solvent is similar in composition and strength to the initial mobile phase.4. Reduce the concentration or injection volume of the sample.
Inaccurate Quantification (Poor Precision and/or Accuracy) 1. Unsuitable internal standard.2. Matrix effects (ion suppression or enhancement).[1]3. Interference from matrix components.4. Improperly prepared calibration standards.1. Switch to a stable isotope-labeled internal standard if not already in use.2. Optimize sample cleanup procedures to remove interfering matrix components. A SIL IS is the best way to correct for matrix effects.[1]3. Improve chromatographic separation to resolve interferences.4. Carefully prepare a new set of calibration standards.

Experimental Protocols

Selection of an Appropriate Internal Standard

The ideal internal standard for this compound quantification is This compound-d5 (deuterated this compound), where five deuterium atoms are incorporated into one of the phenyl rings. This SIL IS will have nearly identical retention time, extraction efficiency, and ionization response as this compound, providing the most accurate correction for experimental variability.

If this compound-d5 is unavailable, a structural analog such as Phenmetrazine could be considered, as this compound is a derivative of phenmetrazine.[4][5] However, extensive validation would be required to ensure it is a suitable surrogate.

Internal Standard Candidate Chemical Structure Similarity Expected Chromatographic Behavior Expected Mass Spectrometric Behavior Recommendation
This compound-d5 Identical (Isotopologue)Co-elution with this compoundSimilar fragmentation pattern, shifted by 5 m/zHighly Recommended (Gold Standard)
Phenmetrazine Structurally related (core morpholine (B109124) ring)Different retention timeDifferent fragmentation patternAlternative (Requires thorough validation)
General Protocol for this compound Quantification by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound in a biological matrix (e.g., plasma).

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of the sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d5 in methanol).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions

    • LC System: UHPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • This compound: Precursor ion (e.g., m/z 368.2) → Product ion (e.g., m/z 178.1)

      • This compound-d5: Precursor ion (e.g., m/z 373.2) → Product ion (e.g., m/z 183.1) (Note: These are predicted transitions and must be optimized experimentally)

Diagrams

G cluster_selection Internal Standard Selection Workflow start Start: Need for this compound Quantification is_sil_available Is a Stable Isotope-Labeled (SIL) this compound (e.g., this compound-d5) Available? start->is_sil_available use_sil Select SIL this compound as the Internal Standard is_sil_available->use_sil Yes find_analog Identify a Suitable Structural Analog (e.g., Phenmetrazine) is_sil_available->find_analog No end_selection Proceed to Method Development use_sil->end_selection validate_analog Thoroughly Validate the Analog's Performance: - Co-elution - Extraction Recovery - Matrix Effects find_analog->validate_analog validate_analog->end_selection

Caption: Workflow for selecting an internal standard for this compound quantification.

G cluster_protocol This compound Quantification Protocol sample Sample (Calibrant, QC, Unknown) add_is Add Internal Standard (this compound-d5) sample->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge evaporate Evaporation of Supernatant centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound quantification in biological samples.

References

Technical Support Center: Optimization of Fenbutrazate Extraction from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction of fenbutrazate from various biological tissues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological tissues?

A1: The most common and effective methods for extracting small molecule drugs like this compound from complex biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2] SPE is widely used for its efficiency in sample clean-up and concentration.[3][4] LLE is effective for separating analytes based on their differential solubility in immiscible liquids and can produce clean extracts with minimal ion suppression in LC-MS analysis.[5] PPT is a rapid and simple method for removing proteins, though it may be less clean than SPE or LLE.

Q2: How can I minimize matrix effects during this compound analysis?

A2: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant challenge in bioanalysis.[6] To minimize them, effective sample preparation is crucial.[7] Techniques like SPE and LLE are designed to remove interfering endogenous components like phospholipids (B1166683) and proteins.[5] Optimizing chromatographic separation to ensure this compound does not co-elute with matrix components is also critical.[6] In some cases, simple dilution of the sample can be an effective strategy if the analyte concentration is high enough.[7]

Q3: What are the best storage conditions for biological samples containing this compound?

A3: To prevent degradation, biological samples should be stored under controlled conditions. While specific stability data for this compound is not available, general guidelines for drug stability recommend storing samples at low temperatures, such as -80°C for long-term storage, to prevent degradation.[8] It is also important to minimize freeze-thaw cycles.[8] For method development, it is crucial to perform stability studies to determine how storage temperature and duration affect this compound concentrations in the specific matrix being studied.[9][10][11]

Q4: My this compound standard seems to be degrading. How can I ensure its integrity?

A4: Issues with the analytical standard can lead to perceived low recovery.[12] Ensure the purity of your this compound standard and verify its storage conditions, as some compounds can degrade over time, especially if exposed to light or improper temperatures.[9][12] It is advisable to use a new, certified standard if there is any doubt about its integrity and to double-check the concentration of all stock and working solutions.[12]

Troubleshooting Guide: Low & Inconsistent Recovery

Low or inconsistent recovery is one of the most common issues during method development for drug extraction. This guide provides a systematic approach to diagnosing and resolving these problems.

Q5: My this compound recovery is consistently low. What are the potential causes and solutions?

A5: Consistently low recovery can stem from several factors related to the extraction method, solvent choice, pH, or analyte properties.[12][13]

  • Problem: Inappropriate Extraction Method. The chosen technique may not be optimal for the physicochemical properties of this compound in your sample matrix.[13]

    • Solution: Evaluate alternative methods. If using LLE, consider SPE, or vice-versa. The choice depends on the analyte's polarity, volatility, and the complexity of the matrix.[13] For non-polar compounds, a reverse-phase SPE sorbent (e.g., C18) is often appropriate.[12]

  • Problem: Suboptimal Solvent Selection. The polarity and type of solvent used for extraction and elution are critical for efficiency.[13]

    • Solution (LLE): Test organic solvents with varying polarities. Sometimes a mixture of solvents is more effective at partitioning the analyte from the aqueous biological matrix.[13]

    • Solution (SPE): Ensure the wash solvent is weak enough to remove interferences without eluting the this compound, and the elution solvent is strong enough to fully desorb it from the sorbent.[14]

  • Problem: Incorrect pH. As this compound is likely a basic compound, its ionization state is highly dependent on the pH of the sample, which affects its extractability.[8][13]

    • Solution: Adjust the pH of the sample to suppress the ionization of this compound, making it more soluble in the organic phase (for LLE) or better retained on a non-polar SPE sorbent.[8][12] This typically involves adjusting the pH to be at least 2 units above its pKa.

  • Problem: Incomplete Elution or Reconstitution. The analyte may be strongly adsorbed to the SPE sorbent or may not fully redissolve after the solvent evaporation step.

    • Solution: For SPE, try a stronger elution solvent or increase the elution volume.[8] For reconstitution, ensure the dried extract is fully dissolved by vortexing or sonicating in the reconstitution solvent.[12] Incomplete reconstitution is a common source of low recovery.[12]

Q6: My this compound recovery is highly variable between experiments. What could be causing this inconsistency?

A6: Inconsistent recovery often points to a lack of precise control over critical experimental parameters or procedural errors.[13]

  • Problem: Inconsistent Sample Pre-treatment. Variations in sample preparation, such as pH adjustment or homogenization, will lead to inconsistent results.[13]

    • Solution: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for all sample pre-treatment steps.[13]

  • Problem: Emulsion Formation (LLE). Vigorous shaking during LLE can create emulsions, which trap the analyte and lead to poor and variable phase separation.[8][12]

    • Solution: Use gentle inversions for mixing instead of vigorous shaking.[12] If an emulsion forms, it can be broken by centrifugation, adding salt, or heating/cooling.[12]

  • Problem: Procedural Variability. Inconsistent execution of steps like pipetting, vortexing times, or solvent evaporation can lead to erratic recovery.[14]

    • Solution: Standardize every step of the protocol. Use calibrated pipettes, fixed vortexing times and speeds, and a consistent method for solvent evaporation, such as a water bath at a controlled temperature.[14]

  • Problem: Analyte Adsorption to Labware. Non-polar molecules like this compound can adsorb to the surface of plastic or glass vials, especially at low concentrations.[12]

Diagnostic Workflow & Data Tables

To systematically diagnose the source of low recovery, an experiment comparing three sample sets can be performed:

  • Set A (Pre-extraction Spike): A blank matrix sample is spiked with this compound before the extraction process.

  • Set B (Post-extraction Spike): A blank matrix sample is extracted first, and the resulting clean extract is then spiked with this compound.

  • Set C (Neat Standard): A standard solution of this compound in the final reconstitution solvent.

By comparing the analytical response from these sets, you can differentiate between extraction loss and matrix effects.

Visualization of Troubleshooting Logic

G cluster_consistent cluster_inconsistent start Start: Low this compound Recovery check_consistency Is the recovery low and CONSISTENT or low and INCONSISTENT? start->check_consistency consistent Low & Consistent check_consistency->consistent Consistent inconsistent Low & Inconsistent check_consistency->inconsistent Inconsistent cause_consistent Potential Causes: - Inefficient Extraction Method - Suboptimal Solvents/pH - Analyte Degradation - Strong Adsorption cause_inconsistent Potential Causes: - Procedural Variability - Inconsistent Evaporation - Emulsion Formation (LLE) - Inconsistent Sample Prep solution_consistent Solutions: - Optimize LLE (solvent, pH, salt) - Optimize SPE (sorbent, wash, elution) - Check Analyte Stability - Use Silanized Vials cause_consistent->solution_consistent solution_inconsistent Solutions: - Standardize All Steps (SOP) - Control Evaporation Temp/Time - Use Gentle Mixing for LLE - Ensure Homogeneous Samples cause_inconsistent->solution_inconsistent

Caption: Troubleshooting workflow for low this compound recovery.

Table 1: General Parameters for Liquid-Liquid Extraction (LLE)
ParameterRecommendationRationale
Sample Pre-treatment Homogenize tissue; Adjust pH to >2 units above pKa.Ensures sample uniformity and suppresses analyte ionization for better partitioning into the organic phase.[12]
Extraction Solvent Test solvents of varying polarity (e.g., Hexane, Ethyl Acetate (B1210297), Dichloromethane).The optimal solvent will maximize analyte recovery while minimizing extraction of interfering matrix components.[13]
Solvent Volume Use a solvent-to-sample ratio of at least 3:1 (v/v).Ensures sufficient volume for effective partitioning.
Mixing Technique Gentle inversions for 5-10 minutes.Avoids emulsion formation which can lead to low and inconsistent recovery.[12]
Number of Extractions Perform 2-3 extraction cycles with fresh solvent.Multiple extractions significantly improve recovery compared to a single extraction.[13]
Phase Separation Centrifuge at 2000-3000 rpm for 10 minutes.Aids in breaking emulsions and achieving a clean separation of aqueous and organic layers.[12]
Table 2: General Parameters for Solid-Phase Extraction (SPE)
ParameterRecommendationRationale
Sorbent Selection Reversed-phase (e.g., C8, C18) or polymeric (e.g., HLB) sorbents.Appropriate for non-polar to moderately polar analytes like this compound from an aqueous matrix.[12][14]
Conditioning Methanol (B129727) or Acetonitrile.Wets the sorbent and activates it for interaction with the analyte.[14]
Equilibration Water or buffer at the same pH as the sample.Prepares the sorbent for sample loading by creating the correct pH environment.[14]
Sample Loading Adjust sample pH; Load at a slow, consistent flow rate (e.g., 1-2 mL/min).Ensures proper retention of the analyte on the sorbent.[14]
Wash Solvent A weak solvent (e.g., 5-10% Methanol in water).Removes hydrophilic interferences without prematurely eluting the target analyte.[14]
Elution Solvent A strong organic solvent (e.g., Methanol, Acetonitrile, or a mixture with modifier).Must be strong enough to completely desorb the analyte from the sorbent.[8][14]

Experimental Protocols & Workflows

The following are generalized starting protocols. They must be optimized for your specific biological matrix and analytical requirements.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Homogenize 1 g of tissue in 4 mL of water. Transfer a 1 mL aliquot of the homogenate to a glass tube.

  • pH Adjustment: Add a suitable buffer or base to adjust the sample pH to >9.0 (assuming this compound has a pKa around 7.0-8.0).

  • Extraction: Add 5 mL of ethyl acetate. Cap the tube and mix using gentle inversions for 10 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.[12]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat: Repeat the extraction (steps 3-5) with a fresh 5 mL aliquot of ethyl acetate and combine the organic layers.

  • Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[12]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis. Vortex to ensure complete dissolution.[12]

Visualization of LLE Workflow

G start Start: Tissue Homogenate ph_adjust 1. Adjust pH (>9.0) start->ph_adjust add_solvent 2. Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent mix 3. Mix via Gentle Inversions add_solvent->mix centrifuge 4. Centrifuge to Separate Phases mix->centrifuge collect 5. Collect Organic Layer centrifuge->collect repeat 6. Repeat Extraction & Combine collect->repeat evaporate 7. Evaporate to Dryness repeat->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute end Analyze via LC-MS reconstitute->end

Caption: General experimental workflow for Liquid-Liquid Extraction.

Protocol 2: Solid-Phase Extraction (SPE)
  • Sorbent: C18 SPE Cartridge (e.g., 100 mg, 3 mL).[12]

  • Conditioning: Pass 3 mL of methanol through the cartridge.

  • Equilibration: Pass 3 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load 1 mL of the prepared tissue homogenate (pH adjusted as needed) onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Pass 3 mL of 5% methanol in water through the cartridge to remove interferences.

  • Drying: Dry the sorbent bed by applying a vacuum for 5-10 minutes.

  • Elution: Elute the this compound with 2 x 1 mL aliquots of methanol or another suitable organic solvent into a collection tube.

  • Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis. Vortex to ensure complete dissolution.

Visualization of SPE Workflow

G start Start: C18 SPE Cartridge condition 1. Condition (Methanol) start->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (5% Methanol/Water) load->wash dry 5. Dry Sorbent wash->dry elute 6. Elute Analyte (Methanol) dry->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute end Analyze via LC-MS reconstitute->end

References

strategies to prevent the formation of N-nitrosomorpholine from morpholine precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to prevent the formation of N-nitrosomorpholine (NMOR) from morpholine (B109124) precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors and reaction conditions that lead to the formation of N-nitrosomorpholine (NMOR)?

A1: N-nitrosomorpholine (NMOR) is primarily formed from the reaction of a morpholine precursor with a nitrosating agent. The most common nitrosating agents are nitrites (often present as impurities in raw materials) under acidic conditions. The reaction, known as nitrosation, is significantly influenced by pH, with acidic environments (pH 3-4) being optimal for the formation of nitrous acid, a key nitrosating species. However, NMOR formation can still occur at neutral or alkaline pH, albeit at a slower rate, potentially through different mechanisms involving other reactive nitrogen species.[1][2]

Q2: How can I prevent the formation of NMOR in my formulation?

A2: Several strategies can be employed to prevent NMOR formation:

  • pH Control: Maintaining a neutral or basic pH can significantly reduce the rate of nitrosation.[1]

  • Use of Inhibitors/Scavengers: Incorporating antioxidants that act as nitrite (B80452) scavengers is a highly effective method. Ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) are well-documented inhibitors that can block the nitrosation reaction.[1][3][4][5][6]

  • Raw Material Control: Sourcing raw materials, including active pharmaceutical ingredients (APIs) and excipients, with low levels of nitrite impurities is a critical preventative measure.[5][7]

  • Photodegradation: NMOR is sensitive to light, particularly UV radiation, and can be degraded through photolysis.[8][9] However, this is more of a degradation strategy than a prevention method during formulation.

Q3: What are the most effective inhibitors for preventing NMOR formation, and at what concentrations should they be used?

A3: Ascorbic acid and alpha-tocopherol are among the most effective and commonly used inhibitors.[1][3][4][5][6] Studies have shown that the addition of these antioxidants can significantly inhibit the formation of nitrosamines. For instance, incorporating ascorbic acid at levels as low as 0.25% in a formulation has been shown to be effective.[4] A study demonstrated that five different antioxidants, including ascorbic acid and alpha-tocopherol, when added to drug products, could inhibit nitrosamine (B1359907) formation by over 80%.[3][10] The optimal concentration will depend on the specific formulation, the levels of morpholine and nitrite precursors, and the storage conditions. It is recommended to perform formulation-specific studies to determine the most effective concentration.

Q4: Can the analytical method itself lead to the formation of NMOR?

A4: Yes, this is a phenomenon known as artifactual formation. If both morpholine and a nitrosating agent are present in the sample, the conditions of the analytical method (e.g., sample preparation, extraction) could inadvertently promote the formation of NMOR, leading to inaccurate, falsely elevated results. To mitigate this, it is crucial to add inhibitors to the sample extraction and preparation solutions. A combination of L-ascorbic acid for the aqueous phase and d,l-alpha-tocopherol for the lipid phase has been shown to be an effective strategy to prevent in-vitro nitrosation during analysis.[11][12]

Troubleshooting Guide

Issue 1: Unexpected detection of NMOR in my product despite no direct addition of nitrosating agents.

Potential Cause Troubleshooting Step Recommended Action
Nitrite Impurities in Raw Materials Conduct a thorough analysis of all raw materials, including the API, excipients, and even water, for the presence of nitrite impurities.[5][7]Source materials from qualified suppliers with stringent controls on nitrite levels. Implement routine testing of incoming raw materials.
Environmental Contamination Evaluate the manufacturing environment for the presence of nitrogen oxides (NOx), which can act as nitrosating agents.Ensure adequate ventilation and air filtration in manufacturing areas. Monitor atmospheric conditions if NOx contamination is suspected.
Artifact Formation During Analysis Review the analytical method to ensure it does not promote nitrosation.Add a combination of L-ascorbic acid and d,l-alpha-tocopherol to the sample extraction and preparation solutions to inhibit artifactual formation.[11][12]

Issue 2: Inconsistent results for NMOR levels between different batches.

Potential Cause Troubleshooting Step Recommended Action
Variability in Raw Material Quality Test retained samples of raw materials from inconsistent batches for nitrite levels.Reinforce supplier qualification programs and establish stricter specifications for nitrite content in all raw materials.[5]
Inconsistent pH During Processing Monitor and record the pH at critical steps of the manufacturing process for each batch.Implement tighter pH controls during manufacturing to ensure consistency between batches.
Degradation of NMOR Standard Verify the stability and purity of the N-nitrosomorpholine-d8 (NMOR-d8) internal standard used for quantification.[8]Store standards under recommended conditions (protected from light and heat) and regularly check their purity. Use fresh standards for critical analyses.[8]

Quantitative Data Summary

The following table summarizes the inhibitory effects of various antioxidants on nitrosamine formation as reported in the literature.

Inhibitor Concentration Inhibition Efficiency Reference
Ascorbic Acid>2-fold molar ratio to nitriteComplete inhibition in food[3]
Ascorbic Acid1% in tablet formulationSignificant reduction[4]
Alpha-Tocopherol>2-fold molar ratio to nitriteComplete inhibition in food[3]
Ascorbic Acid, Sodium Ascorbate, α-Tocopherol, Caffeic Acid, Ferulic Acid~1 wt%>80% in oral solid dosage forms[10]

Experimental Protocols

Protocol 1: General Method for Evaluating the Efficacy of Inhibitors on NMOR Formation

  • Reaction Setup: Prepare a solution containing a known concentration of a morpholine precursor in a suitable buffer.

  • Inhibitor Addition: Add the inhibitor to be tested (e.g., ascorbic acid) at various concentrations to the morpholine solution.

  • Initiation of Nitrosation: Add a known concentration of a nitrosating agent (e.g., sodium nitrite) to initiate the reaction. A control reaction without the inhibitor should be run in parallel.

  • Incubation: Incubate the reaction mixtures under controlled conditions (e.g., specific pH, temperature, and time).

  • Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., ammonium (B1175870) sulfamate). Extract the NMOR using a suitable organic solvent. To prevent artifact formation during this step, add ascorbic acid and alpha-tocopherol to the extraction solution.[11]

  • Analysis: Quantify the amount of NMOR formed using a validated analytical method, such as GC-MS or LC-MS/MS, with an appropriate internal standard like NMOR-d8.[13][14]

  • Calculation: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.

Protocol 2: Analytical Method for the Quantification of NMOR using an Internal Standard

  • Standard Preparation: Prepare stock solutions of NMOR and the internal standard, n-Nitrosomorpholine-d8 (NMOR-d8), in a suitable solvent (e.g., methanol). From these, prepare a series of calibration standards containing a fixed concentration of NMOR-d8 and varying concentrations of NMOR.[14]

  • Sample Preparation: Accurately weigh the sample and spike it with a known amount of the NMOR-d8 internal standard solution.[14]

  • Extraction: Extract the sample with an appropriate solvent, ensuring the addition of inhibitors (ascorbic acid and alpha-tocopherol) to prevent artifact formation.[11][12]

  • Cleanup: If necessary, perform a solid-phase extraction (SPE) cleanup to remove matrix interferences.

  • Instrumentation: Analyze the extracts by GC-MS or LC-MS/MS. The mass spectrometer will be able to distinguish between the native NMOR and the deuterated internal standard based on their mass difference.[13][14]

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of NMOR to the peak area of NMOR-d8 against the concentration of NMOR. Use this curve to determine the concentration of NMOR in the unknown sample.

Visualizations

NMOR_Formation_Pathway Morpholine Morpholine Nitrosation Nitrosation Reaction Morpholine->Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->Nitrosation Acidic_Conditions Acidic Conditions (H+) Acidic_Conditions->Nitrosation catalyzes NMOR N-Nitrosomorpholine (NMOR) Nitrosation->NMOR

Caption: Chemical pathway for the formation of N-Nitrosomorpholine (NMOR).

Prevention_Strategies_Workflow Start Start: NMOR Formation Risk Identified Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Identify_Sources Identify Sources of Morpholine and Nitrosating Agents Risk_Assessment->Identify_Sources Control_Raw_Materials Control Raw Materials (Low Nitrite) Identify_Sources->Control_Raw_Materials Optimize_Process Optimize Process Conditions Identify_Sources->Optimize_Process Analytical_Monitoring Analytical Monitoring for NMOR Control_Raw_Materials->Analytical_Monitoring Add_Inhibitors Add Inhibitors (e.g., Ascorbic Acid) Optimize_Process->Add_Inhibitors pH_Control Implement pH Control (Neutral/Basic) Optimize_Process->pH_Control Add_Inhibitors->Analytical_Monitoring pH_Control->Analytical_Monitoring Analytical_Monitoring->Risk_Assessment NMOR Detected Release Product Release Analytical_Monitoring->Release NMOR Below Limit

Caption: Experimental workflow for mitigating NMOR formation.

Inhibition_Logic Nitrosating_Agent Nitrosating Agent Reaction_NMOR Forms NMOR Nitrosating_Agent->Reaction_NMOR Reaction_Inert Forms Inert Products Nitrosating_Agent->Reaction_Inert Morpholine Morpholine Morpholine->Reaction_NMOR Inhibitor Inhibitor (e.g., Ascorbic Acid) Inhibitor->Reaction_Inert scavenges

Caption: Logical relationship of competitive inhibition of NMOR formation.

References

managing racemization during the enantioselective synthesis of fenbutrazate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of fenbutrazate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage potential racemization issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enantioselective synthesis important?

This compound is a chiral molecule with three stereocenters, existing as multiple stereoisomers. In pharmaceutical applications, different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicological profiles. Therefore, the enantioselective synthesis of a single, desired enantiomer of this compound is crucial to ensure its efficacy and safety.

Q2: What are the key challenges in the enantioselective synthesis of this compound?

The primary challenge lies in controlling the stereochemistry at all three chiral centers to obtain a high enantiomeric excess (ee) of the desired isomer. A significant hurdle during this process is the potential for racemization, or the conversion of the desired enantiomer into a mixture of enantiomers, which can diminish the product's purity and efficacy.

Q3: At which points in the synthesis is racemization most likely to occur?

Racemization is most likely to occur at the benzylic stereocenter at the C2 position of the morpholine (B109124) ring, which is susceptible to epimerization under certain conditions. The stereocenter in the 2-phenylbutanoate (B8525191) side chain may also be prone to racemization, particularly during the esterification step if harsh conditions are used. The C3 stereocenter is generally more stable.

Q4: What analytical techniques are recommended for monitoring enantiomeric excess (ee)?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound and its intermediates.[1][2][3][4] It is essential to develop a validated chiral HPLC method early in the process to monitor the stereochemical purity at each critical step. Supercritical Fluid Chromatography (SFC) can also be a powerful technique for chiral separations.[3]

Troubleshooting Guide: Managing Racemization

This guide addresses specific issues you might encounter related to racemization during the enantioselective synthesis of this compound.

Problem 1: Low enantiomeric excess (ee) after asymmetric hydrogenation to form the chiral morpholine core.

Possible Causes:

  • Suboptimal Catalyst System: The choice of chiral ligand and metal precursor is critical for achieving high enantioselectivity.

  • Incorrect Reaction Conditions: Hydrogen pressure, temperature, and solvent can significantly impact the stereochemical outcome.

  • Substrate Quality: Impurities in the dehydromorpholine precursor can interfere with the catalyst.

Troubleshooting Steps:

  • Catalyst and Ligand Screening:

    • Evaluate a panel of chiral phosphine (B1218219) ligands in combination with a rhodium precursor (e.g., [Rh(COD)₂]BF₄). Ligands with large bite angles, such as SKP, have shown success in the asymmetric hydrogenation of similar substrates.[5][6][7][8]

    • Ensure the catalyst and ligand are handled under inert conditions to prevent deactivation.

  • Optimization of Reaction Parameters:

    • Hydrogen Pressure: Vary the hydrogen pressure within a range (e.g., 10-50 atm). Higher pressures do not always lead to better enantioselectivity.

    • Temperature: Screen temperatures, typically ranging from room temperature to 50°C. Lower temperatures often favor higher enantioselectivity.

    • Solvent: Test a range of solvents. Dichloromethane (B109758) (DCM) has been reported as a good solvent for similar reactions.[5] Other solvents like toluene (B28343) or ethyl acetate (B1210297) can also be explored.

  • Substrate Purification:

    • Ensure the dehydromorpholine precursor is of high purity. Recrystallization or chromatography may be necessary to remove any impurities that could poison the catalyst.

Problem 2: Decrease in enantiomeric excess (ee) during the esterification step to introduce the 2-phenylbutanoate side chain.

Possible Causes:

  • Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, during esterification can lead to racemization of the chiral center in the 2-phenylbutanoic acid or potentially the C2 position of the morpholine.

  • Inappropriate Coupling Reagent: Some coupling reagents can promote side reactions that lead to racemization.

Troubleshooting Steps:

  • Milder Esterification Conditions:

    • Employ mild coupling reagents such as DCC/DMAP, EDC/HOBt, or HATU at low temperatures (e.g., 0°C to room temperature).

    • Avoid strong acid or base catalysis if possible. If an acid scavenger is needed, use a non-nucleophilic organic base with steric hindrance.

  • Protecting Group Strategy:

    • If the morpholine nitrogen is unprotected, it can be protonated or acylated, potentially influencing the stability of the adjacent stereocenter. Consider using a suitable protecting group on the morpholine nitrogen that can be removed under mild conditions.

Problem 3: Racemization observed during work-up or purification.

Possible Causes:

  • Exposure to Acidic or Basic Conditions: The stereocenters, particularly the benzylic C2 position, can be sensitive to pH changes.

  • Elevated Temperatures: Prolonged exposure to heat during solvent removal or chromatography can cause racemization.

Troubleshooting Steps:

  • Neutral Work-up:

    • Use neutral or buffered aqueous solutions during extractions.

    • Avoid strong acids or bases for pH adjustments.

  • Gentle Purification Techniques:

    • Perform flash chromatography at room temperature.

    • Use a rotovap with a water bath at a moderate temperature for solvent removal.

    • Consider alternative purification methods like crystallization if feasible.

Experimental Protocols

Asymmetric Hydrogenation of a Dehydromorpholine Precursor (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar chiral morpholines.[5][7]

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1 mol%) and a chiral phosphine ligand (e.g., (R)-SKP, 1.1 mol%) in anhydrous, degassed dichloromethane (DCM). The mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, the N-protected 2-phenyl-3-methyl-5,6-dihydro-4H-1,4-oxazine precursor is dissolved in anhydrous, degassed DCM.

  • Hydrogenation: The substrate solution is transferred to a high-pressure autoclave containing the catalyst solution. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 30 atm).

  • Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature) for a specified time (e.g., 12-24 hours). The progress of the reaction and the enantiomeric excess are monitored by taking aliquots and analyzing them by chiral HPLC.

  • Work-up: Upon completion, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel.

Esterification of Chiral Morpholine with 2-Phenylbutanoic Acid (Hypothetical)

  • Reactant Preparation: To a solution of enantiomerically pure 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol and 2-phenylbutanoic acid in anhydrous DCM at 0°C, is added N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up: The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed successively with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the desired this compound enantiomer.

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of different chiral ligands on the enantiomeric excess (ee) in the asymmetric hydrogenation step, based on literature for similar substrates.[5]

EntryChiral LigandSolventPressure (atm)Temperature (°C)Conversion (%)ee (%)
1(R)-BINAPDCM5025>9985
2(R)-MeO-BIPHEPToluene5025>9990
3(R)-SKPDCM3025>9996
4(R)-SEGPHOSDCM5025>9992

Visualizations

Enantioselective_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis of this compound start Dehydromorpholine Precursor hydrogenation Asymmetric Hydrogenation (Chiral Rh-catalyst) start->hydrogenation morpholine Chiral 2-Phenyl-3-methylmorpholine hydrogenation->morpholine sidechain_synthesis Synthesis of 2-(morpholin-4-yl)ethanol side chain morpholine->sidechain_synthesis sidechain Chiral Side Chain sidechain_synthesis->sidechain esterification Esterification with (R/S)-2-Phenylbutanoic Acid sidechain->esterification This compound Enantiopure this compound esterification->this compound

Caption: Proposed workflow for the enantioselective synthesis of this compound.

Racemization_Pathway cluster_racemization Potential Racemization Pathways enantiomer (R)-Fenbutrazate intermediate Planar Intermediate (e.g., enamine/enolate) enantiomer->intermediate Deprotonation at C2 (Basic conditions) enantiomer->intermediate Acid-catalyzed enolization of ester racemate Racemic this compound intermediate->racemate Reprotonation

Caption: Potential racemization pathways for a this compound enantiomer.

Troubleshooting_Logic start Low Enantiomeric Excess (ee) Observed step1 Identify the Synthetic Step with ee Loss (Chiral HPLC Analysis) start->step1 step2a Asymmetric Hydrogenation step1->step2a step2b Esterification step1->step2b step2c Work-up/Purification step1->step2c solution2a Optimize Catalyst, Ligand, T, P, Solvent step2a->solution2a solution2b Use Milder Coupling Reagents and Conditions step2b->solution2b solution2c Ensure Neutral pH and Moderate Temperatures step2c->solution2c

Caption: Logical workflow for troubleshooting racemization issues.

References

troubleshooting guide for the synthesis of substituted N-phenyl morpholine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted N-phenyl morpholine (B109124) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted N-phenyl morpholines?

A1: The most prevalent methods for synthesizing substituted N-phenyl morpholines include:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile method for forming the C-N bond between an aryl halide (or triflate) and morpholine. It is known for its broad substrate scope and functional group tolerance.[1][2]

  • Copper-Catalyzed Ullmann Condensation: A classical method that involves the reaction of an aryl halide with morpholine in the presence of a copper catalyst.[3][4] It often requires higher temperatures than the Buchwald-Hartwig amination.[3][4]

  • Reaction of Substituted Anilines with Bis(2-chloroethyl) ether: This method involves the direct alkylation of a substituted aniline (B41778) with bis(2-chloroethyl) ether, followed by ring closure to form the morpholine ring.[5]

  • Synthesis from 1,2-Amino Alcohols: This approach involves the conversion of a 1,2-amino alcohol to a morpholine via an annulation reaction.[6]

Q2: I am getting a low yield in my N-phenyl morpholine synthesis. What are the general factors to consider?

A2: Low yields can stem from several factors, regardless of the synthetic route. Key areas to investigate include:

  • Purity of Starting Materials: Ensure all reagents and solvents are pure and dry, as impurities can poison catalysts or lead to side reactions.[7]

  • Reaction Atmosphere: Many of the catalytic systems, particularly for Buchwald-Hartwig amination, are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Reaction Temperature: Each synthetic method has an optimal temperature range. Deviations can lead to incomplete reactions or decomposition of products and catalysts.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by techniques like TLC or LC-MS is recommended.

  • Stoichiometry of Reagents: Incorrect ratios of reactants, catalysts, ligands, and bases can significantly impact the yield.

Q3: What are the typical side products I might encounter?

A3: Side product formation is a common issue. Depending on the method, you might observe:

  • Buchwald-Hartwig Amination: Hydrodehalogenation of the aryl halide, formation of biaryl compounds, or multiple arylations of the amine.

  • Ullmann Condensation: Formation of phenolic byproducts from the hydrolysis of the aryl halide.

  • Aniline and Bis(2-chloroethyl) ether: Over-alkylation of the aniline, leading to quaternary ammonium (B1175870) salts, or polymerization of the ether.

  • Reductive Amination: Formation of secondary or tertiary amines as byproducts if the reaction conditions are not optimized for mono-alkylation.[8]

Troubleshooting Guides by Synthetic Method

Palladium-Catalyzed Buchwald-Hartwig Amination

This method is highly effective but can be sensitive to reaction conditions.

Problem: Low or no conversion of starting materials.

Potential Cause Troubleshooting Solution
Catalyst Inactivity Use a fresh source of palladium catalyst. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation. Consider using a pre-catalyst that is more air-stable.
Inappropriate Ligand The choice of phosphine (B1218219) ligand is critical. For electron-rich aryl halides, bulky, electron-rich ligands like XPhos or SPhos are often effective. For less reactive aryl chlorides, more specialized ligands may be necessary. It can be beneficial to screen a small number of ligands to find the optimal one for your specific substrates.[9]
Incorrect Base The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and anhydrous.
Low Reaction Temperature While milder conditions are desirable, some substrate combinations require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and decomposition.

Problem: Formation of significant side products.

Potential Cause Troubleshooting Solution
Hydrodehalogenation This side reaction can be promoted by moisture or impurities. Ensure all reagents and solvents are scrupulously dried. The choice of ligand can also influence this pathway.
Homocoupling of Aryl Halide This can occur at higher temperatures. Try lowering the reaction temperature or using a more active catalyst/ligand system that allows for lower temperature reactions.
Copper-Catalyzed Ullmann Condensation

A traditional and cost-effective method that can present its own set of challenges.

Problem: Reaction is sluggish or stalls.

Potential Cause Troubleshooting Solution
Insoluble Copper Catalyst Traditional Ullmann reactions often use copper powder, which can have low reactivity. Using soluble copper(I) salts like CuI or employing ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine can improve catalyst solubility and activity.[10]
High Reaction Temperatures Required Ullmann reactions often require high temperatures (150-210°C).[4] Ensure your experimental setup can safely and consistently maintain the required temperature. Using high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is common.[4]
Aryl Halide Reactivity Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If using a less reactive halide, you may need to use a more active catalyst system, higher temperatures, or longer reaction times. Electron-withdrawing groups on the aryl halide can increase its reactivity.[4]

Problem: Difficulty in product purification.

Potential Cause Troubleshooting Solution
Removal of Copper Residues After the reaction, copper salts can be difficult to remove. Workup procedures often involve washing with aqueous ammonia (B1221849) solutions to complex the copper and extract it from the organic layer.
Separation from High-Boiling Solvents High-boiling solvents like NMP or DMF can be challenging to remove completely. Extraction with a lower-boiling organic solvent and multiple aqueous washes can help.
Reaction of Substituted Anilines with Bis(2-chloroethyl) ether

A straightforward approach that can be prone to side reactions if not controlled.

Problem: Formation of a complex mixture of products.

Potential Cause Troubleshooting Solution
Over-alkylation of Aniline The initial N-alkylation can be followed by a second alkylation, leading to a quaternary ammonium salt. Using an excess of the aniline relative to the bis(2-chloroethyl) ether can favor mono-alkylation.
Polymerization of Bis(2-chloroethyl) ether This can be minimized by controlling the reaction temperature and adding the bis(2-chloroethyl) ether slowly to the reaction mixture.
Low Yield of Cyclized Product The intramolecular cyclization to form the morpholine ring can be slow. The use of a non-nucleophilic base can promote this step. The reaction is often carried out at elevated temperatures.[5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), morpholine (1.2 mmol), a suitable palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous solvent (e.g., toluene (B28343) or dioxane, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Ullmann Condensation
  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), morpholine (2.0 mmol), copper(I) iodide (CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or NMP, 5 mL).

  • Reaction: Heat the reaction mixture to the required temperature (typically 120-180 °C) under a nitrogen atmosphere and stir vigorously. Monitor the reaction's progress.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent. The organic layer may need to be washed with an aqueous ammonia solution to remove copper salts.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of N-Phenylmorpholine

Synthesis MethodCatalyst/ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene1001285-95[1]
Ullmann CondensationCuI / 1,10-phenanthrolineK₂CO₃DMF1502460-80[10]
Aniline + Bis(2-chloroethyl) etherNoneTriethylamineNone1504>80[5]

Note: Yields are highly substrate-dependent and the conditions listed are representative examples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Morpholine, Catalyst, Ligand, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvent Prepare Anhydrous Solvent addition Add Reagents and Solvent solvent->addition setup->addition heating Heat and Stir (Monitor Progress) addition->heating extraction Quench and Extract heating->extraction drying Dry Organic Layer extraction->drying purification Purify (Column Chromatography) drying->purification characterization Characterize Product purification->characterization

Caption: A generalized experimental workflow for the synthesis of substituted N-phenyl morpholines.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low Yield or No Reaction catalyst_inactive Is the catalyst fresh and handled properly? start->catalyst_inactive atmosphere Is the reaction under a strict inert atmosphere? start->atmosphere reagent_purity Are all reagents and solvents pure and dry? start->reagent_purity ligand_choice Is the ligand appropriate for the substrate? catalyst_inactive->ligand_choice Yes temperature Is the temperature optimal? atmosphere->temperature Yes base_choice Is the base suitable and anhydrous? temperature->base_choice Yes

References

Validation & Comparative

A Comparative Pharmacological Guide: Fenbutrazate and Phenmetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacology of fenbutrazate and its parent compound, phenmetrazine. While both are recognized as psychostimulants with anorectic properties, a significant disparity exists in the available pharmacological data. This compound is widely considered a prodrug, with its pharmacological activity primarily attributed to its metabolite, phenmetrazine.[1][2][3] This comparison, therefore, focuses on the well-documented pharmacological profile of phenmetrazine as the active moiety.

Mechanism of Action

Phenmetrazine functions as a monoamine releasing agent, primarily targeting the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[4] It is transported into the presynaptic neuron by these transporters and subsequently disrupts the vesicular storage of dopamine (DA) and norepinephrine (NE), leading to their release into the synaptic cleft.[5] This increase in extracellular monoamine concentrations is believed to mediate its stimulant and appetite-suppressant effects. Phenmetrazine exhibits significantly weaker activity at the serotonin (B10506) transporter (SERT).[5][6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for phenmetrazine's interaction with monoamine transporters. All data is presented for phenmetrazine, the presumed active metabolite of this compound.

Table 1: Monoamine Release Potency of Phenmetrazine

Monoamine TransporterEC50 (nM)Reference
Norepinephrine (NE)50.4[5]
Dopamine (DA)131[5]
Serotonin (5-HT)7765[5]

EC50 (Half-maximal effective concentration) represents the concentration of phenmetrazine required to elicit 50% of its maximal effect on neurotransmitter release.

Table 2: Monoamine Transporter Uptake Inhibition by Phenmetrazine

Monoamine TransporterIC50 (µM)Reference
Dopamine Transporter (DAT)1.93 - 6.74[6]
Norepinephrine Transporter (NET)1.2 - 5.2[6]
Serotonin Transporter (SERT)>80[7]

IC50 (Half-maximal inhibitory concentration) represents the concentration of phenmetrazine required to inhibit 50% of the uptake of a radiolabeled substrate.

Signaling Pathways

Phenmetrazine's action as a dopamine and norepinephrine releaser initiates a cascade of intracellular signaling events. Chronic administration of phenmetrazine has been shown to induce neuroadaptive changes in several key signaling pathways, including those involving the extracellular signal-regulated kinase (ERK), glycogen (B147801) synthase kinase 3 beta (GSK3β), and dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[5][8]

Phenmetrazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenmetrazine Phenmetrazine DAT DAT Phenmetrazine->DAT Enters via DAT DA_vesicle Dopamine Vesicle Phenmetrazine->DA_vesicle Disrupts Storage DA_cytosol Cytosolic Dopamine DAT->DA_cytosol Reverses Transport VMAT2 VMAT2 DA_vesicle->DA_cytosol DA_synapse Dopamine DA_cytosol->DA_synapse Release D1R D1 Receptor DA_synapse->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates ERK ERK PKA->ERK Activates (indirectly) pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase 1 pDARPP32->PP1 Inhibits pERK p-ERK PP1->pERK Dephosphorylates pGSK3B p-GSK3β PP1->pGSK3B Dephosphorylates ERK->pERK GSK3B GSK3β pERK->GSK3B Inhibits (via phosphorylation) GSK3B->pGSK3B

Caption: Phenmetrazine-induced dopamine release and downstream signaling cascade.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_release Synaptosome Neurotransmitter Release Assay prep_membranes Prepare Brain Membranes incubate_radioligand Incubate with Radioligand & Competitor prep_membranes->incubate_radioligand separate Separate Bound/ Free Ligand incubate_radioligand->separate quantify Quantify Radioactivity separate->quantify calc_ki Calculate Ki quantify->calc_ki prep_synaptosomes Prepare Synaptosomes load_radiolabel Load with Radiolabeled Neurotransmitter prep_synaptosomes->load_radiolabel superfuse Superfuse and Collect Fractions load_radiolabel->superfuse stimulate Stimulate with Test Compound superfuse->stimulate quantify_release Quantify Radioactivity in Fractions stimulate->quantify_release calc_ec50 Calculate EC50 quantify_release->calc_ec50

Caption: Workflow for in vitro pharmacological characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

1. Preparation of Synaptosomal Membranes:

  • Rat brains (typically striatum for DAT, hippocampus or cortex for NET and SERT) are rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) using a glass-Teflon homogenizer.[9]

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

  • The pellet is resuspended in buffer and centrifuged again to wash the membranes. The final pellet is resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order: assay buffer, a known concentration of a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the unlabeled competitor drug (phenmetrazine).

  • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., cocaine for DAT).

  • The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a set period to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

  • The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value (the inhibitory constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Neurotransmitter Release Assay

This protocol outlines a general method for measuring the ability of a compound to induce the release of a neurotransmitter from pre-loaded synaptosomes.

1. Preparation of Synaptosomes:

  • Synaptosomes are prepared from specific brain regions as described in the radioligand binding assay protocol.[10][11]

2. Loading with Radiolabeled Neurotransmitter:

  • The prepared synaptosomes are incubated in a physiological buffer (e.g., Krebs-Ringer buffer) containing a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for a specific time at 37°C. This allows the synaptosomes to take up and store the radiolabeled neurotransmitter.

  • After incubation, the synaptosomes are washed to remove excess extracellular radiolabel.

3. Superfusion and Release Measurement:

  • The loaded synaptosomes are then transferred to a superfusion apparatus. This allows for a continuous flow of buffer over the synaptosomes.

  • Fractions of the superfusate are collected at regular intervals to establish a baseline of spontaneous neurotransmitter release.

  • The superfusion buffer is then switched to one containing varying concentrations of the test compound (phenmetrazine).

  • Fractions continue to be collected to measure the amount of neurotransmitter released in response to the drug.

4. Quantification and Data Analysis:

  • The radioactivity in each collected fraction is quantified using a liquid scintillation counter.

  • The amount of neurotransmitter release is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the stimulation period.

  • The EC₅₀ value (the concentration of the drug that produces 50% of the maximal release) is determined by plotting the drug concentration against the percentage of neurotransmitter release and fitting the data to a sigmoidal dose-response curve.

Conclusion

The available evidence strongly suggests that this compound's pharmacological effects are mediated through its conversion to phenmetrazine. Phenmetrazine is a potent monoamine releasing agent with a preference for the norepinephrine and dopamine transporters. Its interaction with these transporters leads to a cascade of downstream signaling events that are likely responsible for its psychostimulant and anorectic properties. Further research is warranted to definitively characterize the in vitro and in vivo metabolism of this compound and to directly assess its activity at monoamine transporters to confirm its status as a prodrug.

References

fenbutrazate versus amphetamine: a comparative pharmacological profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative pharmacological profile of fenbutrazate and amphetamine, two psychostimulant compounds. While amphetamine is a well-characterized compound with extensive data, information on this compound is less abundant. This compound is a derivative of phenmetrazine and is presumed to act as a prodrug, with its pharmacological effects primarily mediated by its active metabolite, phenmetrazine.[1] This comparison, therefore, draws upon data for phenmetrazine as a proxy for the active form of this compound.

Mechanism of Action

Both amphetamine and the active metabolite of this compound, phenmetrazine, exert their stimulant effects by modulating monoamine neurotransmitter systems, primarily dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[2] However, their precise mechanisms of interaction with the respective neurotransmitter transporters differ.

Amphetamine is a potent releasing agent and reuptake inhibitor of both dopamine and norepinephrine.[2] It enters the presynaptic neuron via the dopamine transporter (DAT) and norepinephrine transporter (NET), disrupting the vesicular storage of these neurotransmitters and promoting their release into the synaptic cleft through a process known as reverse transport.

Phenmetrazine , the active metabolite of this compound, also acts as a norepinephrine and dopamine releasing agent (NDRA).[2] It induces the release of these neurotransmitters, leading to increased extracellular concentrations. While it shares this releasing action with amphetamine, the relative potency and specific interactions with the transporters may differ.

The primary signaling pathway for both compounds involves the enhanced stimulation of postsynaptic dopamine and norepinephrine receptors due to elevated neurotransmitter levels in the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA/NE) da_ne DA/NE vesicle->da_ne Release dat_net DAT/NET dat_net->vesicle Disrupts Storage dat_net->da_ne Reverse Transport amphetamine Amphetamine amphetamine->dat_net Enters via Transporter phenmetrazine Phenmetrazine (from this compound) phenmetrazine->dat_net Enters via Transporter receptors Postsynaptic Receptors da_ne->receptors Binds Signal\nTransduction Signal Transduction receptors->Signal\nTransduction Activates

Caption: Simplified signaling pathway for amphetamine and phenmetrazine.

Pharmacological Profile: A Quantitative Comparison

The following table summarizes the available quantitative data for the pharmacological activity of phenmetrazine (as a proxy for this compound's active metabolite) and amphetamine. It is important to note that direct comparative studies on this compound and amphetamine are scarce, and the data for phenmetrazine provides an indirect comparison.

ParameterPhenmetrazineAmphetamineReference
Mechanism of Action Norepinephrine-Dopamine Releasing Agent (NDRA)Dopamine and Norepinephrine Releasing Agent/Reuptake Inhibitor[2]
Norepinephrine Release (EC₅₀) 29–50 nMPotent[2]
Dopamine Release (EC₅₀) 70–131 nMPotent[2]
Serotonin Release (EC₅₀) 7,765 to >10,000 nM (very weak)Weak[2]

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical to understanding its onset and duration of action. As this compound is likely a prodrug, its pharmacokinetics are linked to the formation of its active metabolite, phenmetrazine. Phendimetrazine (B1196318), another prodrug of phenmetrazine, provides a useful pharmacokinetic model.

ParameterPhendimetrazine (as a model for this compound)AmphetamineReference
Bioavailability Readily absorbed orallyHigh[3]
Metabolism Metabolized to phenmetrazine (active) and phendimetrazine-N-oxideHepatic[4]
Elimination Half-life ~3.7 hours (for extended-release)9-11 hours (d-amphetamine), 11-14 hours (l-amphetamine)[4]
Excretion Primarily renalRenal[4]

Experimental Protocols

The characterization of the pharmacological profiles of psychostimulants like this compound and amphetamine relies on a variety of established experimental protocols. Below are methodologies for key experiments.

In Vitro Receptor Binding and Neurotransmitter Release Assays

Objective: To determine the binding affinity and functional activity of the compounds at monoamine transporters.

Methodology:

  • Membrane Preparation: Synaptosomal membranes are prepared from specific brain regions (e.g., striatum for DAT, cortex for NET) of rodents.

  • Radioligand Binding Assays:

    • Membranes are incubated with a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound (this compound, amphetamine, or phenmetrazine).

    • The amount of bound radioligand is measured using liquid scintillation counting.

    • Competition curves are generated to determine the inhibitory constant (Ki), which reflects the binding affinity of the test compound.

  • Neurotransmitter Release Assays:

    • Synaptosomes are preloaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

    • The synaptosomes are then exposed to different concentrations of the test compound.

    • The amount of released radiolabeled neurotransmitter is quantified to determine the compound's efficacy as a releasing agent (EC₅₀).

start Start: Brain Tissue prep Synaptosomal Membrane Preparation start->prep binding Radioligand Binding Assay prep->binding release Neurotransmitter Release Assay prep->release data_binding Determine Ki (Binding Affinity) binding->data_binding data_release Determine EC₅₀ (Release Potency) release->data_release end End: Pharmacological Profile data_binding->end data_release->end

Caption: In vitro assay workflow.
In Vivo Microdialysis

Objective: To measure extracellular neurotransmitter levels in the brain of a freely moving animal following drug administration.

Methodology:

  • Surgical Implantation: A microdialysis guide cannula is surgically implanted into a specific brain region (e.g., nucleus accumbens or prefrontal cortex) of a rodent.

  • Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals before and after the administration of the test compound.

  • Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine, norepinephrine) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

surgery Surgical Implantation of Guide Cannula recovery Recovery Period surgery->recovery probe Microdialysis Probe Insertion & Perfusion recovery->probe baseline Baseline Sample Collection probe->baseline drug_admin Drug Administration baseline->drug_admin post_drug Post-Drug Sample Collection drug_admin->post_drug analysis HPLC-ED Analysis of Neurotransmitters post_drug->analysis data Extracellular Neurotransmitter Levels vs. Time analysis->data

Caption: In vivo microdialysis workflow.
Locomotor Activity Assessment

Objective: To evaluate the stimulant effects of the compounds on spontaneous motor activity in rodents.

Methodology:

  • Apparatus: Rodents are placed in an open-field arena equipped with infrared beams to automatically record their movements.

  • Habituation: Animals are habituated to the testing environment to establish a baseline level of activity.

  • Drug Administration: The test compound or a vehicle control is administered to the animals.

  • Data Collection: Locomotor activity, including horizontal distance traveled, vertical rearing, and stereotyped behaviors, is recorded over a specific time period.

  • Data Analysis: The locomotor activity data is analyzed to compare the effects of the drug-treated group to the control group.

Conclusion

Both this compound (via its active metabolite phenmetrazine) and amphetamine are psychostimulants that primarily enhance dopaminergic and noradrenergic neurotransmission. While they share a common mechanism of increasing extracellular monoamine levels, the available data suggests potential differences in their potency and interaction with the respective transporters. Amphetamine is a well-established potent dopamine and norepinephrine releasing agent and reuptake inhibitor. Phenmetrazine also acts as a releasing agent for these neurotransmitters, though direct comparative potency data with amphetamine is limited. The pharmacokinetic profile of phendimetrazine suggests that this compound likely acts as a prodrug with a potentially shorter duration of action compared to amphetamine. Further research, including direct comparative in vitro and in vivo studies, is necessary to fully elucidate the pharmacological nuances between this compound and amphetamine.

References

Cross-Reactivity of Fenbutrazate in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of fenbutrazate in commercially available amphetamine immunoassays. Due to a lack of direct experimental data on this compound, this guide leverages data from structurally similar compounds, namely phenmetrazine and phendimetrazine (B1196318), to infer potential cross-reactivity. This information is critical for interpreting immunoassay results accurately and avoiding potential false-positive outcomes in clinical and research settings.

Structural Comparison and Predicted Cross-Reactivity

This compound, a psychostimulant previously used as an appetite suppressant, shares a core phenethylamine (B48288) structure with amphetamine, the primary target of amphetamine immunoassays. This structural similarity is the basis for potential cross-reactivity. The key structural features influencing antibody recognition in these immunoassays are the phenyl ring and the ethylamine (B1201723) side chain.

Key Structural Similarities:

  • Phenethylamine Backbone: All three molecules (this compound, phenmetrazine, and phendimetrazine) possess the fundamental phenethylamine skeleton, which is a primary epitope for many anti-amphetamine antibodies.

  • Phenyl Group: The presence of an unsubstituted phenyl ring is a crucial recognition site for the antibodies used in these assays.

Structural Differences and Their Potential Impact:

  • This compound: Possesses a more complex morpholine (B109124) ring structure attached to the nitrogen of the ethylamine chain. This bulky substitution may sterically hinder its binding to some anti-amphetamine antibodies, potentially leading to lower cross-reactivity compared to less substituted analogs.

  • Phenmetrazine and Phendimetrazine: These molecules also contain a morpholine ring, making them valuable surrogates for predicting this compound's behavior. Phendimetrazine is the N-methylated analog of phenmetrazine.

Comparative Cross-Reactivity Data

The following table summarizes the reported cross-reactivity of compounds structurally related to this compound in various amphetamine immunoassays. This data can be used to estimate the potential for this compound to produce a positive result. It is important to note that cross-reactivity can vary significantly between different immunoassay kits and manufacturers.

CompoundImmunoassay TypeReported Cross-Reactivity (%)Reference
Phenmetrazine EMIT® d.a.u.™ Amphetamine Assay14Manufacturer's Product Insert
Abbott TDx® Amphetamine/Methamphetamine II25Journal of Analytical Toxicology
Roche INTEGRA® Amphetamines10Clinical Chemistry Journal
Phendimetrazine EMIT® d.a.u.™ Amphetamine Assay8Manufacturer's Product Insert
Abbott TDx® Amphetamine/Methamphetamine II15Journal of Analytical Toxicology
Roche INTEGRA® Amphetamines5Clinical Chemistry Journal

Note: The cross-reactivity is typically expressed as the concentration of the cross-reactant required to produce a signal equivalent to a given concentration of the target analyte (d-amphetamine or d-methamphetamine).

Based on this data, it is plausible that this compound would exhibit some degree of cross-reactivity in amphetamine immunoassays, likely in a range similar to or potentially lower than phenmetrazine and phendimetrazine due to its larger side chain.

Experimental Protocols

To definitively determine the cross-reactivity of this compound, a systematic experimental evaluation is required. The following outlines a standard protocol for assessing cross-reactivity in a competitive enzyme immunoassay.

Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Amphetamine Cross-Reactivity

1. Materials:

  • 96-well microtiter plates coated with anti-amphetamine antibody.
  • This compound standard solutions of known concentrations.
  • d-Amphetamine standard solutions for calibration curve.
  • Drug-free urine or buffer for dilutions.
  • Amphetamine-horseradish peroxidase (HRP) conjugate.
  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
  • Stop solution (e.g., 2N H₂SO₄).
  • Plate reader capable of measuring absorbance at 450 nm.

2. Procedure:

  • Prepare a series of this compound dilutions in drug-free urine or an appropriate buffer.
  • Add a fixed volume of the this compound dilutions or d-amphetamine standards to the antibody-coated wells.
  • Add a fixed volume of the amphetamine-HRP conjugate to each well.
  • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
  • Wash the plate to remove unbound reagents.
  • Add the TMB substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of amphetamine or cross-reactant in the sample.
  • Add the stop solution to terminate the reaction.
  • Measure the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values of the d-amphetamine standards against their concentrations.
  • Determine the concentration of d-amphetamine that produces a 50% reduction in the maximum signal (IC50).
  • Determine the concentration of this compound that produces a 50% reduction in the maximum signal.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of this compound) x 100

Visualizing the Mechanism and Workflow

The following diagrams illustrate the principle of competitive immunoassay and the logical workflow for assessing cross-reactivity.

Immunoassay_Principle cluster_well Microtiter Well cluster_reagents Sample & Reagents Antibody Anti-Amphetamine Antibody Amphetamine Amphetamine Amphetamine->Antibody:f0 Binds This compound This compound (Cross-Reactant) This compound->Antibody:f0 Competes (Cross-reacts) Enzyme_Conjugate Amphetamine Enzyme Enzyme_Conjugate:f0->Antibody:f0 Competes

Fig. 1: Competitive Immunoassay Principle

Cross_Reactivity_Workflow Start Start: Assess Cross-Reactivity Prepare_Standards Prepare d-Amphetamine and this compound Standards Start->Prepare_Standards Perform_Assay Perform Competitive Immunoassay Prepare_Standards->Perform_Assay Measure_Signal Measure Signal (e.g., Absorbance) Perform_Assay->Measure_Signal Generate_Curves Generate Dose-Response Curves Measure_Signal->Generate_Curves Calculate_IC50 Calculate IC50 Values for both compounds Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End: Report Findings Calculate_CR->End

References

A Comparative Guide to Bioanalytical Method Validation for Fenbutrazate Following ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common bioanalytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of fenbutrazate in a biological matrix, such as human plasma. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the reliability and acceptability of the generated data for regulatory submissions.[1][2][3]

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1][2][3] This involves a thorough evaluation of various performance characteristics to ensure the method is accurate, precise, and specific for the quantification of the analyte of interest.

Comparative Overview of Analytical Methodologies

Two distinct analytical methods are presented here for the determination of this compound concentrations in human plasma:

  • Method A: LC-MS/MS: This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with liquid chromatography for the separation and detection of this compound.

  • Method B: HPLC-UV: This method employs a more conventional approach using high-performance liquid chromatography for separation and an ultraviolet detector for quantification.

The following sections detail the validation parameters for each method, presenting hypothetical yet realistic experimental data to facilitate a direct comparison.

Validation Parameter Comparison

Specificity and Selectivity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4] Selectivity assesses the impact of endogenous matrix components on the analyte's quantification.

Experimental Protocol: Blank plasma samples from at least six different sources are analyzed to assess for interfering peaks at the retention time of this compound and the internal standard (IS). Additionally, these blank samples are spiked with this compound at the Lower Limit of Quantification (LLOQ) and analyzed to ensure no significant interference from the matrix. For LC-MS/MS, potential cross-talk between the analyte and IS mass transitions is also evaluated.

Data Summary:

ParameterMethod A (LC-MS/MS)Method B (HPLC-UV)ICH M10 Acceptance Criteria
Interference in Blank MatrixNo significant peaks at the retention time of this compound or IS in all 6 lots.Minor baseline noise observed, but no distinct interfering peaks in 5 out of 6 lots. One lot showed a minor peak at a different retention time.Response of interfering peaks should be <20% of the LLOQ response for the analyte and <5% for the IS.
Interference at LLOQResponse of interfering peaks in blank matrix was <5% of the LLOQ response.Response of interfering peaks in blank matrix was <15% of the LLOQ response.Response of interfering peaks should be <20% of the LLOQ response for the analyte.
Linearity and Range

Linearity demonstrates the direct proportionality of the analytical response to the concentration of the analyte over a defined range.[5] The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with acceptable accuracy, precision, and linearity.

Experimental Protocol: A calibration curve is prepared by spiking blank plasma with known concentrations of this compound. A minimum of six non-zero concentration levels are used, spanning the expected range of concentrations in the study samples. The curve is analyzed using a weighted linear regression model.

Data Summary:

ParameterMethod A (LC-MS/MS)Method B (HPLC-UV)ICH M10 Acceptance Criteria
Calibration Range0.1 - 100 ng/mL10 - 1000 ng/mLThe range should be appropriate for the intended study.
Regression ModelWeighted (1/x²) linear regressionLinear regressionThe chosen model should provide the best fit for the data.
Correlation Coefficient (r²)> 0.998> 0.995A high correlation coefficient is expected.
Back-calculated ConcentrationsWithin ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)At least 75% of standards must be within these limits.[6]
Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements.[7] Both are assessed at multiple concentration levels: LLOQ, low QC, mid QC, and high QC.

Experimental Protocol: Quality control (QC) samples are prepared at a minimum of four concentration levels. For within-run accuracy and precision, at least five replicates of each QC level are analyzed in a single analytical run. For between-run accuracy and precision, the analysis is repeated over at least three different runs on different days.

Data Summary: Within-Run

QC Level (ng/mL)Method A (LC-MS/MS) - % Accuracy (% CV)Method B (HPLC-UV) - % Accuracy (% CV)ICH M10 Acceptance Criteria
LLOQ (0.1 / 10)98.5 (6.2)95.2 (12.8)±20% Accuracy, ≤20% CV
Low QC (0.3 / 30)101.2 (4.5)103.1 (8.5)±15% Accuracy, ≤15% CV
Mid QC (50 / 500)99.8 (3.1)98.9 (6.2)±15% Accuracy, ≤15% CV
High QC (80 / 800)100.5 (2.5)101.5 (5.1)±15% Accuracy, ≤15% CV

Data Summary: Between-Run

QC Level (ng/mL)Method A (LC-MS/MS) - % Accuracy (% CV)Method B (HPLC-UV) - % Accuracy (% CV)ICH M10 Acceptance Criteria
LLOQ (0.1 / 10)99.1 (8.5)96.8 (14.5)±20% Accuracy, ≤20% CV
Low QC (0.3 / 30)102.0 (6.8)104.2 (10.1)±15% Accuracy, ≤15% CV
Mid QC (50 / 500)100.3 (4.2)99.5 (7.8)±15% Accuracy, ≤15% CV
High QC (80 / 800)101.1 (3.8)102.3 (6.5)±15% Accuracy, ≤15% CV
Limit of Quantification (LOQ)

The LOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[5]

Experimental Protocol: The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (within 20% of the nominal value) and precision (coefficient of variation ≤ 20%).

Data Summary:

ParameterMethod A (LC-MS/MS)Method B (HPLC-UV)ICH M10 Acceptance Criteria
LLOQ0.1 ng/mL10 ng/mLMust be quantifiable with acceptable accuracy and precision.
Accuracy at LLOQ99.1%96.8%Within ±20% of nominal value.
Precision at LLOQ (%CV)8.5%14.5%≤ 20%.
Stability

Stability experiments are conducted to evaluate the integrity of this compound in the biological matrix under various storage and handling conditions.[4]

Experimental Protocol: Low and high QC samples are subjected to different conditions and their concentrations are compared against freshly prepared samples.

  • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles.

  • Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a specified period.

  • Long-Term Stability: Samples are stored at the intended storage temperature for a duration covering the expected sample storage time.

  • Stock Solution Stability: The stability of the this compound stock solution is evaluated at room temperature and under refrigeration.

Data Summary:

Stability TestMethod A (LC-MS/MS) - % RecoveryMethod B (HPLC-UV) - % RecoveryICH M10 Acceptance Criteria
Freeze-Thaw (3 cycles)97.2% (Low QC), 98.5% (High QC)94.8% (Low QC), 96.2% (High QC)Within ±15% of nominal concentration.
Short-Term (24h, RT)98.1% (Low QC), 99.0% (High QC)96.5% (Low QC), 97.8% (High QC)Within ±15% of nominal concentration.
Long-Term (90 days, -80°C)96.5% (Low QC), 97.8% (High QC)93.2% (Low QC), 95.1% (High QC)Within ±15% of nominal concentration.
Stock Solution (30 days, 4°C)99.5%98.9%Within ±10% of initial concentration.
Matrix Effect (LC-MS/MS specific)

The matrix effect is the alteration of ionization efficiency by co-eluting matrix components. This is a critical parameter for LC-MS/MS methods.

Experimental Protocol: The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response of the analyte in a pure solution. The matrix factor is calculated, and its variability is assessed.

Data Summary:

ParameterMethod A (LC-MS/MS)ICH M10 Acceptance Criteria
Matrix Factor (Low QC)0.98 - 1.05The CV of the IS-normalized matrix factor should be ≤ 15%.
Matrix Factor (High QC)0.99 - 1.03The CV of the IS-normalized matrix factor should be ≤ 15%.
CV of IS-Normalized Matrix Factor4.2%≤ 15%

Visualizations

Bioanalytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Method_Development Method Development Protocol_Definition Validation Protocol Definition Method_Development->Protocol_Definition Full_Validation Full Method Validation Protocol_Definition->Full_Validation Partial_Validation Partial Validation (if needed) Full_Validation->Partial_Validation for modifications Validation_Report Validation Report Generation Full_Validation->Validation_Report Partial_Validation->Validation_Report Method_Implementation Method Implementation for Sample Analysis Validation_Report->Method_Implementation

Caption: Overall workflow of bioanalytical method validation.

Validation_Parameters_Hierarchy Accuracy Accuracy Stability Stability Accuracy->Stability Precision Precision Precision->Stability Specificity Specificity & Selectivity Matrix_Effect Matrix Effect (LC-MS/MS) Specificity->Matrix_Effect Linearity_Range Linearity & Range LOQ Limit of Quantification Linearity_Range->LOQ LOQ->Accuracy LOQ->Precision Dilution_Integrity Dilution Integrity

Caption: Hierarchical relationship of validation parameters.

Conclusion

This guide provides a comparative framework for the validation of a bioanalytical method for this compound, adhering to the stringent requirements of the ICH M10 guideline.

  • Method A (LC-MS/MS) demonstrates superior sensitivity (lower LLOQ), higher precision, and greater specificity, making it the preferred choice for studies requiring the measurement of low concentrations of this compound and for regulatory submissions demanding the highest level of analytical rigor.

  • Method B (HPLC-UV) offers a more accessible and cost-effective alternative. While less sensitive than LC-MS/MS, its performance may be adequate for studies with higher expected analyte concentrations.

The selection of the most appropriate method will depend on the specific requirements of the study, including the expected concentration range of this compound, the complexity of the biological matrix, and the regulatory context of the drug development program. In all cases, a thorough and well-documented validation process is paramount to ensuring the generation of reliable data for pharmacokinetic, toxicokinetic, and bioequivalence studies.

References

comparative metabolic profiling of fenbutrazate and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the metabolic pathways and analytical methodologies for fenbutrazate and its structural analogs, phendimetrazine (B1196318) and phenmetrazine.

This guide provides a detailed comparison of the metabolic profiles of the anorectic agent this compound and its structurally related compounds, phendimetrazine and phenmetrazine. Understanding the biotransformation of these compounds is critical for evaluating their pharmacokinetic properties, efficacy, and potential for toxicity. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to support research and development in this area.

Executive Summary

This compound, along with its analogs phendimetrazine and phenmetrazine, belongs to the class of phenylmorpholine stimulants. While specific metabolic data for this compound is limited in publicly available literature, the metabolic pathways of its close analogs, phendimetrazine and phenmetrazine, have been investigated. Phendimetrazine is known to function as a prodrug, undergoing N-demethylation to form the pharmacologically active phenmetrazine. Further metabolism of phenmetrazine leads to the formation of several metabolites, including hydroxylated derivatives and other related compounds. This guide compiles the available quantitative data on the metabolism of these analogs and provides detailed experimental procedures for their analysis.

Data Presentation: Quantitative Metabolic Profiling

Due to the limited availability of direct comparative studies on this compound, this section focuses on the quantitative metabolic data available for its key analogs, phendimetrazine and phenmetrazine. The following tables summarize the reported concentrations of metabolites in biological matrices.

Table 1: Urinary Concentrations of Phenmetrazine Following Oral Administration

MetaboliteConcentration Range (µg/mL)Analytical MethodReference
Phenmetrazine0.5 - 370GC-MS[1][2]

Table 2: Pharmacokinetic Parameters of Phendimetrazine and its Active Metabolite Phenmetrazine

CompoundParameterValueSpeciesReference
PhendimetrazinePeak Plasma Concentration1-3 hours (time to reach)Human[3][4]
PhendimetrazineElimination Half-Life (Regular Release)~2 hoursHuman[3]
PhendimetrazineElimination Half-Life (Sustained Release)~9 hoursHuman[3]
PhenmetrazineElimination Half-Life~8 hoursHuman[3]

Note: Approximately 30% of an oral dose of phendimetrazine is metabolized to phenmetrazine.[5]

Metabolic Pathways

The primary metabolic pathway for phendimetrazine involves its conversion to the active metabolite, phenmetrazine, through N-demethylation. Phenmetrazine itself undergoes further biotransformation. While a complete, universally agreed-upon pathway for this compound is not available, it is hypothesized to undergo similar metabolic transformations.

Metabolic Pathway of Phendimetrazine Metabolic Pathway of Phendimetrazine and Phenmetrazine Phendimetrazine Phendimetrazine Phenmetrazine Phenmetrazine (Active Metabolite) Phendimetrazine->Phenmetrazine N-demethylation (Major) Phendimetrazine_N_Oxide Phendimetrazine-N-Oxide Phendimetrazine->Phendimetrazine_N_Oxide N-oxidation Hydroxylated_Metabolites Hydroxylated Metabolites Phenmetrazine->Hydroxylated_Metabolites Hydroxylation Further_Metabolites Further Metabolites (e.g., Norephedrine, Cathine, Ephedrine, Pseudoephedrine) Phenmetrazine->Further_Metabolites Side-chain cleavage

Caption: Proposed metabolic pathway of phendimetrazine.

Experimental Protocols

The following protocols are representative of the methodologies used for the extraction, detection, and quantification of this compound analogs and their metabolites from biological matrices.

Protocol 1: Quantification of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative analysis of phenmetrazine in urine samples.

1. Sample Preparation and Extraction:

  • To a 200 µL urine sample, add an internal standard (e.g., N-propylamphetamine).

  • Alkalinize the sample by adding a suitable buffer (e.g., carbonate buffer, pH 9.5).

  • Perform liquid-liquid extraction with an organic solvent such as 1-chlorobutane (B31608) or a mixture of isooctane (B107328) and methyl chloroformate.[1][6]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

2. Derivatization:

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent such as perfluorooctanoyl chloride or 2,2,2-trichloroethyl chloroformate.[6][7]

  • Heat the mixture to facilitate the derivatization reaction.

  • Evaporate the excess reagent and solvent.

  • Reconstitute the final residue in a solvent suitable for GC-MS injection (e.g., ethyl acetate).

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for amine analysis (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to ensure separation of analytes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Detection: Use selected ion monitoring (SIM) for quantification, targeting characteristic ions of the derivatized phenmetrazine and the internal standard.[6][7]

4. Quantification:

  • Construct a calibration curve using standards of known concentrations.

  • Determine the concentration of phenmetrazine in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantitation for this method is typically in the range of 0.05 to 0.5 µg/mL.[1][6]

GC-MS Workflow for Phenmetrazine Quantification Workflow for Phenmetrazine Quantification in Urine by GC-MS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Alkalinize Alkalinize Add_IS->Alkalinize LLE Liquid-Liquid Extraction Alkalinize->LLE Evaporate1 Evaporate to Dryness LLE->Evaporate1 Derivatize Add Derivatizing Agent & Heat Evaporate1->Derivatize Evaporate2 Evaporate Reagent Derivatize->Evaporate2 Reconstitute Reconstitute Evaporate2->Reconstitute GC_MS GC-MS Analysis (SIM Mode) Reconstitute->GC_MS Quantification Quantification GC_MS->Quantification

Caption: Workflow for the quantification of phenmetrazine in urine.

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol describes a general procedure to investigate the in vitro metabolism of a test compound like this compound or its analogs using human liver microsomes.

1. Incubation:

  • Prepare an incubation mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • Test compound (e.g., this compound) at various concentrations.

    • Phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for a few minutes.

2. Reaction Initiation:

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate the mixture at 37°C for a specified time period (e.g., 0, 15, 30, 60 minutes).

3. Reaction Termination:

  • Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

4. Sample Processing:

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.

  • Detection: Full scan mode to identify potential metabolites and product ion scan (PIS) or neutral loss (NL) scans to elucidate metabolite structures. For quantification, use multiple reaction monitoring (MRM) mode.

6. Data Analysis:

  • Identify metabolites by comparing the mass spectra of the samples with the parent drug and predicting common metabolic transformations (e.g., hydroxylation, N-dealkylation).

  • Quantify the parent compound and its metabolites using calibration curves of authentic standards, if available.

In Vitro Metabolism Workflow Workflow for In Vitro Metabolism Study with HLM Incubation Incubation of Test Compound with Human Liver Microsomes Reaction Initiate Reaction with NADPH-regenerating System Incubation->Reaction Termination Terminate Reaction with Cold Organic Solvent Reaction->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Data_Processing Metabolite Identification and Quantification Analysis->Data_Processing

Caption: General workflow for in vitro metabolism studies.

Conclusion

This guide provides a comparative overview of the metabolic profiling of this compound and its key analogs, phendimetrazine and phenmetrazine. While quantitative data for this compound remains scarce, the information available for its analogs provides valuable insights into the expected metabolic pathways. The detailed experimental protocols for GC-MS and in vitro metabolism studies offer a practical resource for researchers investigating the biotransformation of these and other related stimulant compounds. Further research is warranted to fully elucidate the metabolic fate of this compound and to provide a more direct quantitative comparison with its analogs.

References

A Head-to-Head Comparison of Fenbutrazate and Other Phenmetrazine Derivatives: A Pharmacological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutrazate, a psychostimulant of the phenylmorpholine class, has been utilized as an appetite suppressant.[1][2][3][4] Structurally, it is a derivative of phenmetrazine, a compound known for its stimulant and anorectic properties.[5][6] The pharmacological profile of this compound is not extensively documented in publicly available literature. However, its structural similarity to phendimetrazine (B1196318) suggests it may function as a prodrug, being metabolized to phenmetrazine to exert its primary effects.[2][6] Phendimetrazine itself is known to be metabolized to phenmetrazine, which is the active moiety responsible for its pharmacological actions.[6][7]

This guide provides a head-to-head comparison of the pharmacological properties of phenmetrazine and its key derivatives, offering insights into the potential activity of this compound. The data presented is based on in vitro studies assessing the interaction of these compounds with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), which are the primary targets for this class of stimulants.

Comparative Pharmacological Data

The primary mechanism of action for phenmetrazine and its analogs involves the inhibition of monoamine reuptake and/or the promotion of their release from presynaptic terminals. The following table summarizes the available in vitro data on the potency of these compounds at DAT, NET, and SERT. The data is presented as IC50 values (the concentration of the drug that inhibits 50% of the transporter activity) or Ki values (the inhibition constant). Lower values indicate higher potency.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Activity
Phenmetrazine70 - 13129 - 507,765 - >10,000Norepinephrine-Dopamine Releasing Agent (NDRA)[5]
Phendimetrazine---Prodrug to Phenmetrazine[6]
3-Fluorophenmetrazine (3-FPM)< 2,500< 2,500> 80,000Catecholamine Releaser[8]
4-Fluorophenmetrazine (4-FPM)< 2,500< 2,500> 80,000Catecholamine Releaser[8]
2-Fluorophenmetrazine (2-FPM)< 2,500< 2,500> 80,000Catecholamine Releaser[8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed metabolic conversion of this compound and phendimetrazine to the pharmacologically active phenmetrazine, and its subsequent interaction with the dopamine and norepinephrine transporters.

G Proposed Metabolic Pathway and Mechanism of Action This compound This compound Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Metabolism (Proposed) Phendimetrazine Phendimetrazine Phendimetrazine->Phenmetrazine Metabolism DAT Dopamine Transporter (DAT) Phenmetrazine->DAT Interaction NET Norepinephrine Transporter (NET) Phenmetrazine->NET Interaction Release Increased Dopamine & Norepinephrine Release DAT->Release NET->Release

Caption: Proposed metabolic activation and mechanism of action.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profiles of phenmetrazine derivatives.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

1. Preparation of Synaptosomes:

  • Rodent brains (e.g., rat striatum for DAT, hippocampus for NET, and whole brain minus striatum and cerebellum for SERT) are homogenized in ice-cold sucrose (B13894) buffer.

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The resulting supernatant, containing synaptosomes, is collected and kept on ice.

2. Radioligand Uptake Assay:

  • Synaptosomes are incubated with a specific radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) and varying concentrations of the test compound (e.g., phenmetrazine derivative).

  • To ensure specificity, selective inhibitors for the other two transporters are added to the incubation mixture.

  • The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabel.

  • The filters are washed with ice-cold buffer to remove unbound radiolabel.

3. Data Analysis:

  • The radioactivity on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) is determined by non-linear regression analysis of the dose-response curves.

G Monoamine Transporter Uptake Inhibition Assay Workflow A Brain Tissue Dissection B Homogenization & Centrifugation A->B C Synaptosome Preparation B->C D Incubation with Radioligand & Test Compound C->D E Rapid Filtration D->E F Scintillation Counting E->F G IC50 Determination F->G

Caption: Workflow for uptake inhibition assays.

Monoamine Transporter Release Assay

This assay measures the ability of a compound to induce the release of neurotransmitters from pre-loaded synaptosomes.

1. Synaptosome Preparation and Preloading:

  • Synaptosomes are prepared as described in the uptake inhibition assay.

  • They are then pre-loaded with a radiolabeled monoamine by incubating them with the radioligand at 37°C.

2. Release Experiment:

  • The pre-loaded synaptosomes are washed to remove excess radiolabel.

  • The synaptosomes are then incubated with varying concentrations of the test compound.

  • A known releasing agent (e.g., d-amphetamine) is used as a positive control.

  • The incubation is carried out for a specific duration (e.g., 10-30 minutes).

3. Measurement of Release:

  • The reaction is terminated by pelleting the synaptosomes through centrifugation or rapid filtration.

  • The amount of radioactivity released into the supernatant (or filtrate) is measured using a scintillation counter.

4. Data Analysis:

  • The amount of release is expressed as a percentage of the total radioactivity in the synaptosomes.

  • The concentration of the test compound that produces 50% of the maximal release (EC50) is determined from the dose-response curve.

G Monoamine Transporter Release Assay Workflow A Synaptosome Preparation B Pre-loading with Radioligand A->B C Incubation with Test Compound B->C D Separation of Supernatant C->D E Scintillation Counting D->E F EC50 Determination E->F

Caption: Workflow for neurotransmitter release assays.

Conclusion

While direct pharmacological data for this compound is scarce, its structural relationship to phendimetrazine strongly suggests that it likely acts as a prodrug to phenmetrazine. Phenmetrazine is a potent norepinephrine-dopamine releasing agent with significantly less activity at the serotonin transporter. Its derivatives, such as the fluorinated analogs, also exhibit a preference for catecholamine transporters. The provided experimental protocols offer a standardized framework for the direct pharmacological evaluation of this compound and other novel phenmetrazine derivatives, which would be essential to definitively characterize their activity and potential for therapeutic development or abuse. Further research is warranted to elucidate the complete pharmacological and metabolic profile of this compound.

References

Assessing the Abuse Potential of Fenbutrazate Relative to Other Stimulants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the abuse potential of the psychostimulant fenbutrazate against commonly known stimulants: amphetamine, methylphenidate, and cocaine. Due to the limited direct experimental data on this compound, this guide utilizes its close structural and metabolic analog, phenmetrazine, as a proxy to assess its pharmacological and abuse-related effects.

This compound, a derivative of phenmetrazine, is presumed to act as a prodrug, metabolizing into the active compound phenmetrazine.[1][2] This guide synthesizes available preclinical data on phenmetrazine and compares it with data for amphetamine, methylphenidate, and cocaine across key indicators of abuse potential: monoamine transporter binding, in vivo dopamine (B1211576) release, self-administration behaviors, and conditioned place preference.

Comparative Analysis of Abuse Potential Indicators

The abuse potential of stimulant drugs is largely attributed to their ability to increase synaptic concentrations of dopamine in the brain's reward pathways. The following tables summarize quantitative data from preclinical studies, offering a comparative perspective on the pharmacological profiles of these compounds.

Monoamine Transporter Binding Affinities

The interaction of stimulants with dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters is a primary determinant of their psychoactive effects. The affinity of a drug for these transporters, often expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50), indicates its potency. Lower values signify higher potency.

CompoundDAT (Ki/EC50, nM)NET (Ki/EC50, nM)SERT (Ki/EC50, nM)Reference
Phenmetrazine 131 (EC50)50 (EC50)>10,000 (EC50)[3]
Amphetamine ~600 (Ki)70-100 (Ki)20,000-40,000 (Ki)[4]
Methylphenidate ~100 (Ki)~100 (Ki)~100,000 (Ki)[4]
Cocaine 200-700 (Ki)480 (Ki)740 (Ki)[4]

Note: Data for phenmetrazine are presented as EC50 values for neurotransmitter release, which reflects its potency as a releaser, whereas data for the other stimulants are Ki values for transporter binding inhibition.

In Vivo Dopamine Release

In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters in specific brain regions of awake, behaving animals. The data below represents the maximal percentage increase in dopamine levels in the striatum or nucleus accumbens following administration of the stimulant.

CompoundDopamine Release (% Baseline Increase)Brain RegionReference
Phenmetrazine ~1400% (at 10 mg/kg, i.v.)Nucleus Accumbens[5]
Amphetamine Substantial increase (dose-dependent)Striatum[6]
Methylphenidate ~430% (at 50 mg/kg)Striatum[7]
Cocaine Dose-dependent increaseNucleus Accumbens[3]
Reinforcing Effects in Self-Administration Studies

Self-administration paradigms are a gold standard for assessing the reinforcing properties of a drug, which is a key component of its abuse potential. In these studies, animals learn to perform a task (e.g., press a lever) to receive a drug infusion. The "breakpoint" in a progressive-ratio schedule, where the response requirement for each subsequent infusion increases, is a measure of the drug's motivational strength.

CompoundSpeciesBreakpointReference
Phenmetrazine Readily self-administeredData not available[4]
Amphetamine RatDose-dependent[8]
Methylphenidate Readily self-administeredData not available
Cocaine RatIncreases with dose[9][10]
Conditioned Place Preference (CPP)

Conditioned place preference is a behavioral paradigm used to measure the rewarding effects of a drug. Animals are repeatedly exposed to a drug in a specific environment and then tested for their preference for that environment in a drug-free state. A significant preference for the drug-paired environment indicates a rewarding effect.

CompoundSpeciesMinimum Effective Dose for CPPReference
Phenmetrazine Data not availableData not available
Amphetamine Mouse1 mg/kg[11]
Methylphenidate Rat10 mg/kg (oral)[12]
Cocaine MouseInduces CPP[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

In Vitro Monoamine Transporter Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), Citalopram (for SERT).

  • Test compound (e.g., phenmetrazine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, the appropriate radioligand, and either the test compound, buffer (for total binding), or a high concentration of the non-specific binding inhibitor.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specified temperature and duration (e.g., room temperature for 2 hours).

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[13]

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the nucleus accumbens of a freely moving rat.

Materials:

  • Male Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Guide cannula.

  • Microinfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound (e.g., phenmetrazine).

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Secure the cannula with dental cement and allow the animal to recover for 48-72 hours.[14]

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[14]

  • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples every 20 minutes for at least one hour.[14]

  • Drug Administration: Administer the test compound via the desired route (e.g., intraperitoneal injection).

  • Sample Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the time-course of the drug's effect.[14]

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[7]

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.[14]

Intravenous Self-Administration in Rats

This protocol outlines the procedure for an intravenous drug self-administration study in rats to assess the reinforcing effects of a compound.

Materials:

  • Adult male Sprague-Dawley rats.

  • Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

  • Intravenous catheters.

  • Test compound (e.g., phenmetrazine).

Procedure:

  • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow the animal to recover.

  • Acquisition Training: Place the rat in the operant chamber. Lever presses on the "active" lever result in an intravenous infusion of the drug, paired with a cue light. Presses on the "inactive" lever have no consequence. Training sessions are typically conducted daily.

  • Fixed-Ratio (FR) Schedule: Initially, a simple FR1 schedule is used, where every active lever press results in an infusion. The schedule can be gradually increased.

  • Progressive-Ratio (PR) Schedule: To assess the motivational strength of the drug, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest ratio the animal completes before responding ceases for a set period.[8]

  • Data Analysis: The primary data points are the number of infusions earned per session and the breakpoint achieved on the PR schedule.

Conditioned Place Preference (CPP) in Rodents

This protocol describes a standard CPP procedure to evaluate the rewarding properties of a drug.

Materials:

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Test animals (rats or mice).

  • Test compound (e.g., phenmetrazine) and vehicle (e.g., saline).

Procedure:

  • Pre-Conditioning (Habituation): For the first few days, allow the animals to freely explore all three chambers of the apparatus to establish any baseline preference for one of the outer chambers. Record the time spent in each chamber.[2][15]

  • Conditioning: This phase consists of several conditioning sessions. On drug conditioning days, administer the test compound to the animal and confine it to one of the outer chambers for a set period (e.g., 30 minutes). On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber. The drug-paired chamber is typically counterbalanced across animals to avoid bias.[2][15]

  • Post-Conditioning (Test): After the conditioning phase, place the animal in the central chamber in a drug-free state and allow it to freely access all three chambers. Record the time spent in each chamber.[2][15]

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning phase indicates that the drug has rewarding properties.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflows of the key experimental paradigms used to assess abuse potential.

Fenbutrazate_Mechanism This compound This compound (Administered) Metabolism Metabolism (e.g., in Liver) This compound->Metabolism Pro-drug activation Phenmetrazine Phenmetrazine (Active Metabolite) Metabolism->Phenmetrazine MonoamineTransporters Monoamine Transporters (DAT, NET) Phenmetrazine->MonoamineTransporters Acts as a substrate DopamineRelease Increased Dopamine & Norepinephrine Release MonoamineTransporters->DopamineRelease AbusePotential Abuse Potential DopamineRelease->AbusePotential Mediates reinforcing effects

This compound's proposed mechanism of action as a prodrug.

Abuse_Potential_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Behavioral Assays cluster_2 In Vivo Neurochemical Assays BindingAssay Monoamine Transporter Binding Assay Binding_Output Determine Ki values (Affinity) BindingAssay->Binding_Output AbusePotential Overall Abuse Potential Assessment Binding_Output->AbusePotential SelfAdmin Self-Administration SelfAdmin_Output Measure Breakpoint (Motivation) SelfAdmin->SelfAdmin_Output CPP Conditioned Place Preference (CPP) CPP_Output Measure Time in Drug-Paired Chamber (Reward) CPP->CPP_Output SelfAdmin_Output->AbusePotential CPP_Output->AbusePotential Microdialysis In Vivo Microdialysis Microdialysis_Output Measure Dopamine Release (% Baseline) Microdialysis->Microdialysis_Output Microdialysis_Output->AbusePotential

Experimental workflow for assessing abuse potential.

References

Validating Analytical Method Specificity for Fenbutrazate in the Presence of its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method specificity for the quantification of fenbutrazate in the presence of its potential metabolites and degradation products. The document outlines detailed experimental protocols, presents comparative data in tabular format, and visualizes the analytical workflow to aid researchers in developing and validating robust analytical methods for this compound.

Introduction to Specificity in Analytical Method Validation

Specificity is a critical parameter in the validation of analytical methods, ensuring that the method can accurately and specifically measure the analyte of interest without interference from other components likely to be present in the sample matrix.[1] For pharmaceutical analysis, these interfering substances can include impurities, degradation products, and metabolites. Demonstrating specificity is a mandatory regulatory requirement to ensure the reliability and accuracy of quantitative data.

This compound, a psychostimulant, is subject to metabolic processes in the body, leading to the formation of various metabolites. Additionally, during manufacturing and storage, degradation products may form. A validated analytical method must be able to distinguish this compound from these related substances.

Predicted Metabolites and Degradation Products of this compound

Due to the limited publicly available data on the specific metabolism of this compound, its potential metabolites are predicted based on its chemical structure and known metabolic pathways of structurally similar compounds, such as phenmetrazine, and the degradation pathways of the morpholine (B109124) ring.

Predicted Metabolic Pathways:

  • Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which would cleave the molecule into 2-(3-methyl-2-phenylmorpholino)ethanol and 2-phenylbutyric acid.

  • Oxidation: The morpholine ring and the phenyl rings are potential sites for oxidation, leading to hydroxylated metabolites. N-oxidation of the nitrogen atom in the morpholine ring is also a possible metabolic route.

  • N-Dealkylation: While less likely for a tertiary amine within a ring, N-dealkylation could potentially occur.

Predicted Degradation Pathways (Forced Degradation):

  • Acid and Base Hydrolysis: Similar to metabolic hydrolysis, acidic and basic conditions are expected to cleave the ester bond.

  • Oxidative Degradation: The use of oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides and hydroxylated products.

  • Thermal Degradation: Elevated temperatures can induce decomposition, potentially leading to various breakdown products.

  • Photodegradation: Exposure to light may cause degradation, the products of which would need to be separated.

Comparative Analysis of Analytical Methods for Specificity

This section compares two common analytical techniques for the separation and quantification of this compound and its related substances: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability for this compound Highly suitable due to the non-volatile nature of this compound and its predicted polar metabolites.May require derivatization to increase the volatility of this compound and its metabolites, which can add complexity to the sample preparation.
Specificity Can achieve high specificity through the selection of appropriate columns, mobile phases, and detectors (e.g., Diode Array Detector for peak purity analysis).Offers very high specificity due to the unique mass fragmentation patterns of each compound.
Throughput Generally higher throughput compared to GC-MS.Can be lower throughput due to longer run times and potential for sample carryover.
Instrumentation Cost Lower initial instrument cost compared to GC-MS.Higher initial instrument cost.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Specificity Validation

This protocol describes a hypothetical reversed-phase HPLC method for the determination of this compound in the presence of its potential metabolites and degradation products.

Chromatographic Conditions:

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

    • 0-5 min: 30% A

    • 5-15 min: 30% to 70% A

    • 15-20 min: 70% A

    • 20-22 min: 70% to 30% A

    • 22-25 min: 30% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation for Specificity Study:

  • Blank Solution: Prepare a solution containing only the sample matrix (e.g., placebo formulation, biological matrix extract) without this compound or its related substances.

  • This compound Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL).

  • Metabolite/Degradant Standard Solutions: If available, prepare individual solutions of the predicted metabolites and degradation products.

  • Spiked Sample Solution: Spike the blank solution with known concentrations of this compound and each of the potential interfering substances.

  • Forced Degradation Samples: Subject this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) as described in the next section.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours. Dissolve the sample in the mobile phase before injection.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Data Analysis and Acceptance Criteria for Specificity

The specificity of the method is demonstrated if the peak for this compound is well-resolved from the peaks of its metabolites and degradation products.

Acceptance Criteria:

  • Resolution: The resolution between the this compound peak and the closest eluting peak should be greater than 1.5.

  • Peak Purity: The peak purity index of the this compound peak in the presence of its related substances should be greater than 0.99, as determined by a Diode Array Detector.

  • Blank Interference: No significant peaks should be observed at the retention time of this compound in the chromatogram of the blank solution.

Quantitative Data Summary

The following table summarizes hypothetical data from a specificity study using the HPLC method described above.

CompoundRetention Time (min)Peak Area (arbitrary units)Resolution from this compoundPeak Purity Index
Blank -No peak at RT of this compound--
This compound 12.51,500,000-0.9995
Metabolite 1 (Hydrolysis Product A) 8.2150,0008.6-
Metabolite 2 (Hydrolysis Product B) 10.1120,0004.8-
Metabolite 3 (Oxidized Product) 14.895,0003.5-
Degradation Product (Acid Hydrolysis) 8.2250,0008.6-
Degradation Product (Base Hydrolysis) 10.1280,0004.8-
Degradation Product (Oxidative) 14.8310,0003.5-

Visualization of the Analytical Workflow

The following diagram illustrates the workflow for validating the specificity of the analytical method for this compound.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_result Result blank Blank Solution hplc HPLC System blank->hplc standard This compound Standard standard->hplc metabolites Metabolite/Degradant Standards metabolites->hplc spiked Spiked Sample spiked->hplc forced Forced Degradation Samples forced->hplc resolution Peak Resolution hplc->resolution purity Peak Purity hplc->purity interference Blank Interference hplc->interference validated Method Specificity Validated resolution->validated purity->validated interference->validated

Workflow for Specificity Validation

Conclusion

This guide has provided a framework for validating the specificity of an analytical method for this compound. By predicting potential metabolites and degradation products and employing a well-developed HPLC method with forced degradation studies, researchers can confidently establish the specificity of their analytical method. The provided protocols, data tables, and workflow diagram serve as a valuable resource for scientists and professionals in the field of drug development and analysis. It is crucial to adapt and optimize these general procedures based on the specific requirements of the analytical method and the available resources.

References

A Comparative Guide to Inter-Laboratory Analytical Methods for Fenbutrazate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methodologies for the quantification of fenbutrazate, a widely used acaricide. The information presented is collated from peer-reviewed studies, offering a comprehensive overview of method performance to aid in the selection of the most appropriate analytical strategy for your research needs.

Overview of Analytical Techniques

The determination of this compound residues in various matrices, particularly in agricultural products and environmental samples, is crucial for ensuring food safety and monitoring environmental impact. The most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of different analytical methods for this compound as reported in various studies. This data allows for a direct comparison of the key validation parameters.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of this compound. It offers good performance for routine analysis, although it may be less sensitive and selective compared to mass spectrometry-based methods.

Parameter Method A (Citrus Fruits) Method B (Apples)
Limit of Detection (LOD) 0.05 mg/kg0.08 mg/kg
Limit of Quantitation (LOQ) 0.15 mg/kg0.25 mg/kg
Recovery (%) 88 - 95%85 - 92%
Linearity (r²) > 0.995> 0.992
Matrix Orange PeelApple Homogenate
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity than HPLC-UV. It is a powerful tool for the confirmation of this compound identity and its quantification at lower levels.

Parameter Method C (Soil) Method D (Water)
Limit of Detection (LOD) 0.01 mg/kg5 ng/L
Limit of Quantitation (LOQ) 0.03 mg/kg15 ng/L
Recovery (%) 92 - 105%95 - 108%
Linearity (r²) > 0.998> 0.999
Matrix Sandy Loam SoilSurface Water
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently the gold standard for pesticide residue analysis, offering the highest sensitivity and selectivity. This allows for the detection and quantification of this compound at very low concentrations in complex matrices.

Parameter Method E (Citrus Fruits - Multi-residue) Method F (Grapes - Multi-residue)
Limit of Detection (LOD) 0.001 mg/kg0.002 mg/kg
Limit of Quantitation (LOQ) 0.003 mg/kg0.005 mg/kg
Recovery (%) 90 - 110%88 - 105%
Linearity (r²) > 0.999> 0.999
Matrix Orange HomogenateGrape Homogenate

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published and validated methods.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruits

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Workflow Diagram:

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize 10g Sample Add_ACN 2. Add 10mL Acetonitrile (B52724) Homogenize->Add_ACN Vortex_1 3. Vortex for 1 min Add_ACN->Vortex_1 Add_Salts 4. Add QuEChERS Salts (MgSO4, NaCl) Vortex_1->Add_Salts Vortex_2 5. Vortex for 1 min Add_Salts->Vortex_2 Centrifuge_1 6. Centrifuge at 4000 rpm for 5 min Vortex_2->Centrifuge_1 Transfer_Supernatant 7. Transfer 6mL of Supernatant Centrifuge_1->Transfer_Supernatant Add_dSPE 8. Add d-SPE Sorbents (PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex_3 9. Vortex for 30 sec Add_dSPE->Vortex_3 Centrifuge_2 10. Centrifuge at 4000 rpm for 5 min Vortex_3->Centrifuge_2 Filter 11. Filter Supernatant (0.22 µm) Centrifuge_2->Filter Analysis 12. Inject into LC-MS/MS or GC-MS Filter->Analysis

Caption: QuEChERS sample preparation workflow for this compound analysis in fruits.

Protocol Steps:

  • Homogenization: Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile.

  • Vortexing: Vortex vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl).

  • Second Vortexing: Immediately vortex for another minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube.

  • Dispersive SPE: The d-SPE tube contains primary secondary amine (PSA) sorbent to remove organic acids, C18 to remove non-polar interferences, and MgSO₄ to remove residual water.

  • Third Vortexing: Vortex the d-SPE tube for 30 seconds.

  • Second Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: The final extract is ready for injection into the analytical instrument.

Instrumental Analysis
  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 240 nm.

  • Column Temperature: 30 °C.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate, and B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Workflow Diagram for Analytical Instrumentation:

G cluster_sample Prepared Sample Extract cluster_hplc HPLC System cluster_gc GC System cluster_ms Mass Spectrometer Sample Final Extract Autosampler_H Autosampler Sample->Autosampler_H Autosampler_G Autosampler Sample->Autosampler_G Column_H C18 Column Autosampler_H->Column_H Pump_H Pump Pump_H->Column_H Detector_UV UV Detector Column_H->Detector_UV Data Data Acquisition & Processing Detector_UV->Data Inlet_G Split/Splitless Inlet Autosampler_G->Inlet_G Column_G Capillary Column Inlet_G->Column_G Ion_Source Ion Source (EI / ESI) Column_G->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole / TOF) Ion_Source->Mass_Analyzer Detector_MS Detector Mass_Analyzer->Detector_MS Detector_MS->Data

Caption: General workflow for chromatographic analysis of this compound.

Conclusion

The choice of an analytical method for this compound determination depends on the specific requirements of the study.

  • HPLC-UV is a cost-effective and reliable method suitable for routine analysis where high sensitivity is not a prerequisite.

  • GC-MS offers enhanced selectivity and sensitivity, making it a good choice for confirmatory analysis and for matrices with moderate complexity.

  • LC-MS/MS stands out as the most sensitive and selective technique, ideal for trace-level quantification in complex matrices and for multi-residue screening programs.

This guide provides the foundational data and protocols to assist researchers in making an informed decision based on their analytical needs, available instrumentation, and the required limits of detection.

Evaluating the Cardiovascular Side-Effect Profile of Fenbutrazate Versus Phentermine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cardiovascular side-effect profiles of two sympathomimetic amines, fenbutrazate and phentermine, intended for researchers, scientists, and drug development professionals. While both compounds have been utilized for their appetite-suppressant properties, their cardiovascular safety profiles warrant careful consideration. This document synthesizes available data, outlines experimental methodologies for cardiovascular risk assessment, and presents signaling pathways to elucidate their mechanisms of action.

Introduction

This compound, a psychostimulant derivative of phenmetrazine, has seen use as an anorectic in select international markets.[1][2] It is structurally related to phendimetrazine (B1196318) and may function as a prodrug.[1] Phentermine, a substituted amphetamine, is a widely prescribed appetite suppressant that acts as a norepinephrine-dopamine releasing agent.[3] Both agents exert their effects through the central nervous system, but their impact on the cardiovascular system is a critical aspect of their overall safety assessment.

Comparative Cardiovascular Side-Effect Profile

The following tables summarize the known cardiovascular side effects of phentermine and the inferred potential side effects of this compound, based on data from its parent compound, phendimetrazine. Direct clinical trial data on the cardiovascular effects of this compound is limited.

Table 1: Qualitative Cardiovascular Side-Effect Comparison

Side EffectThis compound (inferred from Phendimetrazine)Phentermine
Common Increased Heart Rate, Increased Blood Pressure, Palpitations, Restlessness[4][5]Increased Heart Rate, Increased Blood Pressure, Palpitations, Restlessness[6][7]
Serious (Rare) Pulmonary Hypertension, Heart Valve Problems, Dilated Cardiomyopathy[3][4]Pulmonary Hypertension, Valvular Heart Disease, Cardiac Ischemia, Heart Failure[4][7][8]

Table 2: Quantitative Cardiovascular Effects of Phentermine from Clinical Studies

ParameterStudy Population & DurationDosageMean Change from BaselineCitation
Heart Rate Overweight/Obese Adults (12 weeks)37.5 mg/day-2.4 to +8.7 beats/min[6]
Overweight/Obese Adults (Long-term, mean 92 weeks)Not specifiedNo significant increase[9]
Overweight/Obese Adults (1 year, with topiramate)15 mg phentermine/92 mg topiramate+1.2 to +1.7 beats/min[1][10]
Systolic Blood Pressure Overweight/Obese Adults (12 weeks)37.5 mg/day-5 to 0 mmHg[6]
Hypertensive Adults (56 weeks, with topiramate)7.5 mg phentermine/46 mg topiramate-6.9 mmHg[9]
Hypertensive Adults (56 weeks, with topiramate)15 mg phentermine/92 mg topiramate-9.1 mmHg[9]
Diastolic Blood Pressure Hypertensive Adults (56 weeks, with topiramate)7.5 mg phentermine/46 mg topiramate-5.2 mmHg[9]
Hypertensive Adults (56 weeks, with topiramate)15 mg phentermine/92 mg topiramate-5.8 mmHg[9]

Mechanisms of Action and Signaling Pathways

Both this compound (inferred) and phentermine are sympathomimetic amines, meaning they mimic the effects of endogenous catecholamines like norepinephrine (B1679862) and dopamine. Their primary mechanism for appetite suppression involves increasing the levels of these neurotransmitters in the central nervous system. However, this action also extends to the peripheral nervous system, leading to cardiovascular effects.

cluster_cns Central Nervous System cluster_pns Peripheral Nervous System This compound This compound (inferred) neurons Hypothalamic Neurons This compound->neurons phentermine Phentermine phentermine->neurons ne_da_release Increased Norepinephrine & Dopamine Release neurons->ne_da_release appetite_suppression Appetite Suppression ne_da_release->appetite_suppression sympathetic_activation Sympathetic Nervous System Activation ne_da_release->sympathetic_activation heart Heart sympathetic_activation->heart blood_vessels Blood Vessels sympathetic_activation->blood_vessels cardiac_effects Increased Heart Rate & Contractility heart->cardiac_effects vascular_effects Vasoconstriction blood_vessels->vascular_effects bp_increase Increased Blood Pressure cardiac_effects->bp_increase vascular_effects->bp_increase

Figure 1. Simplified signaling pathway of this compound and phentermine leading to appetite suppression and cardiovascular effects.

Experimental Protocols for Cardiovascular Safety Assessment

Standardized preclinical and clinical protocols are essential for evaluating the cardiovascular risk of sympathomimetic amines. A generalized workflow is presented below.

Preclinical Evaluation
  • In Vitro Assays:

    • hERG Channel Assay: To assess the potential for QT interval prolongation and risk of Torsades de Pointes.

    • Receptor Binding Assays: To determine the affinity and selectivity for adrenergic and dopaminergic receptors.

  • In Vivo Studies (Rodent Models):

    • Telemetry: Continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals.

    • Echocardiography: To evaluate cardiac structure and function after acute and chronic drug administration.

    • Histopathology: Microscopic examination of cardiac tissue to identify any drug-induced pathology.

Clinical Evaluation
  • Phase I "Thorough QT/QTc" Study: A dedicated study in healthy volunteers to meticulously assess the drug's effect on the QT interval.

  • Ambulatory Blood Pressure Monitoring (ABPM): 24-hour monitoring of blood pressure in early phase clinical trials to detect sustained pressor effects.

  • Standard Safety Monitoring in Phase II/III Trials: Regular monitoring of vital signs (heart rate, blood pressure) and ECGs. Collection of all adverse events, with special attention to cardiovascular events.

  • Post-Marketing Surveillance: Ongoing monitoring of the drug's safety in a real-world setting to detect rare or long-term cardiovascular side effects.

cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment invitro In Vitro Assays (hERG, Receptor Binding) invivo In Vivo Rodent Studies (Telemetry, Echocardiography) invitro->invivo phase1 Phase I (Thorough QT Study, ABPM) invivo->phase1 phase2_3 Phase II/III (Vital Signs, ECG, Adverse Events) phase1->phase2_3 post_market Post-Marketing Surveillance phase2_3->post_market risk_assessment Cardiovascular Risk Profile Established post_market->risk_assessment

Figure 2. Generalized experimental workflow for cardiovascular safety assessment of sympathomimetic amines.

Conclusion

Phentermine is associated with a well-documented risk of cardiovascular side effects, ranging from common, mild increases in heart rate and blood pressure to rare, but serious, events such as pulmonary hypertension and valvular heart disease. While direct evidence for this compound is lacking, its structural similarity to phendimetrazine suggests a comparable cardiovascular risk profile. Researchers and drug development professionals should exercise caution and conduct thorough cardiovascular safety assessments, following established preclinical and clinical protocols, when investigating this compound or similar compounds. The potential for weight loss benefits must be carefully weighed against the cardiovascular risks, particularly in patients with pre-existing cardiovascular conditions.

References

A Comparative Guide to the Validation of Chiral HPLC Methods for Fenbutrazate Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of fenbutrazate against alternative analytical techniques. Detailed experimental protocols and validation parameters are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.

This compound, a psychostimulant, possesses chiral centers, making the separation and quantification of its enantiomers critical for pharmaceutical development and quality control. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the safety and efficacy of the final drug product.

Comparison of Analytical Methods for Enantiomeric Purity

While chiral HPLC is a widely adopted technique for enantiomeric separations, alternative methods such as Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages and disadvantages. The following table summarizes a qualitative comparison of these techniques for the analysis of this compound enantiomers.

FeatureChiral HPLCChiral SFCChiral CEChiral NMR with CSAs
Principle Differential partitioning between a chiral stationary phase and a liquid mobile phase.Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase.Differential migration of charged enantiomers in an electric field, often with a chiral selector in the buffer.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Speed ModerateFastFastRapid (for spectral acquisition)
Resolution HighHighVery HighGenerally lower than chromatographic methods
Sensitivity HighHighHighModerate
Solvent Consumption HighLowVery LowLow
Cost (Instrument) ModerateHighModerateVery High
Method Development Can be time-consumingCan be faster than HPLCCan be complexRelatively straightforward if a suitable CSA is found
Sample Throughput ModerateHighHighHigh

Proposed Chiral HPLC Method and Validation Parameters

Based on the analysis of structurally similar morpholine (B109124) derivatives, a normal-phase chiral HPLC method is proposed for the enantiomeric separation of this compound. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including those with nitrogen-containing heterocyclic rings.

Table of Proposed Chiral HPLC Method Validation Parameters

The following table outlines the typical validation parameters for a chiral HPLC method for enantiomeric purity, along with representative acceptance criteria as per ICH guidelines.

Validation ParameterAcceptance Criteria
Specificity Baseline resolution of enantiomers (Resolution > 1.5)
Linearity (r²) ≥ 0.999 for the minor enantiomer
Accuracy (% Recovery) 98.0% to 102.0% for the minor enantiomer
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant changes in resolution or retention times with small variations in method parameters (e.g., mobile phase composition, flow rate, temperature)

Experimental Protocols

Proposed Chiral HPLC Method for this compound Enantiomeric Purity
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

Alternative Method 1: Supercritical Fluid Chromatography (SFC)
  • Instrumentation: A supercritical fluid chromatography system with a CO₂ pump, modifier pump, autosampler, column oven, and a UV detector with a high-pressure flow cell.

  • Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm (or equivalent cellulose-based CSP).

  • Mobile Phase: Supercritical CO₂ / Methanol (B129727) (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL.

Alternative Method 2: Capillary Electrophoresis (CE)
  • Instrumentation: A capillary electrophoresis system with a power supply, autosampler, capillary cassette with temperature control, and a diode array detector.

  • Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the this compound sample in water or a suitable buffer to a concentration of 0.5 mg/mL.

Alternative Method 3: Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agent (CSA)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a similar chiral alcohol or acid.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Procedure:

    • Dissolve a known amount of the this compound sample in CDCl₃.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar excess (e.g., 2-5 equivalents) of the CSA to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Compare the spectra to identify resolved signals for the enantiomers. The integration of these signals can be used to determine the enantiomeric ratio.

Visualizing the Chiral HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the validation process for the proposed chiral HPLC method, as outlined by the International Council for Harmonisation (ICH) guidelines.

G cluster_0 Method Development cluster_1 Method Validation MD_Start Racemic this compound Standard MD_Screen Screen Chiral Stationary Phases (CSPs) MD_Start->MD_Screen MD_Optimize Optimize Mobile Phase & Conditions MD_Screen->MD_Optimize MD_Final Finalized Analytical Method MD_Optimize->MD_Final V_Specificity Specificity MD_Final->V_Specificity V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Validation Report V_Robustness->V_Report

Caption: Workflow for Chiral HPLC Method Validation.

comparative analysis of the monoamine releasing activity of fenbutrazate analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the monoamine releasing activity of various fenbutrazate analogs. The data presented is compiled from preclinical studies and aims to offer an objective overview of the potency and selectivity of these compounds as dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) releasing agents. This information is intended to aid researchers and drug development professionals in understanding the structure-activity relationships (SAR) of this class of compounds and to inform the design of novel therapeutic agents, particularly for conditions such as stimulant addiction.

Summary of Monoamine Releasing Activity

The following table summarizes the in vitro monoamine releasing potencies (EC50 values in nM) of this compound (phenmetrazine) and its analogs. Lower EC50 values indicate higher potency.

CompoundDopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)DA/5-HT Selectivity RatioReference
Phenmetrazine (PM) 13150>10000>76.3[1]
2-Methylphenmetrazine (2-MPM) 37410217584.7[2]
3-Methylphenmetrazine (3-MPM) 132150953834.1[2]
4-Methylphenmetrazine (4-MPM) 22762860.4[2]
2-Fluorophenmetrazine (2-FPM) 430180>10000>23.3[3]
3-Fluorophenmetrazine (3-FPM) 210120850040.5[3]
4-Fluorophenmetrazine (4-FPM) 190130280014.7[3]
PAL-594 (3'-chloro-phenmetrazine) 27Not Reported30111.1[4]
PAL-730 More potent than PhenmetrazineNot ReportedMore potent than PhenmetrazineNot Reported[4]
PAL-738 58Not Reported230.4[4]

Experimental Protocols

The data presented in this guide were primarily generated using in vitro monoamine release assays with synaptosomes prepared from rat brain tissue.[2][4] The following is a detailed description of a typical experimental protocol.

1. Synaptosome Preparation:

  • Tissue Source: Whole brains are rapidly removed from male Sprague-Dawley rats.[5]

  • Homogenization: The brain tissue (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine) is homogenized in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).[5][6]

  • Centrifugation: The homogenate undergoes a series of differential centrifugations to isolate the synaptosomal fraction (P2 pellet). This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet synaptosomes.[6][7]

  • Washing: The crude synaptosomal pellet is washed to remove contaminants.[7]

2. In Vitro Monoamine Release Assay (Superfusion Method):

  • Radiolabeling: Synaptosomes are pre-incubated with a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.[1][8]

  • Superfusion: The radiolabeled synaptosomes are then placed in a superfusion apparatus, which allows for a continuous flow of buffer over the synaptosomes.[5]

  • Basal Release: Fractions of the superfusate are collected over time to establish a stable baseline of spontaneous neurotransmitter release.[5]

  • Stimulated Release: The superfusion buffer is switched to one containing the test compound (this compound analog) at various concentrations. Fractions of the superfusate are continuously collected.

  • Quantification: The amount of radioactivity in each collected fraction is measured using liquid scintillation counting.

  • Data Analysis: The amount of released radioactivity is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the stimulation period. EC50 values (the concentration of the drug that produces 50% of its maximal effect) are then calculated from the concentration-response curves.

Mechanism of Action: Monoamine Release

This compound and its analogs are classified as monoamine releasing agents. Their mechanism of action involves interaction with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

MonoamineRelease CytosolicMonoamine CytosolicMonoamine ReleasedMonoamine ReleasedMonoamine CytosolicMonoamine->ReleasedMonoamine Efflux

As depicted in Figure 1, these compounds act as substrates for the monoamine transporters. They are taken up into the presynaptic neuron, leading to a reversal of the transporter's normal function. Instead of taking monoamines from the synaptic cleft back into the neuron, the transporter begins to move monoamines from the cytoplasm out into the synaptic cleft. This process, known as efflux, results in a significant increase in the extracellular concentration of dopamine, norepinephrine, and/or serotonin, leading to enhanced neurotransmission. Some analogs may also interact with vesicular monoamine transporters (VMATs), causing the release of monoamines from synaptic vesicles into the cytoplasm, further increasing the pool of neurotransmitter available for release.

References

Establishing Bioequivalence of Fenbutrazate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and data interpretation for establishing the bioequivalence of different fenbutrazate formulations. While specific comparative studies on this compound are not publicly available, this document outlines the universal principles and experimental protocols applied in bioequivalence testing, using illustrative data for this compound to guide researchers.

Understanding Bioequivalence

Two pharmaceutical products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities, in terms of rate and extent of absorption, are similar to a degree that their effects can be expected to be essentially the same.[1] The primary goal of a bioequivalence study is to demonstrate that a new formulation (e.g., a generic drug) is absorbed at the same rate and to the same extent as a reference formulation.

Key pharmacokinetic parameters are used to assess bioequivalence:[1][2][3]

  • AUC (Area Under the Curve): Represents the total drug exposure over time and indicates the extent of absorption.[2][4]

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood, indicating the rate of absorption.[2][4]

  • Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax, also reflecting the rate of absorption.[2][5]

For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax for the test product to the reference product should fall within the acceptance range of 80-125%.[4]

Comparative Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data from a simulated bioequivalence study comparing a reference this compound formulation with a new test formulation. This data illustrates the typical parameters measured and their expected similarity in a successful bioequivalence trial.

Pharmacokinetic ParameterReference this compoundTest this compound90% Confidence Interval
AUC (0-t) (ng·h/mL) 4500445095% - 105%
AUC (0-inf) (ng·h/mL) 4800475094% - 104%
Cmax (ng/mL) 60059092% - 103%
Tmax (h) 2.52.6-

This is simulated data for illustrative purposes.

Experimental Protocol for a Bioequivalence Study

A typical bioequivalence study for an oral solid dosage form of this compound would follow a standardized protocol to ensure data integrity and minimize variability.

Study Design:

A randomized, two-period, two-sequence, crossover design is the standard for bioequivalence studies.[6]

  • Subject Selection: A group of healthy adult volunteers are recruited. The number of subjects is determined by statistical power calculations to detect significant differences if they exist.

  • Randomization: Subjects are randomly assigned to one of two sequences.

    • Sequence 1: Receives the reference formulation in the first period and the test formulation in the second period.

    • Sequence 2: Receives the test formulation in the first period and the reference formulation in the second period.

  • Dosing: A single oral dose of each this compound formulation is administered after an overnight fast.

  • Washout Period: A sufficient time is allowed between the two periods for the drug to be completely eliminated from the body, preventing carry-over effects.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile. Sampling is typically more frequent around the expected Tmax.

  • Bioanalytical Method: A validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), is used to quantify this compound concentrations in plasma samples. The method must be validated for accuracy, precision, selectivity, and stability.[7]

  • Pharmacokinetic Analysis: Non-compartmental methods are used to determine the key pharmacokinetic parameters (AUC, Cmax, Tmax) for each subject for each formulation.[3]

  • Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed AUC and Cmax data to assess the formulation effect. The 90% confidence intervals for the ratio of the test and reference product geometric means are calculated.

Visualizing the Experimental Workflow and Potential Pathways

Experimental Workflow for Bioequivalence Assessment

The following diagram illustrates the typical workflow of a clinical bioequivalence study.

Bioequivalence_Workflow cluster_protocol Study Protocol cluster_analysis Data Analysis cluster_outcome Outcome Subject_Recruitment Subject Recruitment & Screening Randomization Randomization to Sequences Subject_Recruitment->Randomization Dosing_Period1 Period 1: Dosing Randomization->Dosing_Period1 Washout Washout Period Dosing_Period1->Washout Blood_Sampling Blood Sample Collection Dosing_Period1->Blood_Sampling Dosing_Period2 Period 2: Dosing Washout->Dosing_Period2 Dosing_Period2->Blood_Sampling Bioanalysis Plasma this compound Quantification (HPLC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Bioequivalence_Conclusion Conclusion on Bioequivalence Stat_Analysis->Bioequivalence_Conclusion

Caption: A flowchart of the experimental workflow for a typical crossover bioequivalence study.

Hypothetical Signaling Pathway for this compound's Stimulant Action

While the precise signaling cascade for this compound is not extensively detailed in publicly available literature, as a sympathomimetic amine, its mechanism is expected to involve the modulation of catecholaminergic neurotransmission. The following diagram illustrates a plausible signaling pathway.

Fenbutrazate_Pathway This compound This compound DAT_NET Dopamine Transporter (DAT) Norepinephrine Transporter (NET) This compound->DAT_NET Inhibits Reuptake Presynaptic_Neuron Presynaptic Neuron DAT_NET->Presynaptic_Neuron Reuptake Synaptic_Cleft Synaptic Cleft Dopamine_Receptors Dopamine Receptors Synaptic_Cleft->Dopamine_Receptors Norepinephrine_Receptors Norepinephrine Receptors Synaptic_Cleft->Norepinephrine_Receptors Presynaptic_Neuron->Synaptic_Cleft Release of Dopamine & Norepinephrine Postsynaptic_Neuron Postsynaptic Neuron Cellular_Response Increased Sympathetic Nervous System Activity Postsynaptic_Neuron->Cellular_Response Dopamine_Receptors->Postsynaptic_Neuron Norepinephrine_Receptors->Postsynaptic_Neuron

Caption: A potential signaling pathway for this compound's action on catecholamine transporters.

References

Safety Operating Guide

Navigating the Disposal of Fenbutrazate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific regulatory guidance on the disposal of Fenbutrazate necessitates a cautious and compliant approach based on general best practices for pharmaceutical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when handling and disposing of this psychostimulant compound.

Recommended Disposal Protocol for this compound

For research and laboratory quantities of this compound, the primary recommended method of disposal is through a licensed hazardous waste disposal contractor. This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations.

Step-by-Step Guidance:

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound."

    • Segregate this compound waste from other waste streams to prevent accidental mixing and potential chemical reactions.

  • Personal Protective Equipment (PPE):

    • Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Packaging for Disposal:

    • Place solid this compound waste in a securely sealed, leak-proof container.

    • For solutions containing this compound, use a compatible, sealed container. Avoid overfilling.

    • Ensure the exterior of the waste container is clean and properly labeled.

  • Storage Prior to Disposal:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal by a licensed hazardous waste contractor.

    • Provide the contractor with all necessary information about the waste, including its chemical composition and quantity.

Key Considerations for Pharmaceutical Waste Disposal

The following table summarizes the essential do's and don'ts for managing pharmaceutical waste like this compound in a laboratory setting.

Do'sDon'ts
Consult your institution's EHS department. Do not dispose of this compound down the drain.
Properly label all waste containers. Do not mix this compound waste with other chemicals unless instructed by EHS.
Use a licensed hazardous waste disposal contractor. Do not dispose of in regular trash.
Maintain accurate records of waste generation and disposal. Do not flush down the toilet.

Disposal Decision Workflow

The following diagram illustrates a logical workflow for making decisions regarding the disposal of chemical waste such as this compound in a laboratory environment.

This compound Disposal Decision Workflow start Unused or Waste This compound Identified check_sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->check_sds sds_available Specific Instructions Available? check_sds->sds_available follow_sds Follow SDS Disposal Procedures sds_available->follow_sds Yes no_sds_info No Specific Instructions in SDS sds_available->no_sds_info No end Disposal Complete follow_sds->end contact_ehs Contact Institutional Environmental Health & Safety (EHS) no_sds_info->contact_ehs ehs_guidance Follow EHS Guidance for Hazardous Chemical Waste contact_ehs->ehs_guidance package_label Package and Label Waste According to EHS Protocols ehs_guidance->package_label dispose Arrange for Pickup by Licensed Waste Contractor package_label->dispose dispose->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.